3-Phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDAKKJDBULCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292269 | |
| Record name | 3-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92961-15-4 | |
| Record name | 92961-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] This nitrogen-fused heterocyclic core is a structural cornerstone in numerous commercially available pharmaceuticals, including the widely prescribed anxiolytics and hypnotics such as Zolpidem, Alpidem, and Saripidem.[2][3] The scaffold's rigid, planar structure and its capacity for diverse functionalization at multiple positions make it an ideal framework for interacting with a wide array of biological targets. Consequently, derivatives of imidazo[1,2-a]pyridine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[1]
The 3-phenyl substituted variant, 3-phenylimidazo[1,2-a]pyridine, is a particularly valuable synthon. The phenyl group at the C3-position serves as a crucial pharmacophore for many biological activities and provides a vector for further structural modifications.[4] Beyond its pharmaceutical importance, this scaffold also exhibits intriguing photophysical properties, leading to applications in materials science as components for organic light-emitting devices (OLEDs) and fluorescent probes.[4][5]
This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-phenylimidazo[1,2-a]pyridine, delves into the underlying reaction mechanisms, and outlines the standard protocols for its purification and rigorous characterization.
PART 1: Synthetic Strategies and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methodologies, ranging from classical condensation reactions to modern, highly efficient multi-component and transition-metal-catalyzed processes. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.
Two-Component Condensation: The Classical Approach
The most traditional and straightforward route to the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone, a variant of the Tschitschibabin reaction.[6] For the synthesis of 3-phenylimidazo[1,2-a]pyridine, this involves the reaction of 2-aminopyridine with 2-bromo-1-phenylethan-1-one (phenacyl bromide).
Causality and Rationale:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This step is favored over the attack by the exocyclic amino group due to its greater nucleophilicity.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction, where the exocyclic amino group displaces the bromide, forming the five-membered imidazole ring.
-
Dehydration: A final dehydration step yields the aromatic imidazo[1,2-a]pyridine core.
-
Base: A base, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting 2-aminopyridine and driving the reaction to completion.[7]
Caption: Workflow for the classical synthesis of 3-phenylimidazo[1,2-a]pyridine.
Multi-Component Reactions (MCRs): A Strategy for Efficiency
Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly atom-economical and efficient approach.[8] A prominent MCR for this scaffold involves the reaction of a 2-aminopyridine, an aldehyde (benzaldehyde), and a terminal alkyne (phenylacetylene), often catalyzed by a copper salt.[6][9]
Mechanism and Rationale: This copper-catalyzed reaction proceeds through a domino sequence.
-
Alkyne Activation: The copper(I) catalyst activates the terminal alkyne, facilitating the formation of a copper acetylide.
-
Mannich-type Reaction: The 2-aminopyridine, aldehyde, and activated alkyne undergo a three-component coupling reaction to form a propargylamine intermediate.
-
5-exo-dig Cycloisomerization: The intermediate then undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the alkyne. This is a favorable 5-exo-dig cyclization, leading to the formation of the five-membered ring.[9]
-
Aromatization: The final product is formed after a proton transfer/tautomerization step.
The primary advantage of this method is its modularity; by varying the aldehyde and alkyne components, a diverse library of substituted imidazo[1,2-a]pyridines can be rapidly generated.
Caption: Simplified mechanism for the copper-catalyzed three-component synthesis.
Modern Catalytic Approaches: Expanding the Toolbox
Recent advancements have introduced a variety of catalytic systems that offer milder conditions, broader substrate scope, and improved yields.
-
Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC): This method allows for the direct functionalization of a pre-formed 2-phenylimidazo[1,2-a]pyridine at the C3 position with an aromatic aldehyde.[10][11] In the presence of an iron catalyst (e.g., FeBr₃) and an oxidant (often atmospheric oxygen), a C-H bond at the C3 position and a C-H bond of the aldehyde are coupled.[5][7] This strategy avoids the need for pre-functionalized starting materials.
-
Palladium/Copper-Catalyzed Sonogashira Coupling: While not a direct route to the 3-phenyl derivative, the Sonogashira coupling is a powerful tool for functionalizing the imidazo[1,2-a]pyridine core.[12][13] For instance, a 3-iodo-imidazo[1,2-a]pyridine can be coupled with phenylacetylene to introduce the phenyl group, demonstrating the versatility of cross-coupling chemistry in this context.[14][15]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes for both classical condensation and multi-component reactions.[16][17] The rapid, uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products.[18]
Table 1: Comparison of Key Synthetic Methodologies
| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |
| Two-Component Condensation | 2-Aminopyridine, Phenacyl Bromide | NaHCO₃, Ethanol, Reflux | Simple, reliable, readily available starting materials.[7] | Limited by availability of α-haloketones; lachrymatory reagents.[19] |
| Three-Component (A³ Coupling) | 2-Aminopyridine, Benzaldehyde, Phenylacetylene | Cu(I) salt (e.g., CuI), Solvent, Heat | High atom economy, modular, rapid library synthesis.[6][9] | May require inert atmosphere; catalyst can be sensitive. |
| Fe-Catalyzed CDC | 2-Phenylimidazo[1,2-a]pyridine, Benzaldehyde | FeBr₃, Air (O₂), Heat | Direct C-H functionalization, avoids pre-activation.[11] | Requires pre-synthesized scaffold; can have regioselectivity issues. |
| Microwave-Assisted | Varies (e.g., two-component reactants) | Microwave irradiation (e.g., 100°C, 30 sec) | Drastically reduced reaction times, often higher yields.[16] | Requires specialized microwave reactor equipment. |
PART 2: Experimental Protocols, Purification, and Characterization
A self-validating protocol requires meticulous execution and rigorous analysis to confirm the identity and purity of the final product.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is a representative example of a one-pot synthesis adapted from established literature.[7][19]
Objective: To synthesize 3-phenylimidazo[1,2-a]pyridine from acetophenone.
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1.0 mmol, 379 mg) - Caution: Corrosive
-
2-Aminopyridine (1.2 mmol, 113 mg)
-
Sodium Carbonate (Na₂CO₃) (1.1 mmol, 117 mg)
-
Ethyl acetate, Hexane, Water (reagent grade)
Procedure:
-
In-situ Bromination: To a 25 mL round-bottom flask containing a magnetic stir bar, add acetophenone (1.0 mmol). With continuous stirring, slowly add [Bmim]Br₃ (1.0 mmol) dropwise over 2 minutes at room temperature. Stir for an additional 5 minutes. This step generates the α-bromoacetophenone intermediate in situ.
-
Condensation/Cyclization: To the reaction mixture, add Na₂CO₃ (1.1 mmol) followed by 2-aminopyridine (1.2 mmol). Stir the resulting paste vigorously at room temperature for 40-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be UV active and have a higher Rf value than the starting 2-aminopyridine.
-
Workup: Upon completion, add 15 mL of water to the flask and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is typically a solid. Purify further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 4:1 Hexane:Ethyl Acetate) to afford 3-phenylimidazo[1,2-a]pyridine as a crystalline solid. An expected yield is in the range of 75-85%.[19]
Purification and Characterization Workflow
The identity and purity of the synthesized compound must be unequivocally confirmed using a combination of chromatographic and spectroscopic techniques.
Caption: Standard workflow for the purification and characterization of the final product.
Spectroscopic Data Interpretation
The following data are characteristic of 3-phenylimidazo[1,2-a]pyridine.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.15 ppm (d, 1H): Proton at C5, deshielded by the adjacent nitrogen.
-
δ ~7.80-7.95 ppm (m, 3H): Protons at C8 and the two ortho-protons of the C3-phenyl ring.
-
δ ~7.35-7.50 ppm (m, 3H): Meta- and para-protons of the C3-phenyl ring.
-
δ ~7.20 ppm (t, 1H): Proton at C7.
-
δ ~6.80 ppm (t, 1H): Proton at C6.
-
Note: The absence of a signal around δ ~7.8 ppm, which is characteristic for the C2-H, confirms the 2,3-disubstitution pattern.[19]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145.5 ppm: C7a (bridgehead carbon).
-
δ ~134.0 ppm: Quaternary carbon of the phenyl ring attached to C3.
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δ ~128.0-129.0 ppm: Carbons of the phenyl ring (CH).
-
δ ~125.0 ppm: C5.
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δ ~124.0 ppm: C7.
-
δ ~117.5 ppm: C8.
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δ ~112.5 ppm: C6.
-
Other quaternary carbon signals for C2 and C3 will also be present.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₃H₁₀N₂: [M+H]⁺ = 195.0866.
-
Found: [M+H]⁺ ≈ 195.0865. This high-resolution mass measurement confirms the elemental composition.
-
-
FT-IR (KBr, cm⁻¹):
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1630 cm⁻¹: C=N stretching.
-
~1500, 1450 cm⁻¹: Aromatic C=C ring stretching.
-
~750, 690 cm⁻¹: C-H out-of-plane bending for mono-substituted benzene ring.[20]
-
Conclusion
The 3-phenylimidazo[1,2-a]pyridine scaffold remains a molecule of high interest for both medicinal and material sciences. Its synthesis is accessible through a variety of robust methods, from time-honored condensations to highly efficient, modern catalytic protocols. The choice of synthetic route can be tailored to the specific needs of the research, balancing factors such as precursor availability, desired throughput, and equipment capabilities. Rigorous purification and comprehensive spectroscopic characterization are paramount to ensuring the integrity of the final compound, providing a solid foundation for its subsequent application in drug discovery and development.
References
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Luo, G., et al. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
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Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
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Li, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3469. [Link]
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Spectroscopic Characterization of 3-Phenylimidazo[1,2-a]pyridine: A Technical Guide
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] The introduction of a phenyl group at the 3-position of this scaffold can significantly modulate its physicochemical and pharmacological characteristics. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of 3-Phenylimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the acquisition and interpretation of these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 3-Phenylimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the substitution pattern.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Phenylimidazo[1,2-a]pyridine provides crucial information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are influenced by the aromatic ring currents and the electron-withdrawing/donating nature of the nitrogen atoms.
Data Summary: ¹H NMR of 3-Phenylimidazo[1,2-a]pyridine Derivatives
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |
| H-5 | 8.11 - 9.86 | d or dd | 6.7 - 8.0 |
| H-6 | 6.77 - 7.21 | t or m | 6.7 - 7.9 |
| H-7 | 7.16 - 7.60 | t or m | 7.0 - 8.8 |
| H-8 | 7.62 - 8.81 | d | 8.0 - 9.1 |
| Phenyl-H | 7.32 - 8.35 | m | - |
| H-2 | 7.74 - 7.86 | s | - |
Note: The chemical shifts and coupling constants are compiled from various sources and may vary depending on the solvent and substituents.[4][5][6]
Expert Insights: The choice of deuterated solvent is critical for obtaining high-quality NMR spectra. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[7] For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative, though it is more hygroscopic and its residual water peak can sometimes interfere with the analysis of exchangeable protons.
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 3-Phenylimidazo[1,2-a]pyridine sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. Instrumentation and Data Acquisition:
- The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[7]
- A standard single-pulse experiment is typically sufficient.
- Key acquisition parameters to consider:
- Spectral Width: -2 to 12 ppm
- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
- The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.
Data Summary: ¹³C NMR of 3-Phenylimidazo[1,2-a]pyridine Derivatives
| Carbon | Chemical Shift (δ, ppm) Range |
| C-2 | 145.0 - 160.5 |
| C-3 | 117.0 - 125.8 |
| C-5 | 124.5 - 128.8 |
| C-6 | 112.1 - 121.4 |
| C-7 | 124.6 - 131.9 |
| C-8 | 116.2 - 119.5 |
| C-8a | 143.9 - 147.7 |
| Phenyl-C | 126.1 - 138.8 |
Note: The chemical shifts are compiled from various sources and may vary depending on the solvent and substituents.[5][8]
Expert Insights: Proton-decoupled ¹³C NMR is the standard experiment, where all carbon signals appear as singlets, simplifying the spectrum. For more detailed structural information, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
Experimental Protocol: ¹³C NMR Spectroscopy
1. Sample Preparation:
- Prepare the sample as described for ¹H NMR spectroscopy. A slightly more concentrated sample (15-20 mg) may be beneficial for reducing acquisition time.
2. Instrumentation and Data Acquisition:
- The ¹³C NMR spectrum should be acquired on a 100 MHz or higher field NMR spectrometer.[7][8]
- A standard proton-decoupled pulse sequence should be used.
- Key acquisition parameters to consider:
- Spectral Width: 0 to 200 ppm
- Pulse Angle: 45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 512-2048 (or more, depending on sample concentration and desired signal-to-noise ratio)
- The chemical shifts should be referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 3-Phenylimidazo[1,2-a]pyridine is characterized by vibrations of the aromatic rings and the C-N bonds within the heterocyclic system.
Data Summary: Key IR Absorptions for Imidazo[1,2-a]pyridine Derivatives
| Wavenumber (cm⁻¹) Range | Vibrational Mode |
| 3000 - 3100 | C-H stretching (aromatic) |
| 1600 - 1650 | C=N and C=C stretching |
| 1450 - 1590 | Aromatic ring skeletal vibrations |
| 1200 - 1400 | C-N stretching |
| 700 - 900 | C-H out-of-plane bending (aromatic) |
Note: These are general ranges and the exact positions of the peaks can be influenced by the substitution pattern on the rings.[6][9]
Expert Insights: The C-H out-of-plane bending region (700-900 cm⁻¹) can be particularly informative for determining the substitution pattern of the phenyl ring. For example, a monosubstituted benzene ring typically shows two strong bands in this region. The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
1. Sample Preparation:
- Place a small amount of the solid 3-Phenylimidazo[1,2-a]pyridine sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Instrumentation and Data Acquisition:
- An FT-IR spectrometer equipped with an ATR accessory is recommended for ease of use and minimal sample preparation.
- Key acquisition parameters to consider:
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- A background spectrum of the clean, empty ATR crystal should be collected before acquiring the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Data Summary: Mass Spectrometry of 3-Phenylimidazo[1,2-a]pyridine
| Ionization Method | Observed Ion |
| Electrospray Ionization (ESI) | [M+H]⁺ |
| Electron Ionization (EI) | M⁺˙ |
The exact mass of 3-Phenylimidazo[1,2-a]pyridine (C₁₃H₁₀N₂) is 194.0844 g/mol .[10]
Expert Insights: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.[5][7][8] ESI is a soft ionization technique that typically results in the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[1][7] EI, being a higher energy ionization method, often leads to extensive fragmentation, providing a unique fragmentation pattern that can be used as a fingerprint for the compound and to deduce its structure. The fragmentation of protonated 3-substituted imidazo[1,2-a]pyridines can involve characteristic cleavages, such as the loss of the substituent at the 3-position.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
1. Sample Preparation:
- Prepare a dilute solution of the 3-Phenylimidazo[1,2-a]pyridine sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of an acid (e.g., formic acid) may be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
2. Instrumentation and Data Acquisition:
- A time-of-flight (TOF) or Orbitrap mass spectrometer is commonly used for HRMS analysis.
- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Key acquisition parameters to consider:
- Ionization Mode: Positive
- Mass Range: m/z 50 - 500
- Capillary Voltage: 3-5 kV
- Source Temperature: 100-150 °C
- The mass spectrometer should be calibrated with a known standard to ensure high mass accuracy.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 3-Phenylimidazo[1,2-a]pyridine is a synergistic process that relies on the complementary information provided by each spectroscopic technique.
Figure 1. Workflow for the spectroscopic characterization of 3-Phenylimidazo[1,2-a]pyridine.
Conclusion
The comprehensive spectroscopic characterization of 3-Phenylimidazo[1,2-a]pyridine using NMR, IR, and Mass Spectrometry is indispensable for confirming its chemical identity and purity. This guide has provided a detailed overview of the expected spectroscopic data, step-by-step protocols for data acquisition, and expert insights to aid in the interpretation of the results. By following these methodologies, researchers can ensure the integrity of their synthesized compounds, which is a critical step in the advancement of drug discovery and materials science.
References
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health.
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). J Mass Spectrom, 56(12). Retrieved from [Link]
- Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry.
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15). Retrieved from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- (n.d.). Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. Retrieved from [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2020). RSC Advances. Retrieved from [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education. Retrieved from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved from [Link]
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2-Phenylimidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education. Retrieved from [Link]
- Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. (n.d.).
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2006). Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
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Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (2011). Chemical Research in Toxicology. Retrieved from [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
-
2-Phenylimidazo [1,2-a]pyridine. (n.d.). SpectraBase. Retrieved from [Link]
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An In-depth Technical Guide to the Photophysical Properties of 3-Phenylimidazo[1,2-a]pyridine
Foreword: The Rising Prominence of Imidazo[1,2-a]pyridines in Photonics and Beyond
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its remarkable biological activities and unique photophysical characteristics.[1][2][3] Among its numerous derivatives, 3-Phenylimidazo[1,2-a]pyridine stands out as a core fluorophore with intriguing properties that make it a versatile tool for researchers. This guide provides a comprehensive exploration of the photophysical properties of 3-Phenylimidazo[1,2-a]pyridine, offering insights into its synthesis, electronic transitions, and the profound influence of its environment on its fluorescence behavior. We will delve into the practical aspects of characterizing this molecule and explore its applications, particularly in the realm of bioimaging and fluorescent probes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent fluorophore.
The Molecular Architecture: Synthesis and Structural Significance
The synthesis of 3-Phenylimidazo[1,2-a]pyridine and its derivatives is well-established, with several efficient methods available.[2][4][5] A common and effective approach involves the one-pot, metal-free reaction of 2-aminopyridine with phenylacetophenones.[5] This method is advantageous due to its high yields and tolerance for a wide range of functional groups.[5]
The core structure, a fusion of imidazole and pyridine rings with a phenyl substituent at the 3-position, is the foundation of its photophysical behavior. The planarity of the fused ring system and the electronic communication between the phenyl ring and the imidazopyridine core are critical determinants of its absorption and emission properties.
Representative Synthetic Protocol: One-Pot Synthesis of 3-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a reported metal-free synthesis.[5]
Materials:
-
2-Aminopyridine
-
Acetophenone
-
Bromotrichloromethane (CBrCl₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 mmol) and acetophenone (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere, add CBrCl₃ (1.5 mmol).
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-Phenylimidazo[1,2-a]pyridine.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values.
Unraveling the Photophysical Behavior: Absorption and Emission
The photophysical properties of 3-Phenylimidazo[1,2-a]pyridine are governed by the transitions between its electronic energy levels. Understanding its absorption (excitation) and emission (fluorescence) spectra is fundamental to its application.
Electronic Absorption
3-Phenylimidazo[1,2-a]pyridine typically exhibits absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system.[6] The position and intensity of these bands can be influenced by the solvent environment and the presence of substituents on either the phenyl or the imidazopyridine ring. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in assigning these electronic transitions.[6]
Fluorescence Emission
The most notable characteristic of 3-Phenylimidazo[1,2-a]pyridine is its strong fluorescence, typically in the blue to green region of the visible spectrum.[7][8] The emission wavelength is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6][9]
Stokes Shift
A significant feature of many imidazo[1,2-a]pyridine derivatives is their large Stokes shift, which is the difference in energy between the absorption and emission maxima.[6][8] This large separation is highly desirable for applications in fluorescence imaging as it minimizes self-absorption and improves the signal-to-noise ratio.
The Influence of the Microenvironment: Solvatochromism and pH Effects
The photophysical properties of 3-Phenylimidazo[1,2-a]pyridine are not static; they are dynamically influenced by its immediate surroundings. This sensitivity is a key attribute that can be harnessed for sensing applications.
Solvatochromism: A Probe of Polarity
The emission of 3-Phenylimidazo[1,2-a]pyridine derivatives often exhibits a positive solvatochromic shift, meaning the emission wavelength increases (red-shifts) with increasing solvent polarity.[6][9] This is attributed to the stabilization of a more polar excited state in polar solvents. This property allows the molecule to be used as a fluorescent probe to report on the polarity of its microenvironment, for example, within a biological membrane or a polymer matrix.
pH Sensitivity
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated or deprotonated depending on the pH of the medium. This can lead to significant changes in the absorption and emission spectra, making these compounds potential pH sensors.[9]
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of 3-Phenylimidazo[1,2-a]pyridine requires a suite of spectroscopic techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and to study the solvatochromic and pH effects.
Protocol:
-
Prepare a stock solution of 3-Phenylimidazo[1,2-a]pyridine in a suitable solvent (e.g., spectroscopic grade acetonitrile or ethanol).
-
For absorption measurements, prepare a series of dilutions in the desired solvents to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Record the absorption spectra using a UV-Visible spectrophotometer.
-
For fluorescence measurements, prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Excite the sample at its absorption maximum and record the emission spectrum using a fluorometer.
-
To study solvatochromism, repeat the measurements in a range of solvents with varying polarities.
-
To investigate pH effects, perform measurements in buffered solutions of different pH values.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Select a well-characterized fluorescent standard with an emission range overlapping that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting compounds).
-
Prepare a series of solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence spectra of all solutions.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, and ns and nr are the refractive indices of the solvents used for the sample and reference, respectively.
Applications in Research and Drug Development
The unique photophysical properties of 3-Phenylimidazo[1,2-a]pyridine and its derivatives have led to their use in a variety of applications.
Fluorescent Probes and Sensors
Their sensitivity to the local environment makes them excellent candidates for the development of fluorescent probes to detect ions, small molecules, and changes in microenvironments.[10] For instance, derivatives have been designed to selectively detect metal ions like Fe³⁺ and Hg²⁺.[10]
Bioimaging
The strong fluorescence and good photostability of these compounds make them valuable tools for cellular imaging.[1] Certain derivatives have shown the ability to specifically accumulate in organelles like mitochondria, allowing for the visualization and monitoring of cellular processes.[1]
Organic Light-Emitting Diodes (OLEDs)
The high fluorescence quantum yields of some imidazo[1,2-a]pyridine derivatives have led to their investigation as emitter materials in OLEDs.[6]
Data Summary and Visualization
Table 1: Representative Photophysical Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine | Polymer Matrix | - | - | - | up to 0.6 | [7] |
| Imidazo[1,5-a]pyridine-anthracene | Hexane | - | 528 | ~11,000 | - | [6] |
| Imidazo[1,5-a]pyridine-anthracene | Acetonitrile | - | 586 | ~11,000 | - | [6] |
Note: Specific data for the parent 3-Phenylimidazo[1,2-a]pyridine can vary depending on the experimental conditions. The table provides examples from related derivatives to illustrate the range of properties.
Diagrams
Caption: General synthetic scheme for 3-Phenylimidazo[1,2-a]pyridine.
Caption: Simplified Jablonski diagram illustrating fluorescence.
Conclusion and Future Outlook
3-Phenylimidazo[1,2-a]pyridine and its derivatives represent a fascinating class of fluorophores with a rich and tunable photophysical landscape. Their synthetic accessibility, strong fluorescence, and environmental sensitivity have positioned them as powerful tools in various scientific disciplines. Future research will likely focus on the rational design of new derivatives with tailored properties, such as near-infrared emission for deeper tissue imaging and enhanced quantum yields for brighter probes and more efficient OLEDs. The continued exploration of this versatile scaffold promises to unlock new possibilities in diagnostics, therapeutics, and materials science.
References
- BenchChem. (n.d.). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.
- G. A. M. El-Hag, et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PubMed Central.
- Various Authors. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- Various Authors. (n.d.). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate.
- I. I. Roslan, et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal.
- Various Authors. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
- S. K. Barik, et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis Online.
- L. A. P. Ferreira, et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- A. A. El-Sayed, et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridin-3-amine.
- PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine.
- S. Kumar, et al. (n.d.). Design strategy of 2‐phenylimidazo[1,2‐a]pyridine based fluorescent probes. ResearchGate.
- S. Singh, et al. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis.
- Various Authors. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- S. Jana, et al. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
- N. D. Kushwaha, et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.
- Various Authors. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- J. Percino, et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing.
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Topic: Initial Biological Screening of 3-Phenylimidazo[1,2-a]pyridine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Strategic Approach to Unveiling Bioactivity
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a phenyl group at the 3-position creates a distinct chemical entity, the 3-Phenylimidazo[1,2-a]pyridine, which offers a unique vector for structural modification and a compelling starting point for drug discovery.
This guide moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a logical, tiered framework for the initial biological evaluation of novel 3-Phenylimidazo[1,2-a]pyridine derivatives. We will explore the causality behind our experimental choices, ensuring that each step is not merely a task to be completed, but a question being asked of the molecule. The screening cascade is designed to be efficient, resource-conscious, and self-validating, allowing for the rapid identification of promising "hits" while minimizing the risk of false positives.
Our approach is structured as a funnel, beginning with broad primary assays to identify any significant biological activity and progressively moving towards more specific, secondary assays to validate these initial findings and provide early mechanistic insights.
Tier 1: Primary Screening - A Broad Net for Bioactivity
The initial screening phase is designed for throughput and sensitivity. The goal is to determine if a novel compound has any effect in three key therapeutic areas where this scaffold has previously shown promise. We will use established, robust, and quantitative assays.
Anticancer Activity: The Cytotoxicity Profile
Expertise & Rationale: The imidazo[1,2-a]pyridine nucleus is a cornerstone of many potent anticancer agents.[2][3][4][5] Therefore, the most fundamental first question is: does our compound affect the viability of cancer cells? The MTT assay is the industry-standard primary screen for this purpose. Its principle is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust colorimetric readout.[6]
Experimental Protocol: MTT Cell Viability Assay
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Select a panel of relevant cancer cell lines (e.g., HT-29 for colon, MCF-7 for breast) and a non-cancerous cell line (e.g., MEF) to assess selectivity.[2]
-
Trypsinize and count the cells. Seed at a density that ensures exponential growth throughout the assay (e.g., 5,000-10,000 cells/well) in a 96-well plate.[6]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]
-
-
Compound Preparation & Treatment:
-
Prepare a high-concentration stock solution of each 3-phenylimidazo[1,2-a]pyridine derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the existing medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO only) and untreated controls.
-
Incubate for a standard exposure time, typically 48 or 72 hours.
-
-
MTT Addition and Solubilization:
-
Data Acquisition & Analysis:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Compound ID | Cancer Cell Line (e.g., HT-29) IC50 (µM)[2][11] | Normal Cell Line (e.g., MEF) IC50 (µM)[2] | Selectivity Index (Normal/Cancer) |
| Cmpd-001 | 4.15 | >100 | >24.1 |
| Cmpd-002 | 21.75 | >100 | >4.6 |
| Doxorubicin | 0.5 | 1.2 | 2.4 |
Anti-inflammatory Activity: Targeting the Engine of Inflammation
Expertise & Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[12] The imidazo[1,2-a]pyridine scaffold has been shown to produce compounds with significant anti-inflammatory effects, some of which act through this well-validated mechanism.[13][14] A primary screen using a cell-free enzymatic assay for COX-1 and COX-2 inhibition is a direct and efficient way to identify compounds that modulate this critical pathway. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, providing a colorimetric readout of enzyme activity.[12] Screening against both isoforms is crucial to determine selectivity, as COX-2 selective inhibitors are often sought to reduce the gastrointestinal side effects associated with COX-1 inhibition.[15]
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[12]
-
Prepare stock solutions of Hematin (cofactor), human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic probe like TMPD.[12][15]
-
Prepare stock solutions of test compounds and a positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective) in DMSO.[12]
-
-
Assay Procedure (96-well Plate):
-
To each well, add the Tris-HCl buffer, Hematin, and the respective COX enzyme solution (COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations (or positive control/DMSO vehicle).
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the log of inhibitor concentration to calculate IC50 values for both COX-1 and COX-2.
-
The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Cmpd-001 | 50.2 | 1.5 | 33.5 |
| Cmpd-002 | 15.8 | 12.1 | 1.3 |
| Celecoxib | 25.0 | 0.45 | 55.6 |
Antimicrobial Activity: The Search for New Weapons
Expertise & Rationale: The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial activity. Heterocyclic compounds are a rich source for such discoveries.[16][17] The most fundamental parameter for a new potential antibiotic is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a standardized, quantitative, and scalable technique for determining MIC values against a panel of clinically relevant bacteria.[18][20]
Experimental Protocol: Broth Microdilution MIC Assay
Step-by-Step Methodology:
-
Bacterial Strains and Media:
-
Compound Dilution:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate.[18]
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19]
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Cmpd-001 | 8 | >128 |
| Cmpd-002 | 64 | 64 |
| Tetracycline | 1 | 4 |
Tier 2: Hit Validation and Secondary Screening
-
For Anticancer Hits: A primary hit from the MTT assay, which measures metabolic activity, should be confirmed with an assay that measures a different cellular parameter.[8] The Crystal Violet assay , for instance, stains total protein and is thus a measure of cell number, providing a self-validating check on the initial cytotoxicity data.[8] Following confirmation, one might investigate the mechanism by performing a cell cycle analysis via flow cytometry or a Western blot for key apoptosis markers like cleaved PARP or Caspase-8 to see if the compound is inducing programmed cell death.[3][24]
-
For Anti-inflammatory Hits: A compound that inhibits the COX enzyme in a cell-free system must be validated in a cellular context. A common model is to use murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the hit compound can then be measured by its ability to reduce the production of inflammatory mediators like prostaglandins or nitric oxide (measured by the Griess assay). This step confirms that the compound is cell-permeable and active in a more biologically complex environment.
-
For Antimicrobial Hits: The MIC value tells us the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the bacteria (bactericidal). To distinguish between these, a Minimum Bactericidal Concentration (MBC) assay is performed.[25] This involves taking an aliquot from the clear wells of the MIC plate and plating it on antibiotic-free agar. The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a bactericidal effect.
Conclusion and Path Forward
This structured, three-pronged screening cascade provides a robust and efficient framework for the initial biological evaluation of novel 3-Phenylimidazo[1,2-a]pyridine derivatives. By starting with broad, high-throughput primary assays and progressing to more specific, validating secondary assays, this approach allows for the confident identification and prioritization of hit compounds. The data generated—IC50 values for cytotoxicity and enzyme inhibition, and MIC values for antimicrobial activity—form the foundation of the structure-activity relationship (SAR) and provide the critical decision-making points for advancing a compound into the more resource-intensive stages of lead optimization and preclinical development.
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Quantum Chemical Calculations for 3-Phenylimidazo[1,2-a]pyridine: A Technical Guide for Drug Development
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] Notably, the 3-phenyl substituted variant, 3-Phenylimidazo[1,2-a]pyridine, serves as a crucial pharmacophore in the design of novel therapeutic agents. The electronic and steric properties of this scaffold can be finely tuned through substitution, making it an attractive candidate for targeted drug development.[5][6][7]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of 3-Phenylimidazo[1,2-a]pyridine. By leveraging computational methodologies, we can gain profound insights into the molecule's behavior at the atomic level, thereby accelerating the rational design of more potent and selective drug candidates.
Theoretical Foundations: Unveiling Molecular Properties through Computation
Quantum chemical calculations are indispensable tools in modern drug discovery, offering a theoretical framework to predict and interpret the properties of molecules.[8] For a molecule like 3-Phenylimidazo[1,2-a]pyridine, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful methods.[5][9]
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the accurate calculation of various molecular properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.[8][10]
-
Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and delocalization within the molecule.[10]
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited-state properties of molecules. This is particularly relevant for understanding a molecule's photophysical characteristics and for predicting its UV-Vis absorption spectra.[5]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a typical workflow for performing quantum chemical calculations on 3-Phenylimidazo[1,2-a]pyridine. This workflow can be adapted for various derivatives and research questions.
Caption: A generalized workflow for the quantum chemical analysis of 3-Phenylimidazo[1,2-a]pyridine.
Experimental Protocol:
1. Molecular Building and Initial Optimization:
-
Action: Construct the 3D structure of 3-Phenylimidazo[1,2-a]pyridine using molecular modeling software such as GaussView, Avogadro, or ChemDraw.[10][11]
-
Causality: An accurate initial structure is crucial for the convergence of the subsequent high-level quantum chemical calculations. A preliminary optimization using a molecular mechanics force field (e.g., MMFF94) can provide a reasonable starting geometry.
2. Geometry Optimization (DFT):
-
Action: Perform a full geometry optimization using DFT. A commonly used and reliable functional is B3LYP, paired with a basis set such as 6-311++G(d,p).[9][12][13]
-
Causality: This step locates the minimum energy conformation of the molecule on the potential energy surface, providing the most stable structure. The choice of functional and basis set is a trade-off between computational cost and accuracy. B3LYP is a hybrid functional that often yields results in good agreement with experimental data for organic molecules.[14] The 6-311++G(d,p) basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for non-covalent interactions.
3. Frequency Calculation:
-
Action: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Causality: This is a critical self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation.[14]
4. Electronic Properties Calculation (DFT):
-
Action: Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
Causality: This calculation provides key descriptors of the molecule's electronic nature, including the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the natural bond orbital analysis.
5. Excited State Calculations (TD-DFT):
-
Action: Perform a TD-DFT calculation to investigate the electronic transitions and predict the UV-Vis absorption spectrum.
-
Causality: This is essential for understanding the photophysical properties of the molecule and can be correlated with experimental spectroscopic data.[5][15]
6. Frontier Molecular Orbital (FMO) Analysis:
-
Action: Visualize the HOMO and LUMO isosurfaces and analyze their energy gap.
-
Causality: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.[8][10]
7. Molecular Electrostatic Potential (MEP) Analysis:
-
Action: Generate and visualize the MEP map.
-
Causality: The MEP map reveals the charge distribution and helps to identify regions prone to electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich), while blue-colored regions indicate positive electrostatic potential (electron-poor). This is invaluable for understanding intermolecular interactions, such as those with a biological target.
8. Natural Bond Orbital (NBO) Analysis:
-
Action: Perform an NBO analysis to study intramolecular charge transfer and hyperconjugative interactions.
-
Causality: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, which can influence its stability and reactivity.[10]
9. Molecular Docking:
-
Action: Dock the optimized structure of 3-Phenylimidazo[1,2-a]pyridine into the active site of a relevant biological target (e.g., an enzyme or receptor).[16][17][18][19]
-
Causality: Molecular docking predicts the preferred binding orientation and affinity of a ligand to its target protein. This computational technique is instrumental in structure-based drug design, helping to rationalize the biological activity and guide the design of more potent inhibitors.[17]
Data Interpretation for Drug Development
The quantitative data obtained from these calculations provide actionable insights for drug design and development.
| Parameter | Significance in Drug Development | Typical Calculated Values for Imidazo[1,2-a]pyridines |
| HOMO Energy | Indicates the propensity of the molecule to donate electrons. Higher HOMO energy suggests a better electron donor. | -5.0 to -6.5 eV |
| LUMO Energy | Indicates the propensity of the molecule to accept electrons. Lower LUMO energy suggests a better electron acceptor. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability. A smaller gap often correlates with higher reactivity. | 3.0 to 5.0 eV |
| Dipole Moment | Influences the molecule's solubility and ability to cross biological membranes. | 2.0 to 5.0 Debye |
| Molecular Electrostatic Potential (MEP) | Identifies regions for hydrogen bonding and other non-covalent interactions with the target protein. | Varies across the molecular surface |
| Docking Score | Predicts the binding affinity to a biological target. More negative scores generally indicate stronger binding. | Varies depending on the target and docking program |
Case Study: Targeting Enzyme Inhibition
Several studies have demonstrated the potential of 3-Phenylimidazo[1,2-a]pyridine derivatives as enzyme inhibitors.[20] For instance, in the context of inhibiting an enzyme like α-glucosidase, which is a target for type 2 diabetes, quantum chemical calculations can be employed as follows:
Caption: A workflow illustrating the use of computational chemistry in designing enzyme inhibitors.
By analyzing the MEP, one can identify the hydrogen bond donor and acceptor sites on the ligand. Molecular docking can then predict how these sites interact with the amino acid residues in the active site of α-glucosidase. The docking results can be further validated and refined using molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.[9] This integrated computational approach allows for the rational design of novel derivatives with improved inhibitory activity.
Conclusion: The Future of Rational Drug Design
Quantum chemical calculations provide a powerful and cost-effective approach to understanding the structure-activity relationships of drug candidates like 3-Phenylimidazo[1,2-a]pyridine. By integrating DFT, TD-DFT, and molecular docking studies, researchers can gain unprecedented insights into the molecular properties that govern biological activity. This knowledge is instrumental in guiding the synthesis of new derivatives with enhanced therapeutic profiles, ultimately accelerating the journey from a promising scaffold to a life-saving medicine.
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Tautomerism in 3-Phenylimidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to Tautomerism in 3-Phenylimidazo[1,2-a]pyridine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which can be significantly influenced by the phenomenon of tautomerism. This guide provides a comprehensive exploration of tautomerism in 3-phenylimidazo[1,2-a]pyridine derivatives. We will dissect the structural nuances of potential tautomeric forms, outline robust synthetic and analytical protocols for their investigation, and discuss the profound implications of tautomeric equilibrium on drug discovery and development. This document serves as a technical resource, blending foundational principles with advanced, field-proven insights to empower researchers in harnessing the full potential of this important class of N-heterocycles.
The Imidazo[1,2-a]pyridine Core: A Foundation of Pharmacological Significance
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered immense interest in drug discovery. Its rigid structure and rich electronic nature make it an ideal framework for interacting with a wide array of biological targets. Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and anxiolytic properties.[1][2] The functionalization at the C2 and C3 positions is particularly crucial, with the introduction of a phenyl group at C3 often playing a key role in modulating biological activity and physicochemical properties.
The Principle of Tautomerism in N-Heterocycles
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[3] The most common type encountered in heterocyclic chemistry is prototropic tautomerism, which involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[4][5]
This phenomenon is not a mere chemical curiosity; it is a critical determinant of a molecule's behavior. Different tautomers of the same compound can exhibit distinct:
-
Reactivity: The location of protons and double bonds dictates nucleophilic and electrophilic sites.
-
Spectroscopic Signatures: Different electronic and bonding arrangements lead to unique NMR, IR, and UV-Vis spectra.[6]
-
Biological Activity: A specific tautomer may be the preferred form for binding to a receptor or enzyme active site.[7]
In N-heterocycles, annular tautomerism (where a proton moves between two ring nitrogen atoms) and side-chain tautomerism (where a proton moves between a ring atom and a substituent) are prevalent.[3][4]
Potential Tautomeric Equilibria in Substituted 3-Phenylimidazo[1,2-a]pyridines
The substitution pattern on the 3-phenylimidazo[1,2-a]pyridine core dictates the possible tautomeric forms. While the core scaffold is generally stable, substituents bearing labile protons, such as hydroxyl (-OH) or amino (-NH2) groups, introduce the possibility of significant tautomeric equilibria.
A prime example is a 3-(4-hydroxyphenyl)imidazo[1,2-a]pyridine derivative, which can exist in a dynamic equilibrium between its phenol (enol) form and a quinoidal (keto) form. This keto-enol tautomerism involves the migration of the phenolic proton to the imidazo[1,2-a]pyridine N1 nitrogen.[7][8]
Caption: Keto-enol equilibrium in a 3-(4-hydroxyphenyl)imidazo[1,2-a]pyridine.
Synthesis and Workflow
A robust and versatile synthesis is the gateway to studying these systems. The reaction of 2-aminopyridines with α-halocarbonyl compounds is a common and effective method for constructing the imidazo[1,2-a]pyridine scaffold.[9] Modifications to this approach, such as one-pot, multi-component reactions, have enhanced efficiency and substrate scope.[10][11][12]
Representative Protocol: Synthesis via Aerobic Oxidative Coupling
This protocol is adapted from methodologies that offer high yields and utilize air as a green oxidant.[13][14] The rationale for this choice is its operational simplicity and avoidance of harsh or stoichiometric oxidants, which aligns with modern synthetic chemistry principles.
Step-by-Step Methodology:
-
Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-phenylimidazo[1,2-a]pyridine (1.0 equiv., 0.5 mmol).
-
Solvent and Reagent Addition: Add the desired aromatic aldehyde (1.5 equiv., 0.75 mmol) and a suitable solvent like toluene (5 mL).
-
Catalyst Introduction: Add the Lewis acid catalyst, such as Iron(III) bromide (FeBr₃) (20 mol%, 0.1 mmol).[13][14]
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Let the reaction stir vigorously, open to the air, for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired 3-aroylimidazo[1,2-a]pyridine derivative.[13]
Caption: General workflow for the synthesis of 3-functionalized imidazo[1,2-a]pyridines.
Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by several interconnected factors.[6] Understanding these factors is crucial for predicting and controlling the dominant tautomeric form.
-
Electronic Effects of Substituents: The electronic nature of substituents on both the imidazo[1,2-a]pyridine core and the C3-phenyl ring can shift the equilibrium. Electron-withdrawing groups (EWGs) can stabilize one tautomer by decreasing the pKa of a labile proton, while electron-donating groups (EDGs) can have the opposite effect.[15][16]
-
Solvent Polarity: The solvent plays a critical role in stabilizing tautomers. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, whereas nonpolar solvents favor less polar forms.[6][17] For instance, the keto tautomer, often being more polar than its enol counterpart, is typically favored in polar solvents like DMSO or water.[8]
-
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize a particular tautomer.[5] For example, a substituent capable of forming a six-membered hydrogen-bonded ring with a proton on the heterocyclic core can lock the system into a specific tautomeric state.
-
Temperature: Temperature can influence the equilibrium constant (Kt), with higher temperatures generally favoring the less stable tautomer due to entropic considerations.[6]
A Multi-Faceted Approach to Characterization
Unambiguously determining the dominant tautomer and quantifying the equilibrium ratio requires a combination of advanced analytical techniques and computational modeling. No single method provides a complete picture; a holistic approach is essential for trustworthy results.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shifts of protons attached to or near the atoms involved in tautomerism are highly sensitive. For example, the disappearance of a phenolic -OH signal and the appearance of a broad N-H signal can indicate a shift from an enol to a keto form. Deuterium exchange (adding D₂O) can be used to identify these exchangeable protons.
-
¹³C NMR: The carbon chemical shifts are also diagnostic. In a keto-enol equilibrium, the presence of a signal corresponding to a carbonyl carbon (δ > 180 ppm) is strong evidence for the keto tautomer.[8][18]
-
-
UV-Visible Spectroscopy: Tautomers possess different conjugated systems (chromophores) and thus absorb light at different wavelengths. By analyzing the absorption spectra in various solvents, one can observe shifts that correlate with changes in the tautomeric equilibrium.[6]
-
Infrared (IR) Spectroscopy: The presence of characteristic absorption bands can help identify functional groups specific to each tautomer. For example, a strong C=O stretch (around 1650-1700 cm⁻¹) points to a keto form, while a broad O-H stretch (around 3200-3600 cm⁻¹) suggests an enol form.[19]
| Technique | Keto Tautomer Signature | Enol Tautomer Signature |
| ¹H NMR | Broad N-H signal (exchangeable with D₂O) | Sharp O-H signal (exchangeable with D₂O) |
| ¹³C NMR | C=O signal (δ > 180 ppm) | C-O signal (δ ~ 150-160 ppm) |
| IR | Strong C=O stretch (~1680 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the tautomeric structure in the solid state.[20] It allows for precise measurement of bond lengths, confirming the location of double bonds and protons. However, it is crucial to recognize that crystal packing forces can favor a single tautomer that may not be the most stable form in solution.[21][22]
Computational Chemistry
Theoretical calculations are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.
-
Methodology: Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the geometries of all possible tautomers and calculate their relative energies.[23]
-
Solvation Models: To simulate solution-phase behavior, calculations should incorporate a polarizable continuum model (PCM), which accounts for the stabilizing effect of the solvent.[16]
-
Insight: These studies can predict the lowest energy tautomer, the energy barrier for interconversion, and how substituents and solvents influence the equilibrium, providing a mechanistic understanding that complements experimental data.[24][25]
Caption: Integrated workflow for the characterization of tautomers.
Ramifications for Drug Discovery
Ignoring tautomerism in drug development is a significant pitfall. The presence of multiple, rapidly interconverting species can profoundly affect a drug candidate's profile.[7][26]
-
Pharmacodynamics: The shape, hydrogen bonding capacity, and electrostatic potential of a molecule are dictated by its tautomeric form. Only one tautomer may fit optimally into a target's binding site. Therefore, the observed biological activity is a function of both the intrinsic activity of the binding tautomer and its population in the equilibrium.[27]
-
Pharmacokinetics (ADME):
-
Lipophilicity (logP/logD): Tautomers have different polarities and thus different lipophilicities, which affects absorption, distribution, and cell membrane permeability.[26]
-
Acidity/Basicity (pKa): The pKa values of a molecule are tautomer-specific. This influences the ionization state at physiological pH, which in turn impacts solubility, receptor binding, and metabolic stability.[26]
-
Metabolism: Different tautomers may be recognized and metabolized by different enzymes (e.g., Cytochrome P450s), leading to different metabolic pathways and potential drug-drug interactions.[27]
-
Conclusion and Future Outlook
The study of tautomerism in 3-phenylimidazo[1,2-a]pyridine derivatives is a critical aspect of their development as therapeutic agents. A thorough understanding of the factors that control tautomeric equilibria allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties. The synergistic application of high-resolution spectroscopic techniques, X-ray crystallography, and high-level computational modeling provides the necessary toolkit to confidently navigate this complex chemical space. Future efforts should focus on developing predictive quantitative structure-tautomer relationship (QSTR) models and expanding experimental studies to more complex biological media to bridge the gap between in vitro analysis and in vivo reality.
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Hung, T. Q., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]
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Unveiling the Excited State: A Technical Guide to Solvatochromic Effects on 3-Phenylimidazo[1,2-a]pyridine Fluorescence
Introduction: The Probing Power of Light and Matter
In the intricate world of molecular interactions, the ability to visualize and quantify the subtle forces that govern chemical behavior is paramount. Fluorescent molecules, with their exquisite sensitivity to their immediate surroundings, serve as powerful probes for elucidating these interactions. Among these, the imidazo[1,2-a]pyridine (IMP) scaffold has garnered considerable attention due to its robust photophysical properties and its prevalence in medicinally relevant compounds.[1][2][3][4] This technical guide delves into the phenomenon of solvatochromism, utilizing 3-phenylimidazo[1,2-a]pyridine as a model fluorophore to explore the profound influence of the solvent environment on its fluorescence characteristics.
The solvent-dependent shift of a molecule's absorption or emission spectra, known as solvatochromism, provides a window into the changes in electronic distribution upon excitation.[5][6] By systematically altering the solvent environment, we can dissect the nature and magnitude of solute-solvent interactions, offering invaluable insights for researchers in drug development, materials science, and chemical biology. This guide will provide the theoretical underpinnings, practical experimental protocols, and rigorous data analysis techniques required to conduct a comprehensive solvatochromism study on 3-phenylimidazo[1,2-a]pyridine.
Theoretical Framework: Deconstructing Solute-Solvent Interactions
The fluorescence of a molecule is intrinsically linked to the energy difference between its ground (S₀) and first excited (S₁) electronic states. The surrounding solvent molecules can differentially stabilize these states, leading to observable shifts in the fluorescence emission spectrum.[5][7] These solute-solvent interactions can be broadly categorized into two types: non-specific (general) and specific interactions.
Non-specific Interactions and the Lippert-Mataga Equation
Non-specific interactions arise from the collective dielectric properties of the solvent and are primarily dipole-dipole in nature. When a fluorophore with a dipole moment is in a polar solvent, the solvent molecules orient themselves to create a "reaction field" that stabilizes the fluorophore. Upon excitation, the fluorophore's dipole moment often changes, leading to a reorientation of the solvent cage to a new, lower-energy configuration—a process known as solvent relaxation.[7] This stabilization of the excited state relative to the ground state results in a red-shift (bathochromic shift) of the fluorescence emission.
The Lippert-Mataga equation provides a quantitative model for this phenomenon, relating the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent's orientation polarizability (Δf) and the change in the fluorophore's dipole moment upon excitation (Δµ = µₑ - µ₉).[8][9][10]
Equation 1: The Lippert-Mataga Equation
where:
-
Δν is the Stokes shift in cm⁻¹
-
νₐ and νₑ are the wavenumbers of the absorption and emission maxima, respectively
-
h is Planck's constant
-
c is the speed of light
-
a is the Onsager cavity radius of the solute
-
Δf is the solvent orientation polarizability, calculated from the solvent's dielectric constant (ε) and refractive index (n): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]
A linear plot of the Stokes shift (Δν) versus the solvent orientation polarizability (Δf) suggests that the observed solvatochromism is primarily due to non-specific dipole-dipole interactions. The slope of this plot can be used to estimate the change in the dipole moment of the fluorophore upon excitation.[8][11]
Specific Interactions and the Kamlet-Taft Parameters
While the Lippert-Mataga model effectively describes general solvent effects, it does not account for specific interactions such as hydrogen bonding.[9][11] To dissect these more nuanced effects, the Kamlet-Taft solvatochromic comparison method is employed. This linear free-energy relationship correlates a solvent-dependent property (in this case, the wavenumber of maximum emission, νₑ) with three empirical solvent parameters:[12][13][14][15]
-
α (Hydrogen Bond Donating ability): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.
-
β (Hydrogen Bond Accepting ability): A measure of the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.
-
π* (Dipolarity/Polarizability): An index of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
Equation 2: The Kamlet-Taft Equation
where:
-
νₑ is the wavenumber of the emission maximum in a given solvent.
-
ν₀ is the wavenumber of the emission maximum in the gas phase or a non-interacting reference solvent.
-
a, b, and s are coefficients that represent the sensitivity of the fluorescence emission to the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability, respectively.
By performing a multiple linear regression of the emission maxima against the α, β, and π* parameters for a range of solvents, the relative contributions of each type of interaction to the overall solvatochromic shift can be determined.
Experimental Design and Protocol
A robust solvatochromism study requires careful selection of solvents and precise spectroscopic measurements.
Solvent Selection
The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities. It is crucial to include non-polar aprotic, polar aprotic, and protic solvents to effectively probe both non-specific and specific interactions. All solvents must be of spectroscopic grade to minimize interference from impurities.
Table 1: Representative Solvents for Solvatochromism Study
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | α | β | π* |
| n-Hexane | 1.88 | 1.375 | 0.00 | 0.00 | -0.08 |
| Toluene | 2.38 | 1.497 | 0.00 | 0.11 | 0.54 |
| Dichloromethane | 8.93 | 1.424 | 0.13 | 0.10 | 0.82 |
| Acetone | 20.7 | 1.359 | 0.08 | 0.48 | 0.71 |
| Acetonitrile | 37.5 | 1.344 | 0.19 | 0.31 | 0.75 |
| Ethanol | 24.55 | 1.361 | 0.83 | 0.77 | 0.54 |
| Methanol | 32.7 | 1.329 | 0.93 | 0.62 | 0.60 |
| Water | 80.1 | 1.333 | 1.17 | 0.47 | 1.09 |
Experimental Workflow
Caption: Experimental workflow for the solvatochromic study of 3-phenylimidazo[1,2-a]pyridine.
Step-by-Step Protocol
-
Preparation of Stock Solution: a. Accurately weigh approximately 1 mg of 3-phenylimidazo[1,2-a]pyridine. b. Dissolve the compound in a minimal amount of a readily solubilizing solvent (e.g., dichloromethane) and then dilute to a final volume of 100 mL in a volumetric flask using the same solvent to create a stock solution of known concentration (e.g., 10 µg/mL).
-
Preparation of Working Solutions: a. For each solvent listed in Table 1, pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Carefully evaporate the initial solvent (dichloromethane) under a gentle stream of nitrogen. c. Dilute to the mark with the respective spectroscopic grade solvent to obtain working solutions of the same concentration.
-
Spectroscopic Measurements: a. Absorption Spectra: Using a UV-Visible spectrophotometer, record the absorption spectrum of each working solution from 250 nm to 500 nm. Use the corresponding pure solvent as a blank for each measurement. b. Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum of each working solution. The excitation wavelength should be set to the absorption maximum (λₘₐₓ) determined for each solvent. The emission should be scanned over a range that encompasses the expected fluorescence (e.g., 350 nm to 600 nm).
-
Data Collection: a. From the absorption spectra, determine the wavelength of maximum absorbance (λₐₑₘₐₓ). b. From the fluorescence spectra, determine the wavelength of maximum emission (λₑₘₘₐₓ). c. Convert all wavelength values (in nm) to wavenumbers (in cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm).
Data Analysis and Interpretation
The collected spectral data will be used to construct the Lippert-Mataga and Kamlet-Taft plots to elucidate the nature of the solvatochromic effects.
Lippert-Mataga Analysis
-
Calculate the Stokes shift (Δν) for each solvent.
-
Calculate the solvent orientation polarizability (Δf) for each solvent using the values of ε and n.
-
Plot Δν versus Δf.
-
Perform a linear regression on the data points for the non-protic solvents.
Table 2: Hypothetical Spectral Data and Calculated Parameters for Lippert-Mataga Analysis
| Solvent | λₐₑₘₐₓ (nm) | λₑₘₘₐₓ (nm) | νₐ (cm⁻¹) | νₑ (cm⁻¹) | Δν (cm⁻¹) | Δf |
| n-Hexane | 310 | 365 | 32258 | 27397 | 4861 | 0.001 |
| Toluene | 312 | 372 | 32051 | 26882 | 5169 | 0.014 |
| Dichloromethane | 315 | 385 | 31746 | 25974 | 5772 | 0.217 |
| Acetone | 318 | 398 | 31447 | 25126 | 6321 | 0.284 |
| Acetonitrile | 320 | 405 | 31250 | 24691 | 6559 | 0.305 |
| Ethanol | 322 | 415 | 31056 | 24096 | 6960 | 0.292 |
| Methanol | 323 | 420 | 30960 | 23810 | 7150 | 0.309 |
| Water | 325 | 435 | 30769 | 22989 | 7780 | 0.320 |
A strong linear correlation in the Lippert-Mataga plot for aprotic solvents would indicate that the change in the dipole moment upon excitation is the primary driver of the observed solvatochromism. Deviations from linearity, particularly for protic solvents, suggest the presence of specific interactions like hydrogen bonding.
Kamlet-Taft Analysis
-
Compile the emission maxima in wavenumbers (νₑ) for all solvents.
-
Using statistical software, perform a multiple linear regression of νₑ against the corresponding α, β, and π* values.
The output of the regression will provide the coefficients a, b, and s, along with their statistical significance. The magnitude and sign of these coefficients reveal the sensitivity of the 3-phenylimidazo[1,2-a]pyridine fluorescence to each type of solvent interaction. For instance, a large negative value for 'a' would indicate that hydrogen bond donation from the solvent significantly stabilizes the excited state, leading to a red-shift in emission.
Caption: Relationship between Kamlet-Taft solvent parameters and fluorescence emission.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to investigating the solvatochromic effects on the fluorescence of 3-phenylimidazo[1,2-a]pyridine. By combining the Lippert-Mataga and Kamlet-Taft analyses, researchers can gain a detailed understanding of how both general and specific solvent interactions modulate the photophysical properties of this important fluorophore. The insights gained from such studies are not merely academic; they have profound implications for the rational design of fluorescent probes with tailored environmental sensitivities, the optimization of reaction conditions in different solvent media, and the interpretation of fluorescence-based assays in complex biological systems. Further investigations could involve time-resolved fluorescence spectroscopy to probe the dynamics of solvent relaxation and computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), to corroborate experimental findings and provide deeper insights into the electronic structure of the excited state.[16][17][18][19]
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Kamlet-Taft solvent parameters. (n.d.). Stenutz. Retrieved from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Molecules. Retrieved from [Link]
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A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. (2019). Molecules. Retrieved from [Link]
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Kamlet–Taft solvent parameters (K03367). (n.d.). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2024). RSC Advances. Retrieved from [Link]
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Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]
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A Review on Effect of Solvents on Fluorescent Spectra. (2017). Journal Repository. Retrieved from [Link]
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Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
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Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. Retrieved from [Link]
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An Investigation of Solvatochromic Behavior. (2003). IT Solutions. Retrieved from [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]
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FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. Retrieved from [Link]
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Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. (2023). Molecules. Retrieved from [Link]
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Lippert–Mataga equation. (n.d.). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2023). Scientific Reports. Retrieved from [Link]
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Solvent effects on the electronic absorption and fluorescence spectra. (2012). ResearchGate. Retrieved from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. (1974). Semantic Scholar. Retrieved from [Link]
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Lippert–Mataga plot showing Stokes shift as a function of solvent... (n.d.). ResearchGate. Retrieved from [Link]
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Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved from [Link]
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Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025). Journal of Computer-Aided Molecular Design. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. Retrieved from [Link]
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Ground state and excited state dipole moments of 6,8-diphenylimidazo[1,2-α]pyrazine determined from solvatochromic shifts of absorption and fluorescence spectra. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. (2019). Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
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Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (2016). Universal Journal of Chemistry. Retrieved from [Link]
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Quantitative Measures of Solvent Polarity. (2015). Chemical Reviews. Retrieved from [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. Retrieved from [Link]
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Supporting Information to accompany Generalized solvent scales as a tool for investigating solvent dependence of spectroscopic and kinetic parameters. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Lippert-Mataga equation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025). ResearchGate. Retrieved from [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. Retrieved from [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: Experimental and DFT studies. (2019). ResearchGate. Retrieved from [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2023). ResearchGate. Retrieved from [Link]
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(a) Solvatochromism (b) normalized emission spectra of compound 2 in several solvents. (n.d.). ResearchGate. Retrieved from [Link]
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The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. (2024). Taylor & Francis Online. Retrieved from [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. Retrieved from [Link]
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Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes. (2020). Journal of Materials Chemistry C. Retrieved from [Link]
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Methodological & Application
The Groebke-Blackburn-Bienaymé Synthesis of 3-Amino-Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers
The Groebke-Blackburn-Bienaymé (GBB) reaction stands as a cornerstone of modern medicinal chemistry, offering a powerful and efficient three-component strategy for the synthesis of N-fused 3-aminoimidazoles.[1][2] This guide provides an in-depth exploration of the GBB reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines, a scaffold of significant interest in drug discovery due to its prevalence in numerous marketed drugs and bioactive molecules.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower effective application and innovation.
I. Introduction: The Power of Three-Component Reactions
First reported independently by Groebke, Blackburn, and Bienaymé in 1998, the GBB reaction has emerged as a highly valuable multicomponent reaction (MCR).[2][3] It facilitates the rapid assembly of complex heterocyclic structures from simple, readily available starting materials: an amidine (in this case, a 2-aminopyridine), an aldehyde, and an isocyanide. The inherent atom economy and operational simplicity of this one-pot process make it an attractive and sustainable method for generating diverse libraries of drug-like molecules.[5] The resulting 3-amino-imidazo[1,2-a]pyridine core is a privileged scaffold found in compounds with a wide range of biological activities, including kinase inhibitors and antibacterial agents.[1][6]
II. Mechanistic Insights: Understanding the "How" and "Why"
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the GBB synthesis. The generally accepted mechanism proceeds through a series of well-defined steps, as illustrated below.[7]
Step 1: Imine Formation
The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base, or imine intermediate. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine. Subsequent dehydration drives the equilibrium towards the formation of the imine.
Step 2: Nucleophilic Attack by the Isocyanide
The isocyanide, a unique functional group with a nucleophilic carbon atom, then attacks the electrophilic carbon of the protonated imine. This step forms a nitrilium ion intermediate.
Step 3: Intramolecular Cyclization
The endocyclic nitrogen of the pyridine ring, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the nitrilium ion. This [5-endo-dig] cyclization is a key bond-forming event that constructs the fused imidazo[1,2-a]pyridine ring system.
Step 4: Tautomerization/Aromatization
The final step involves a proton transfer, leading to tautomerization and subsequent aromatization of the newly formed imidazole ring, yielding the stable 3-amino-imidazo[1,2-a]pyridine product.
III. Application Notes: Guiding Your Experimental Design
Catalyst Selection
The GBB reaction is typically acid-catalyzed. A wide array of both Lewis and Brønsted acids can be employed, and the optimal choice often depends on the specific substrates and desired reaction conditions.
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a frequently used and highly effective catalyst.[2][8] Other Lewis acids such as indium(III) chloride (InCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have also been successfully utilized.[2][9] Lewis acids are thought to activate the aldehyde and the imine intermediate, accelerating the reaction.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), perchloric acid (HClO₄), and even acetic acid (AcOH) can effectively catalyze the reaction.[2] Acetic acid is a particularly mild and attractive option, especially when working with sensitive substrates, such as in the synthesis of DNA-encoded libraries.[1][2]
Solvent Choice
The choice of solvent can significantly impact reaction rates and yields.
-
Protic Solvents: Methanol and ethanol are commonly used and generally afford good results.[2]
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile (MeCN), and 1,4-dioxane are also viable options.[2]
-
Co-solvents: In some cases, particularly with challenging substrates or for specific applications like on-DNA synthesis, co-solvent systems such as water/DMSO can be beneficial.[1]
-
Solvent-free Conditions: The GBB reaction can also be performed under solvent-free conditions, which aligns with the principles of green chemistry.[10]
Substrate Scope
The GBB reaction exhibits a broad substrate scope, allowing for the generation of a wide diversity of 3-amino-imidazo[1,2-a]pyridines.
-
2-Aminopyridines: A variety of substituted 2-aminopyridines can be used. Electron-donating groups on the pyridine ring generally enhance reactivity, while electron-withdrawing groups can decrease the nucleophilicity of the ring nitrogen, sometimes requiring harsher reaction conditions.[9]
-
Aldehydes: Both aromatic and aliphatic aldehydes are well-tolerated.[2] Aromatic aldehydes with both electron-donating and electron-withdrawing substituents typically react efficiently. Sterically hindered aldehydes may require longer reaction times or higher temperatures.
-
Isocyanides: A wide range of isocyanides, including aliphatic (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) and aromatic isocyanides, can be employed.[2]
Reaction Conditions and Optimization
-
Temperature: Reactions are often run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Concentration: Reactant concentration can be a critical factor. In some instances, particularly in dilute systems like DNA-encoded library synthesis, increasing the final concentration of reactants has been shown to significantly enhance the reaction rate.[1]
-
Stoichiometry: The three components are typically used in equimolar amounts, although in some cases, a slight excess of the aldehyde or isocyanide may be beneficial.
IV. Experimental Protocols
The following protocols provide a general framework for performing the GBB synthesis of 3-amino-imidazo[1,2-a]pyridines. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
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Application Notes and Protocols: One-Pot Synthesis of Substituted 3-Phenylimidazo[1,2-a]pyridines
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal framework for developing therapeutic agents with a wide array of biological activities. Marketed drugs such as zolpidem (anxiolytic), alpidem, and saripidem feature this core structure, highlighting its importance in drug discovery.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antiviral, and antitubercular agents. The significant therapeutic potential of imidazo[1,2-a]pyridines has spurred the development of efficient and versatile synthetic methodologies, with a particular emphasis on one-pot reactions that offer atom economy, reduced reaction times, and operational simplicity.[2]
This application note provides a detailed guide to the one-pot synthesis of substituted 3-phenylimidazo[1,2-a]pyridines, focusing on the highly efficient Groebke–Blackburn–Bienaymé (GBB) three-component reaction. We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols, and discuss the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Methodology: The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[3][4][5] This multicomponent reaction is prized for its ability to generate molecular complexity in a single step under relatively mild conditions.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed GBB reaction involves a series of equilibria leading to the final cyclized product. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base, which then protonates to form a reactive iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide, a potent nucleophile, attacks the electrophilic carbon of the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the newly formed nitrilium ion.
-
Tautomerization: A final tautomerization step yields the stable aromatic 3-aminoimidazo[1,2-a]pyridine product.
Caption: The reaction mechanism of the Groebke–Blackburn–Bienaymé (GBB) reaction.
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of substituted 3-phenylimidazo[1,2-a]pyridines. As with any chemical synthesis, a thorough risk assessment should be conducted prior to commencing any experimental work.
Protocol 1: Scandium Triflate-Catalyzed GBB Reaction
This protocol is adapted from established procedures and utilizes a Lewis acid catalyst to promote the reaction.[1] Scandium triflate is an effective catalyst for this transformation, often leading to high yields under mild conditions.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or argon inlet
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted isocyanide (1.0 mmol)
-
Scandium triflate (Sc(OTf)₃, 5-10 mol%)
-
Anhydrous methanol (MeOH) or dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-aminopyridine (1.0 mmol), the substituted benzaldehyde (1.0 mmol), scandium triflate (0.05-0.1 mmol), and anhydrous sodium sulfate (a spatula tip).
-
Add anhydrous solvent (MeOH or DCM, 5-10 mL) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
To this mixture, add the isocyanide (1.0 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenylimidazo[1,2-a]pyridine derivative.[6]
Causality and Insights:
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent side reactions, especially with sensitive substrates.
-
Anhydrous Conditions: The initial imine formation is a condensation reaction that releases water. Using an anhydrous solvent and a drying agent like Na₂SO₄ drives the equilibrium towards the imine, improving the overall reaction rate and yield.
-
Catalyst Choice: Lewis acids like Sc(OTf)₃ activate the aldehyde carbonyl group, accelerating the initial condensation with the 2-aminopyridine. Other acids, such as p-toluenesulfonic acid or even ammonium chloride, can also be effective.[2][7]
-
Solvent Selection: Methanol and dichloromethane are commonly used. The choice of solvent can influence reaction rates and solubility of the starting materials and product.
Protocol 2: Three-Component Synthesis via A³-Coupling and Cycloisomerization
An alternative powerful one-pot strategy involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as an A³ (alkyne-aldehyde-amine) coupling followed by cycloisomerization. This method typically employs a copper catalyst.
Materials and Equipment:
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Copper(II) sulfate (CuSO₄, 10 mol%)
-
p-Toluenesulfonic acid (TsOH, 10 mol%)
-
Solvent (e.g., water with a surfactant like SDS, or an organic solvent like toluene)
-
Standard workup and purification supplies
Procedure:
-
In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), CuSO₄ (0.1 mmol), and TsOH (0.1 mmol) in the chosen solvent (e.g., 2 mL of water with 10 mol% SDS).[8]
-
Add the phenylacetylene (1.2 mmol) to the mixture.
-
Stir the reaction at 50-80 °C. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (2 x 10 mL).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Causality and Insights:
-
Dual Catalyst System: In this reaction, the copper catalyst facilitates the A³-coupling, while the Brønsted acid (TsOH) promotes the subsequent cycloisomerization.[9]
-
Green Chemistry Approach: The use of water as a solvent with a surfactant is an environmentally benign approach. The surfactant creates micelles that can act as microreactors, enhancing the reaction rate.[10][8]
-
Versatility: This method provides access to 2,3-disubstituted imidazo[1,2-a]pyridines, offering a different substitution pattern compared to the GBB reaction.
Caption: A general experimental workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Data Presentation: Substrate Scope and Yields
The one-pot synthesis of imidazo[1,2-a]pyridines is compatible with a wide range of functional groups on all three components. The following table summarizes representative yields for various substituted starting materials.
| Entry | 2-Aminopyridine Substituent (R¹) | Aldehyde | Isocyanide | Yield (%) |
| 1 | H | Benzaldehyde | tert-Butyl isocyanide | 82-89% |
| 2 | 5-Cl | Benzaldehyde | tert-Butyl isocyanide | Moderate |
| 3 | H | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Moderate |
| 4 | H | 2-Azidobenzaldehyde | tert-Butyl isocyanide | 69%[7] |
| 5 | H | Furfural | Cyclohexyl isocyanide | 86%[2] |
| 6 | 5-Cl | Furfural | Cyclohexyl isocyanide | 86%[2] |
| 7 | 5-CN | Furfural | Cyclohexyl isocyanide | 67%[2] |
Safety and Handling
-
Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should always be handled in a well-ventilated fume hood.[11][12]
-
Solvents: Handle all organic solvents with care in a well-ventilated area, away from ignition sources.
-
Catalysts: While used in small quantities, some catalysts can be toxic or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][13]
Conclusion
The one-pot synthesis of substituted 3-phenylimidazo[1,2-a]pyridines, particularly through the Groebke–Blackburn–Bienaymé reaction, represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully selecting catalysts and conditions, researchers can readily generate a diverse library of these valuable molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust foundation for further exploration and optimization in the laboratory.
References
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
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Bocan, M. A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]
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MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
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Beilstein Journal of Organic Chemistry. (2023). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]
-
ResearchGate. (n.d.). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. [Link]
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ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. [Link]
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ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
ResearchGate. (2025). InBr3-Catalyzed Three-Component, One-Pot Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. [Link]
-
ResearchGate. (2025). (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling Functionalization of 3-Phenylimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of commercially significant pharmaceuticals and bioactive molecules. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including antiviral, anti-inflammatory, and anticancer properties. The 3-phenyl substituted variant, in particular, serves as a versatile platform for the development of novel therapeutics. The strategic functionalization of this core scaffold is paramount for modulating its pharmacological profile, enhancing potency, and improving pharmacokinetic properties. This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions for the precise and efficient functionalization of the 3-phenylimidazo[1,2-a]pyridine system, offering both mechanistic insights and field-proven protocols for researchers in drug discovery and development.
Strategic Functionalization: Leveraging Cross-Coupling and C-H Activation
The derivatization of the 3-phenylimidazo[1,2-a]pyridine scaffold can be broadly approached through two powerful catalytic strategies: traditional cross-coupling reactions of pre-halogenated substrates and the more recent, atom-economical direct C-H bond functionalization. This document will detail protocols for both approaches, providing a comprehensive toolkit for the synthetic chemist.
A foundational requirement for traditional cross-coupling is the regioselective halogenation of the 3-phenylimidazo[1,2-a]pyridine core. A facile and efficient method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines involves the use of sodium bromite as the halogen source in a transition-metal-free process, providing the necessary precursors for subsequent coupling reactions[1].
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance[2][3]. This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate[2][3].
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps[2][4][5]:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., bromo-3-phenylimidazo[1,2-a]pyridine) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid[6].
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-3-phenylimidazo[1,2-a]pyridine
This protocol describes a general procedure for the coupling of a halogenated 3-phenylimidazo[1,2-a]pyridine with an arylboronic acid.
Materials:
-
6-Bromo-3-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed Toluene/Water (10:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-3-phenylimidazo[1,2-a]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-phenylimidazo[1,2-a]pyridine.
Expert Insights: The choice of ligand is critical for the efficiency of the Suzuki coupling. Bulky, electron-rich phosphine ligands like SPhos often enhance the rate of both oxidative addition and reductive elimination. The base not only facilitates the transmetalation step but can also influence catalyst stability and side reactions.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 75-95 | [4] |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 70-90 | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 80-98 |
The Heck Reaction: Olefin Functionalization
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium species[8]. This reaction is instrumental in synthesizing substituted alkenes.
Mechanistic Overview
The catalytic cycle of the Heck reaction typically involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Migratory Insertion: The alkene coordinates to the Pd(II) complex and undergoes migratory insertion.
-
β-Hydride Elimination: A β-hydride is eliminated to form the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex.
Protocol: Heck Coupling of 6-Iodo-3-phenylimidazo[1,2-a]pyridine with Styrene
Materials:
-
6-Iodo-3-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction vessel
Procedure:
-
In a sealed vessel, combine 6-iodo-3-phenylimidazo[1,2-a]pyridine, styrene, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Expert Insights: The choice of base and solvent can significantly impact the efficiency of the Heck reaction. While triethylamine is a common choice, inorganic bases like potassium carbonate can also be effective[9][10]. The solvent should be polar and aprotic, such as DMF or DMA.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[11][12]. This reaction is typically co-catalyzed by palladium and copper complexes[11][13][14].
Mechanistic Principles
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex.
Diagram: Sonogashira Coupling Workflow
Caption: A streamlined workflow for performing a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of 6-Bromo-3-phenylimidazo[1,2-a]pyridine
Materials:
-
6-Bromo-3-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-bromo-3-phenylimidazo[1,2-a]pyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to 60-70 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter through Celite to remove insoluble salts, and rinse with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine[15][16][17][18]. This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals[16][17][18].
Mechanistic Cycle
The catalytic cycle is analogous to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation by a base, and reductive elimination to form the C-N bond[15][17]. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides[17].
Protocol: Buchwald-Hartwig Amination of 6-Chloro-3-phenylimidazo[1,2-a]pyridine
Materials:
-
6-Chloro-3-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add the 6-chloro-3-phenylimidazo[1,2-a]pyridine and the amine.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 70-95 | [17] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110-120 | 65-90 | [17] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 60-85 | [16] |
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable alternative to traditional cross-coupling reactions, as it obviates the need for pre-halogenation of the substrate[19]. For the 3-phenylimidazo[1,2-a]pyridine scaffold, C-H arylation can be directed to various positions.
C-3 Arylation
The C-3 position of the imidazo[1,2-a]pyridine core is electron-rich and susceptible to electrophilic attack. Copper(I)-catalyzed C-H arylation at this position with aryl iodides, bromides, and triflates has been reported[19].
Functionalization of the Pyridine Ring
Regioselective functionalization of the pyridine ring of the imidazo[1,2-a]pyridine scaffold is more challenging but can be achieved using directing group strategies. For instance, rhodium(III) catalysis can be employed for the C-5 arylation of imidazo[1,2-a]pyridine-3-carboxamides[20]. Palladium-catalyzed direct arylation has also been used to functionalize the C-5 position[21][22].
Protocol: Iron-Catalyzed C-3 Aromatic Aldehyde Coupling
This protocol describes a direct functionalization of the C-3 position with aromatic aldehydes via an aerobic oxidative cross-dehydrogenative coupling process[23][24].
Materials:
-
2,3-Diphenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Aromatic aldehyde (1.5 equiv)
-
Iron(III) bromide (FeBr₃) (20 mol%)
-
Air (as oxidant)
-
Solvent (e.g., DCE)
Procedure:
-
To a reaction vessel, add 2,3-diphenylimidazo[1,2-a]pyridine, the aromatic aldehyde, and FeBr₃.
-
Add the solvent and stir the mixture at 110 °C under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an appropriate solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The metal-catalyzed functionalization of the 3-phenylimidazo[1,2-a]pyridine scaffold offers a rich and diverse toolbox for the synthesis of novel and complex molecules with significant potential in drug discovery. The choice between traditional cross-coupling of halogenated precursors and direct C-H activation depends on the desired substitution pattern, substrate availability, and the overall synthetic strategy. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively navigate these powerful synthetic transformations.
References
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-
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-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
Biological and Molecular Chemistry. (2025, April 12). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]
-
ResearchGate. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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-
NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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The 3-Phenylimidazo[1,2-a]pyridine Scaffold: A Versatile Platform for Fluorescent Metal Ion Probes
The selective detection of metal ions is a cornerstone of research in environmental monitoring, cellular biology, and drug development. Among the arsenal of detection methodologies, fluorescent probes have emerged as indispensable tools due to their high sensitivity, operational simplicity, and capacity for real-time analysis and bioimaging. Within this class of molecular sensors, derivatives of 3-Phenylimidazo[1,2-a]pyridine have garnered significant attention as a privileged scaffold for the design of highly selective and sensitive fluorescent probes for a variety of metal ions.
This technical guide provides an in-depth exploration of the application of 3-Phenylimidazo[1,2-a]pyridine-based fluorescent probes for metal ion detection. We will delve into the underlying principles of their sensing mechanisms, provide detailed protocols for their synthesis and application, present a comparative analysis of their performance, and offer insights into their practical use in both environmental and biological contexts.
The Rationale Behind the Scaffold: Why 3-Phenylimidazo[1,2-a]pyridine?
The imidazo[1,2-a]pyridine core is a rigid, planar heterocyclic system that often exhibits intrinsic fluorescence. The strategic placement of a phenyl group at the 3-position, along with other functional groups, allows for the fine-tuning of its photophysical properties and the introduction of specific metal ion binding sites (chelators). The nitrogen atoms within the fused ring system can act as Lewis bases, participating in the coordination of metal ions. This interaction is the linchpin of the sensing mechanism, leading to discernible changes in the probe's fluorescence output.
The versatility of this scaffold lies in the relative ease with which its structure can be modified. Synthetic chemists can readily introduce different substituents to:
-
Modulate the fluorescence wavelength and quantum yield: Tailoring the probe for specific imaging systems and enhancing its brightness.
-
Introduce specific chelating moieties: Engineering selectivity for a particular metal ion.
-
Control solubility and cell permeability: Optimizing the probe for either aqueous environmental samples or intracellular imaging.
Unveiling the Signaling Mechanisms
The fluorescence response of a 3-Phenylimidazo[1,2-a]pyridine probe upon binding to a metal ion is not a random event; it is governed by well-understood photophysical processes. The choice of signaling mechanism is a critical design consideration that dictates whether the probe will exhibit a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.
Chelation-Enhanced Fluorescence (CHEF)
In many "turn-on" probes, the unbound chelator portion of the molecule can quench the fluorescence of the imidazo[1,2-a]pyridine fluorophore through photoinduced electron transfer (PET). Upon binding to a metal ion, the chelator's electrons are engaged in the coordination bond, which inhibits the PET process. This suppression of quenching leads to a significant enhancement of the fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Intramolecular Charge Transfer (ICT)
The electronic communication between a donor and an acceptor group within the probe molecule can be altered upon metal ion binding. This change in the intramolecular charge transfer (ICT) state can lead to shifts in the excitation and emission spectra, as well as changes in fluorescence intensity. For instance, metal binding can rigidify the molecular structure, favoring a more emissive ICT state.
Photoinduced Electron Transfer (PET)
As mentioned under CHEF, PET is a primary mechanism for fluorescence quenching. In a typical PET-based sensor, the fluorophore is linked to a receptor (the chelator). In the absence of the target metal ion, excitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, a non-emissive de-excitation pathway. Upon binding of the metal ion to the receptor, the energy level of the receptor's frontier orbitals is lowered, making the PET process energetically unfavorable and restoring fluorescence.
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Performance Benchmarking of Selected Probes
The choice of a fluorescent probe for a specific application depends on a variety of performance metrics. The following table summarizes the key parameters for several 3-Phenylimidazo[1,2-a]pyridine-based probes for the detection of various metal ions.
| Probe Name/Derivative | Target Ion | Sensing Mechanism | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response | Ref. |
| Fused Imidazopyridine 5 | Fe³⁺ | Turn-on | ~350 | ~450 | 4.0 ppb (71.6 nM) | Enhancement | [1][2] |
| Fused Imidazopyridine 5 | Hg²⁺ | Turn-off | ~350 | ~450 | 1.0 ppb (5.0 nM) | Quenching | [1][2] |
| Imidazo[1,2-a]pyridine-xanthene | Hg²⁺ | Turn-on | 500 | 575 | - | Enhancement | [3] |
| Chemosensor L1 | Zn²⁺ | Turn-on (ICT) | ~380 | ~480 | 6.8 x 10⁻⁸ M | Enhancement | [4] |
| Imidazo[1,2-a]pyridine deriv. 1 | Al³⁺, Fe³⁺, Cr³⁺ | Turn-on (CHEF) | - | - | - | Enhancement | [5] |
| Imidazo[1,2-a]pyridine deriv. 2 | Zn²⁺ | Turn-on (CHEF) | - | - | - | Enhancement | [5] |
| Phenazine-imidazole Schiff base | Cd²⁺ | Ratiometric | ~450 | ~550 | 2.10 x 10⁻⁸ M | Spectral Shift | [6] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and application of 3-Phenylimidazo[1,2-a]pyridine-based fluorescent probes. It is imperative to consult the specific literature for the exact reaction conditions and concentrations for a particular probe.
Protocol 1: General Synthesis of a 3-Phenylimidazo[1,2-a]pyridine Core
This protocol is adapted from a one-pot, metal-free reaction.[7]
Sources
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- 3. A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: 3-Phenylimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors in Cancer Research
Introduction: The Rise of a Privileged Scaffold in Oncology
The era of targeted therapy has revolutionized cancer treatment, with protein kinase inhibitors standing at the forefront of this paradigm shift. Protein kinases, which regulate the majority of cellular signal transduction pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] Within the vast chemical space of potential inhibitors, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold".[3][4] Its rigid, bicyclic structure and synthetic tractability provide an ideal framework for developing potent and selective modulators of biological targets.[5][6]
This guide focuses specifically on 3-phenylimidazo[1,2-a]pyridine derivatives , a subclass that has demonstrated remarkable efficacy as kinase inhibitors. The strategic placement of a phenyl group at the C3 position often facilitates critical interactions within the ATP-binding pocket of various kinases, leading to potent inhibition of oncogenic signaling. These derivatives have been successfully developed to target a range of critical cancer-associated kinases, including PI3K, Akt/mTOR, receptor tyrosine kinases (RTKs) like PDGFR and c-KIT, and FLT3.[7][8][9][10][11]
This document serves as a technical guide, providing both the theoretical underpinnings and practical, field-proven protocols for researchers working to characterize and validate this promising class of anticancer agents.
Core Mechanism of Action: Intercepting Oncogenic Signaling
The primary mechanism by which 3-phenylimidazo[1,2-a]pyridine derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of target kinases. This action blocks the phosphorylation of downstream substrates, effectively shutting down aberrant signaling cascades that drive tumor growth, proliferation, and survival.
A frequently dysregulated pathway in many cancers, and a common target for this class of inhibitors, is the PI3K/Akt/mTOR pathway .[7][8] Aberrant activation of this pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
As illustrated, these inhibitors can target one or more key nodes (PI3K, Akt, mTOR) in the pathway, leading to the suppression of pro-survival signals and the reactivation of apoptosis.[8]
General Synthetic Strategies
The versatility of the imidazo[1,2-a]pyridine scaffold stems from the numerous synthetic routes available for its construction and derivatization.[3][12] Multicomponent reactions are particularly powerful for rapidly generating molecular diversity. The Groebke-Blackburn-Bienayme (GBB) three-component reaction, for instance, allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[13] Other common methods include condensation reactions of 2-aminopyridines with α-haloketones and copper-catalyzed aerobic oxidative coupling.[5][12]
Caption: Workflow for a GBB three-component synthesis reaction.
Experimental Workflows: From Enzyme to Cell
A systematic, multi-tiered approach is essential for the robust evaluation of any novel kinase inhibitor. The workflow should progress from direct enzymatic assays to cell-based assessments of efficacy and mechanism.
Caption: A logical workflow for kinase inhibitor characterization.
Application Protocol 1: In Vitro Kinase Inhibition Assay
Scientific Rationale: The initial and most critical step is to determine the direct inhibitory activity of the compound against the purified target kinase(s).[14][15] This biochemical assay quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50), providing a direct measure of potency. Performing this assay at an ATP concentration close to the Michaelis constant (Km) is crucial for obtaining physiologically relevant and comparable IC50 values.[14]
Methodology: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is a generalized template. Specific substrate, kinase, and buffer concentrations must be optimized for each target.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2x Km for the specific kinase.
-
Kinase/Substrate Mix: Prepare a 2X solution of the purified kinase and its specific peptide substrate in kinase buffer.
-
Compound Dilution: Perform a serial dilution of the 3-phenylimidazo[1,2-a]pyridine derivative in 100% DMSO, followed by an intermediate dilution in kinase buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of the diluted compound to the appropriate wells of a white, opaque assay plate. Include "no inhibitor" (vehicle control, e.g., 1% DMSO) and "no enzyme" (background) controls.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Kinase Selectivity Panel
| Kinase Target | IC50 (nM) [Compound X] | IC50 (nM) [Compound Y] |
| PI3Kα | 15 | 250 |
| PI3Kβ | 180 | 310 |
| mTOR | 25 | 80 |
| c-KIT | >10,000 | 45 |
| PDGFRβ | >10,000 | 60 |
Application Protocol 2: Cell Viability (MTT) Assay
Scientific Rationale: After confirming biochemical potency, it is essential to evaluate the compound's effect on cancer cell viability and proliferation.[16][17] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][18] This allows for the determination of the compound's IC50 in a cellular context, reflecting not only its target inhibition but also its cell permeability and stability.
Methodology: MTT Assay for Antiproliferative Effects
-
Cell Seeding:
-
Culture cancer cells (e.g., HCC1937 breast cancer, A375 melanoma) to ~80% confluency.[8][18]
-
Trypsinize, count, and seed the cells into a 96-well clear flat-bottom plate at an optimized density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the compound (or vehicle control) to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of compound concentration and calculate the IC50 value using non-linear regression.
-
Application Protocol 3: Western Blot for Downstream Signaling
Scientific Rationale: To validate that the observed cytotoxic effects are due to the inhibition of the intended kinase pathway, it is crucial to measure the phosphorylation status of downstream effector proteins.[4] A reduction in the phosphorylated form of a target's substrate (e.g., p-Akt) upon compound treatment provides strong evidence of on-target activity within the cell.[8] Western blotting is the gold-standard technique for this analysis.
Caption: Step-by-step workflow for Western Blot analysis.
Methodology: Analysis of p-Akt Levels
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A2780 ovarian cancer) in a 6-well plate and grow to 70-80% confluency.[7]
-
Treat cells with the imidazo[1,2-a]pyridine derivative at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., rabbit anti-p-Akt Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total, non-phosphorylated protein (e.g., anti-total-Akt) and/or a housekeeping protein (e.g., β-actin).
-
Expected Outcome: A dose-dependent decrease in the p-Akt signal relative to the total-Akt signal in compound-treated samples compared to the vehicle control.
Case Study: Anlotinib
Anlotinib is a clinically approved multi-target tyrosine kinase inhibitor based on the imidazo[1,2-a]pyridine scaffold.[19] It potently inhibits VEGFR, FGFR, PDGFR, and c-Kit.[19][] Its development exemplifies the therapeutic potential of this chemical class, demonstrating efficacy in non-small-cell lung cancer (NSCLC) and soft tissue sarcoma. The success of Anlotinib validates the protocols described herein, as similar assays were fundamental to its discovery and characterization, from initial kinase screening to the confirmation of anti-angiogenic and anti-proliferative effects in cellular models.
References
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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Al-Ostoot, F.H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]
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de F. Alves, M., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Roy, K.K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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He, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Letters. [Link]
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Ahmadi, A., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Wang, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
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Wallace, E.M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Dorsch, D., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst. [Link]
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Blaquiere, N., et al. (2010). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Daver, N., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Leukemia. [Link]
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Johnson, J.I., & Decker, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Pharmacology & Therapeutics. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Review Desk. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Shen, G., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology. [Link]
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Li, S., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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Jain, S., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]
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McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]
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Creative Biolabs. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Biolabs. [Link]
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Application Notes & Protocols: A Comprehensive Guide for Assessing the Anticancer Activity of 3-Phenylimidazo[1,2-a]pyridine Compounds
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] In the realm of oncology, this "privileged structure" has emerged as a hopeful framework for the development of novel anticancer therapeutics.[2] Derivatives of 3-phenylimidazo[1,2-a]pyridine, in particular, have demonstrated potent inhibitory effects against various cancer cell lines, including those of the breast, lung, colon, and cervix.[3][4][5] Their mechanisms of action are often multifaceted, involving the modulation of key cellular pathways crucial for cancer cell proliferation, survival, and migration.[2][6]
This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel 3-phenylimidazo[1,2-a]pyridine compounds. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating assessment pipeline from initial cytotoxicity screening to in-depth mechanistic elucidation.
Phase 1: Primary Assessment of Cytotoxic Activity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects. This is typically achieved by measuring the compound's ability to reduce the viability of a panel of cancer cell lines. Two robust and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[7][8]
Rationale for Assay Selection:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[8][9] These enzymes convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of viable cells. It is a reliable indicator of metabolic compromise, a common outcome of cytotoxic agents.
-
Sulforhodamine B (SRB) Assay: The SRB assay is a method that quantifies cell number by staining total cellular protein with the sulforhodamine B dye.[9][10] This assay is less susceptible to interference from compounds that affect mitochondrial respiration without directly causing cell death. Comparing results from both MTT and SRB assays can provide initial insights into whether a compound is primarily cytostatic (inhibiting proliferation) or cytotoxic (killing cells).[7]
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.[11]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-phenylimidazo[1,2-a]pyridine compounds in culture medium. The final concentration range should be broad enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Data Acquisition: Gently shake the plate for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[9]
Data Presentation: Illustrative IC₅₀ Values
The results of the cytotoxicity screening should be summarized in a clear, tabular format.
| Compound ID | Cancer Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM)[4][5] |
| IP-5 | HCC1937 (Breast) | MTT | 72 | 45.0 |
| IP-6 | HCC1937 (Breast) | MTT | 72 | 47.7 |
| Compound 12 | HT-29 (Colon) | Trypan Blue | 48 | 4.15 |
| Compound 6d | HepG2 (Liver) | BrdU | 72 | Data not specified |
| Compound 6i | HepG2 (Liver) | BrdU | 72 | Data not specified |
Note: This table presents illustrative data compiled from various studies to demonstrate effective data presentation. Researchers should generate their own empirical data.
Phase 2: Elucidation of the Mechanism of Action
Once a compound demonstrates significant cytotoxic activity, the next critical phase is to investigate its mechanism of action. For many imidazo[1,2-a]pyridine derivatives, anticancer effects are mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[4][12]
Assessment of Apoptosis Induction
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13][14] Dual staining with FITC-conjugated Annexin V and PI followed by flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., 1-2 x 10⁶ cells) in a T25 flask or 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated negative control.[14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[14]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[15]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15][16]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution (e.g., 50 µg/mL).[15][16] Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry as soon as possible. Live cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[14]
Analysis of Cell Cycle Distribution
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[17] This can be assessed by staining the DNA of permeabilized cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[17]
Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[19][20] Cells can be stored at -20°C for several weeks at this stage.[19]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[19]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature.[20][21]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[20]
-
Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram where G0/G1 phase cells have 2n DNA content, G2/M phase cells have 4n DNA content, and S phase cells have an intermediate DNA content.[18]
Phase 3: Investigating Specific Molecular Targets
The broad anticancer activity of 3-phenylimidazo[1,2-a]pyridines is often attributed to their interaction with specific molecular targets within cancer cells.[6] Identifying these targets is crucial for lead optimization and understanding the compound's therapeutic potential.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[22][23][24] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K kinase itself.[12][22]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.[12][24]
Investigative Approach: The effect of a compound on this pathway can be assessed using Western blotting to measure the phosphorylation status of key proteins. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in compound-treated cells compared to controls would indicate inhibition of the pathway.[12]
Targeting Tubulin Polymerization
Microtubules are dynamic polymers essential for mitosis, making them a key target for anticancer drugs.[25] Some agents, like taxanes, stabilize microtubules, while others, like vinca alkaloids, inhibit their polymerization. The effect of 3-phenylimidazo[1,2-a]pyridine compounds on microtubule dynamics can be evaluated using an in vitro tubulin polymerization assay.[6]
Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
-
Assay Preparation: Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[26][27] Prepare the reaction buffer containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter.[26][28]
-
Compound Addition: In a 96-well plate, add the test compound or control (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor, or DMSO as a vehicle) to designated wells.[26][27]
-
Initiate Polymerization: Warm the plate to 37°C and add the tubulin reaction buffer to each well to initiate polymerization.[26]
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30-60 seconds for at least 60-90 minutes.[26][29]
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to controls. Inhibitors will show a reduced rate and extent of polymerization, while stabilizers will show an enhanced rate.[25][27]
Conclusion
The protocols outlined in this guide provide a systematic and robust framework for the preclinical assessment of 3-phenylimidazo[1,2-a]pyridine compounds as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their modes of action. This structured approach, grounded in established methodologies, ensures the generation of reliable, reproducible, and insightful data, thereby accelerating the journey of these promising scaffolds from the laboratory to potential clinical applications.
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Al-Otaibi, F., Alkandari, A., Alfayez, M., Arafah, M. M., Al-Owaidi, F., Al-Otaibi, B., ... & El-Sayed, R. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-13. Retrieved from [Link]
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Gür, B., Demir, B., Çavuşoğlu, B. K., Ellidokuz, H., Oztuzcu, S., & Ceylan, M. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Iranian Chemical Society, 18(10), 2635-2648. Retrieved from [Link]
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Li, Y., Zhang, Y., Qu, Y., Zhang, L., & Li, J. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Retrieved from [Link]
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Wang, Y., Conda-Sheridan, M., & Crooks, P. A. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (93), 52178. Retrieved from [Link]
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Al-Otaibi, F., Alkandari, A., Alfayez, M., Arafah, M. M., Al-Owaidi, F., Al-Otaibi, B., ... & El-Sayed, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943-2951. Retrieved from [Link]
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da Silva, G. G., de Oliveira, R. B., de Faria, A. R., & de Almeida, M. V. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-12. Retrieved from [Link]
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Kouassi, A. F., N'guessan, A. K., Gbonon, V., & Kone, M. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. Retrieved from [Link]
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Hayat, K., & Li, J. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic synthesis, 11(1), 23-57. Retrieved from [Link]
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Al-Otaibi, F., Alkandari, A., Alfayez, M., Arafah, M. M., Al-Owaidi, F., Al-Otaibi, B., ... & El-Sayed, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. Retrieved from [Link]
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Razavi, S. M., Nazari, M., & Ghaffari, S. H. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Cancer cell international, 23(1), 1-22. Retrieved from [Link]
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Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Rahman, M. M. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(16), 4811. Retrieved from [Link]
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Singh, S., Kaur, M., & Singh, P. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(10), 2300188. Retrieved from [Link]
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Al-Otaibi, F., Alkandari, A., Alfayez, M., Arafah, M. M., Al-Owaidi, F., Al-Otaibi, B., ... & El-Sayed, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. Retrieved from [Link]
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The Emerging Role of 3-Phenylimidazo[1,2-a]pyridine Scaffolds in Anti-Inflammatory Drug Discovery: A Detailed Guide to Synthesis and Evaluation
Introduction: The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, forming the backbone of several commercially available drugs.[1] Recently, derivatives bearing a phenyl group at the 3-position have garnered significant attention for their potent anti-inflammatory properties.[2] These compounds present a promising avenue for the development of novel therapeutics targeting the complex signaling cascades that underpin inflammatory responses. This comprehensive guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as anti-inflammatory agents, tailored for researchers and drug development professionals.
Section 1: The Molecular Basis of Anti-Inflammatory Action
The anti-inflammatory effects of 3-phenylimidazo[1,2-a]pyridine derivatives are multifaceted, primarily revolving around the modulation of key signaling pathways and enzymes that are central to the inflammatory process.
Inhibition of the STAT3/NF-κB Signaling Axis
A crucial mechanism of action for these compounds is the suppression of the STAT3/NF-κB signaling pathway.[3] Chronic inflammation is a major risk factor for various cancers, and the activation and interplay between Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are vital in orchestrating the communication between cancer cells and inflammatory cells.[4]
-
NF-κB Regulation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain 3-phenylimidazo[1,2-a]pyridine derivatives have been shown to increase the expression of IκBα, thereby preventing NF-κB activation.[3]
-
STAT3 Inhibition: STAT3, a key regulator of cell growth and apoptosis, is often constitutively activated in inflammatory conditions and cancer.[4] Imidazo[1,2-a]pyridine derivatives can suppress the phosphorylation of STAT3, inhibiting its downstream signaling.[3] The crosstalk between NF-κB and STAT3 is significant; for instance, NF-κB activation can lead to the production of interleukin-6 (IL-6), which in turn activates STAT3.[5] By targeting both pathways, these compounds can exert a potent and broad anti-inflammatory effect.
Figure 1: Simplified STAT3/NF-κB signaling pathway and points of inhibition by 3-phenylimidazo[1,2-a]pyridine derivatives.
Downregulation of Pro-Inflammatory Mediators
The inhibition of the STAT3/NF-κB axis by 3-phenylimidazo[1,2-a]pyridine derivatives leads to a significant reduction in the production of key pro-inflammatory mediators:
-
Cyclooxygenase-2 (COX-2): Many imidazo[1,2-a]pyridine derivatives are potent and selective inhibitors of COX-2, the enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7] This selectivity is a highly desirable trait, as inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects.[8]
-
Inducible Nitric Oxide Synthase (iNOS): These compounds suppress the expression of iNOS, leading to a decrease in the production of nitric oxide (NO), a potent inflammatory mediator.[3][9]
-
Pro-inflammatory Cytokines: A reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6 has been observed following treatment with these derivatives.[3][9]
Section 2: Synthesis of 3-Phenylimidazo[1,2-a]pyridine Derivatives
A variety of synthetic routes to the imidazo[1,2-a]pyridine scaffold have been developed, with one of the most common being the condensation of a 2-aminopyridine with an α-haloketone.[10]
Representative Synthesis Protocol: 2-(4-(methylsulfonyl)phenyl)-3-phenylimidazo[1,2-a]pyridine
This protocol outlines a general procedure for the synthesis of a representative 3-phenylimidazo[1,2-a]pyridine derivative.
Materials:
-
2-amino-5-methylpyridine
-
2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-methylpyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 mmol) and sodium bicarbonate (1.5 mmol).
-
The reaction mixture is stirred and heated to reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 2-(4-(methylsulfonyl)phenyl)-3-phenylimidazo[1,2-a]pyridine.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Figure 2: General workflow for the synthesis of 3-phenylimidazo[1,2-a]pyridine derivatives.
Section 3: In Vitro Biological Evaluation Protocols
The following protocols are essential for characterizing the anti-inflammatory activity of newly synthesized 3-phenylimidazo[1,2-a]pyridine derivatives.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency and selectivity of the compounds as COX inhibitors. A common method is the colorimetric inhibitor screening assay which measures the peroxidase activity of COX.[7]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the test compound at various concentrations (typically in DMSO, diluted in assay buffer) to the inhibitor wells. For control wells, add 10 µL of the vehicle.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cellular assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[9]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions. This typically involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for NO production inhibition.
Section 4: In Vivo Anti-Inflammatory Evaluation
The carrageenan-induced paw edema model is a standard and reproducible method for evaluating the acute anti-inflammatory activity of compounds in vivo.[1][11]
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Group the animals and administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[1]
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[11]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Section 5: Data Presentation and Interpretation
The effective presentation of quantitative data is crucial for comparing the potency and selectivity of different 3-phenylimidazo[1,2-a]pyridine derivatives.
Table of In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | NO Production IC50 (µM) |
| Derivative A | >100 | 0.15 | >667 | 5.2 |
| Derivative B | 50.2 | 0.08 | 627.5 | 2.8 |
| Celecoxib | 15.0 | 0.05 | 300 | 10.5 |
| Ibuprofen | 5.0 | 10.0 | 0.5 | >50 |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific compound and assay conditions.[3][6][7]
Interpretation of Results:
-
A high selectivity index (SI) indicates a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.
-
Low IC50 values for both COX-2 and NO production suggest a potent anti-inflammatory agent.
Conclusion
The 3-phenylimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the design and development of novel anti-inflammatory agents. Their ability to modulate multiple key inflammatory pathways, including the STAT3/NF-κB axis and the production of prostaglandins and nitric oxide, underscores their therapeutic potential. The protocols and guidelines presented herein provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds, paving the way for the discovery of next-generation anti-inflammatory drugs.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])
-
Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. (URL: [Link])
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2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. (URL: [Link])
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Imidazo[1,2-a]pyridine synthesis. (URL: [Link])
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (URL: [Link])
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Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (URL: [Link])
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Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (URL: [Link])
-
NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. (URL: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (URL: [Link])
-
In vitro anti-inflammatory activity. (URL: [Link])
-
NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury. (URL: [Link])
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (URL: [Link])
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (URL: [Link])
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Application Notes & Protocols: Synthesis and Application of 3-Phenylimidazo[1,2-a]pyridine Emitters for Organic Light-Emitting Diodes
Abstract
The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged core structure in the design of advanced materials for organic light-emitting diodes (OLEDs). Its inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make it an ideal building block for creating efficient light-emitting molecules, particularly for deep-blue emission which remains a critical challenge in the field.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and device application of 3-phenylimidazo[1,2-a]pyridine-based materials. We present detailed, field-proven protocols for several key synthetic strategies, including classic one-pot condensations and modern cross-coupling reactions. Furthermore, we outline the essential characterization techniques required to validate the synthesized materials and provide a standard protocol for their integration into OLED devices. This document is intended for researchers and scientists in materials science and drug development, offering both the practical steps and the underlying scientific rationale to accelerate innovation in OLED technology.
The Scientific Rationale: Why Imidazo[1,2-a]pyridine for OLEDs?
The efficacy of an OLED emitter is intrinsically linked to its molecular architecture. The imidazo[1,2-a]pyridine core offers a unique combination of properties that make it highly suitable for this application:
-
Electron-Deficient Core: The IP moiety functions as an effective electron acceptor, which is crucial for designing bipolar host materials or emitters with efficient charge injection and transport properties.[1] This allows for balanced charge carrier mobility, a key factor in achieving high device efficiency.
-
High Triplet Energy: The rigid, fused-ring structure of the IP core contributes to a high triplet energy level. This is particularly advantageous when using these materials as hosts for phosphorescent emitters, as it prevents reverse energy transfer from the dopant to the host, thereby maximizing phosphorescence efficiency.
-
Structural Rigidity and Thermal Stability: The planarity and rigidity of the IP scaffold help to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).[3] This structural integrity also imparts excellent thermal stability, a prerequisite for the vacuum deposition process used in OLED fabrication and for ensuring long operational lifetimes of the final device.[3][4]
-
Tunability: The IP core can be readily functionalized at multiple positions (e.g., C3, C6, C8), allowing for precise tuning of the material's electronic and photophysical properties. By strategically introducing electron-donating or -withdrawing groups, researchers can modulate the HOMO/LUMO energy levels, emission color, and charge transport characteristics.[5]
This guide will focus on the synthesis of derivatives with a phenyl group at the C3 position, a common and effective strategy for extending conjugation and modulating the optoelectronic properties of the IP core.
Synthetic Strategies and Protocols
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. We present three robust and versatile methods for synthesizing and functionalizing the 3-phenylimidazo[1,2-a]pyridine scaffold.
Method A: One-Pot Condensation Reaction
This is a direct and atom-economical approach, ideal for the straightforward synthesis of various 2,3-disubstituted imidazo[1,2-a]pyridines. The reaction proceeds via the condensation of a 2-aminopyridine derivative with a substituted α-bromoketone (e.g., 2-bromoacetophenone).[6][7]
Causality: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the α-carbon of the bromoketone, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. Using a base like sodium bicarbonate is often sufficient to facilitate the reaction.[7]
Caption: One-Pot Synthesis Workflow.
Detailed Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reagent Preparation: To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv.) and sodium bicarbonate (1.34 g, 15.9 mmol, 1.5 equiv.).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Addition of Ketone: While stirring, add 2-bromo-1-phenylethanone (2.11 g, 10.6 mmol, 1.0 equiv.) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of water and extract with ethyl acetate (3 x 50 mL).[7]
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine as a solid.
Method B: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for forming C-C bonds.[8] It is particularly useful for synthesizing 3-phenylimidazo[1,2-a]pyridines when starting from a 3-halo-imidazo[1,2-a]pyridine precursor. This allows for late-stage diversification, where various aryl or heteroaryl groups can be introduced.
Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (the 3-iodo-IP), followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[9][10] The choice of ligand and base is critical for efficient catalysis.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Synthesis of 2,3-diphenylimidazo[1,2-a]pyridine
-
Part 1: Synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyridine (Precursor)
-
Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 g, 5.15 mmol) in 25 mL of N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.27 g, 5.66 mmol, 1.1 equiv.) in portions at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 3-iodo precursor.
-
-
Part 2: Suzuki Coupling
-
Inert Atmosphere: To a Schlenk flask, add 3-iodo-2-phenylimidazo[1,2-a]pyridine (500 mg, 1.56 mmol, 1.0 equiv.), phenylboronic acid (228 mg, 1.87 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (647 mg, 4.68 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (90 mg, 0.078 mmol, 5 mol%).
-
Solvent and Degassing: Add a mixture of toluene (10 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to obtain the desired product.
-
Method C: Buchwald-Hartwig Amination for Functionalization
While not a direct synthesis of the core scaffold, the Buchwald-Hartwig amination is an indispensable tool for functionalizing the 3-phenyl-IP framework to create advanced donor-acceptor (D-A) type emitters.[11][12] This palladium-catalyzed C-N cross-coupling reaction allows for the introduction of various amine-based donor moieties, which is a common strategy for tuning emission color towards the green and red regions of the spectrum.
Causality: Similar to the Suzuki reaction, this is a palladium-catalyzed cycle. The key difference is the nucleophile is an amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, allowing it to coordinate to the palladium center before reductive elimination forms the C-N bond.[13][14] The use of specialized, bulky phosphine ligands (e.g., XPhos, SPhos) is often necessary to facilitate the reaction.[14]
Detailed Protocol: Synthesis of N,N-diphenyl-(3-phenylimidazo[1,2-a]pyridin-6-yl)amine
-
Precursor: Start with 6-bromo-3-phenylimidazo[1,2-a]pyridine.
-
Inert Atmosphere: In a glovebox or under an argon atmosphere, charge an oven-dried Schlenk tube with 6-bromo-3-phenylimidazo[1,2-a]pyridine (1.0 equiv.), diphenylamine (1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 18-24 hours.
-
Work-up: Cool the reaction, quench carefully with saturated ammonium chloride solution, and extract with dichloromethane.
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography to isolate the desired D-A type material.
Material Characterization: Ensuring Purity and Performance
Thorough characterization is non-negotiable to ensure the synthesized material meets the stringent requirements for OLED applications.
Structural and Purity Validation
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Confirms the chemical structure and assesses purity. | Correct chemical shifts, integration values, and coupling patterns for the target molecule. Absence of significant impurity peaks. |
| HRMS | Provides the exact mass of the molecule. | The measured mass should match the calculated mass to within a few ppm, confirming the elemental composition. |
| TGA/DSC | Measures thermal stability (decomposition temperature, Td) and phase transitions (glass transition, Tg). | High Td (typically >300 °C) and Tg (>100 °C) are desired for morphological stability during device operation.[3] |
Photophysical and Electrochemical Properties
These properties directly dictate the material's performance as an emitter in an OLED.
| Technique | Purpose | Key Parameters Measured |
| UV-Vis Spectroscopy | Measures light absorption characteristics. | Absorption maxima (λ_abs), molar absorptivity (ε). Used to calculate the optical bandgap.[15] |
| Photoluminescence (PL) | Measures light emission properties in solution and thin film. | Emission maxima (λ_em), Stokes shift, Full Width at Half Maximum (FWHM).[16] |
| PLQY Measurement | Determines the intrinsic emission efficiency. | Photoluminescence Quantum Yield (Φ_PL). A high value is critical for efficient OLEDs. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels. | Oxidation and reduction potentials. Essential for assessing charge injection barriers in a device.[17] |
| Time-Resolved PL | Measures the lifetime of the excited state. | Fluorescence lifetime (τ). Helps identify the emission mechanism (e.g., fluorescence, TADF).[16] |
OLED Device Fabrication and Evaluation
The ultimate test of a new material is its performance in a functional device. The following is a generalized protocol for fabricating a multilayer OLED using vacuum thermal evaporation.
Caption: General OLED Fabrication and Testing Workflow.
Protocol Overview: Vacuum Thermal Evaporation
-
Substrate Cleaning: Thoroughly clean patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before loading into the vacuum chamber.
-
Layer Deposition: Load the cleaned ITO substrate into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Organic Layers: Sequentially deposit the organic layers. A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 10 nm
-
Hole Transport Layer (HTL): e.g., 40 nm
-
Emissive Layer (EML): Deposit the synthesized 3-phenylimidazo[1,2-a]pyridine material as a host, co-evaporated with a suitable dopant (e.g., 20 nm).
-
Electron Transport Layer (ETL): e.g., 40 nm
-
-
Cathode: Deposit the electron injection layer (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
Performance Evaluation
The encapsulated device is then tested using a source meter and a spectroradiometer to obtain the following key performance metrics.
| Metric | Description | Desired Outcome |
| J-V-L | Current Density-Voltage-Luminance characteristics. | Low turn-on voltage, high luminance at a given current density. |
| EQE (%) | External Quantum Efficiency. The ratio of photons emitted to electrons injected. | As high as possible. For blue fluorescence, >5% is good, >10% is excellent.[1][18] |
| Power Eff. (lm/W) | Luminous Efficacy of a Radiation Source. How well a source produces visible light. | High values indicate better energy efficiency. |
| CIE (x, y) | Commission Internationale de l'Éclairage coordinates. Defines the emission color. | For deep-blue, CIEy should be < 0.1.[1] |
References
- Hanqi Sun. (n.d.). Research on Different Physical Property Characterization Approaches for OLED Materials. IOP Conference Series: Earth and Environmental Science.
- Scientific Computing International. (n.d.).
- MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- SPIE Digital Library. (n.d.).
- Satyajit Saha, et al. (n.d.). Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging.
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- PubMed. (2020). Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (2026).
- RSC Publishing. (n.d.). Computational insights into the photophysical and electroluminescence properties of homoleptic fac-Ir(C^N)3 complexes employing different phenyl-derivative-featuring phenylimidazole-based ligands for promising phosphors in OLEDs. Dalton Transactions.
- ResearchGate. (2025). Balancing the Molecular Twist and Conformational Rigidity In Imidazo[1,2-a]pyridine to achieve Dual-State Emissive (DSE)
- NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
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- CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Taylor & Francis Online. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED.
- Taylor & Francis Online. (n.d.). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED.
- PubMed Central. (2024).
- RSC Publishing. (n.d.). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs.
- YouTube. (2025).
- MDPI. (2022). The Role of Intermolecular Interaction on Aggregation-Induced Emission Phenomenon and OLED Performance.
- RSC Publishing. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances.
- PubMed. (2013).
- Bentham Science Publisher. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.
- RSC Publishing. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- Advanced Materials Letters. (2011). Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes.
- Justus-Liebig-Universität Gießen. (n.d.).
- ResearchGate. (n.d.). of the photophysical properties and device performance of the green TADF emitters.
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In vitro enzyme inhibition assay using 3-Phenylimidazo[1,2-a]pyridine derivatives
Topic: In Vitro Enzyme Inhibition Assay Using 3-Phenylimidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often referred to as a "privileged structure."[1][2] This designation arises from its presence in numerous clinically approved drugs and its ability to bind to a wide array of biological targets with high affinity.[1] Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]
A key area of interest is their role as potent enzyme inhibitors.[3] Research has demonstrated that 3-phenylimidazo[1,2-a]pyridine derivatives can effectively inhibit various enzymes, such as metabolic enzymes like α-glucosidase and carbonic anhydrases, as well as protein kinases like PI3K and receptor tyrosine kinases.[4][5][6][7] The ability to modulate enzyme activity is a cornerstone of modern drug development, making this class of compounds a fertile ground for the discovery of new therapeutic agents.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret an in vitro enzyme inhibition assay for 3-phenylimidazo[1,2-a]pyridine derivatives. We will use the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism and a target for type 2 diabetes, as a representative example to illustrate the core principles and a detailed protocol.
Pillar 1: The Rationale Behind the Assay - Understanding Enzyme Inhibition
An enzyme inhibition assay is a fundamental tool in drug discovery designed to determine whether a compound can reduce the rate of an enzyme-catalyzed reaction.[8][9] The primary goal is to quantify the inhibitory potency of a test compound, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Causality in Experimental Design:
-
Why Pre-incubate Enzyme and Inhibitor? The pre-incubation step, where the enzyme and the inhibitor are mixed and left for a defined period before adding the substrate, is critical. It allows the inhibitor to bind to the enzyme and reach a state of equilibrium. This is particularly important for inhibitors that bind slowly or irreversibly, ensuring that the measured inhibition is a true reflection of the compound's potency and not an artifact of insufficient binding time.
-
The Importance of Controls: A well-designed assay is a self-validating system.[9]
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and assay buffer but no inhibitor. This well represents the maximum enzyme activity (Vmax).
-
Vehicle Control: Contains the enzyme, substrate, and the solvent used to dissolve the inhibitor (commonly DMSO). This is crucial to ensure that the solvent itself does not affect enzyme activity.
-
Positive Control (100% Inhibition): Contains a known, potent inhibitor of the target enzyme (e.g., Acarbose for α-glucosidase). This confirms that the assay is working correctly and is capable of detecting inhibition.[4][5]
-
-
Substrate Concentration: For initial IC50 determination, the substrate concentration is typically kept at or near its Michaelis constant (Km). This ensures the assay is sensitive enough to detect competitive inhibitors, which compete with the substrate for binding to the enzyme's active site. Further studies to determine the mechanism of inhibition involve varying the substrate concentration.
Pillar 2: A Detailed Protocol for α-Glucosidase Inhibition Assay
This protocol outlines a robust method for determining the in vitro inhibitory activity of 3-phenylimidazo[1,2-a]pyridine derivatives against α-glucosidase using a 96-well microplate format. The assay is based on the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
3-Phenylimidazo[1,2-a]pyridine test compounds
-
Acarbose (positive control)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes and tips
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Experimental Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM sodium phosphate buffer, pH 6.8.
-
Enzyme Solution: Dissolve α-glucosidase in the assay buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
Substrate Solution: Dissolve pNPG in the assay buffer to a final concentration of 5 mM.
-
Inhibitor Stock Solutions: Dissolve the 3-phenylimidazo[1,2-a]pyridine derivatives and Acarbose in DMSO to a concentration of 10 mM.
-
Stopping Solution: Prepare a 0.2 M solution of sodium carbonate (Na₂CO₃) in distilled water.
-
-
Assay Setup in 96-Well Plate:
-
Serial Dilutions: Prepare serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of desired final concentrations (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration in each well remains constant and low (e.g., ≤1%).
-
Plate Layout: Designate wells for blanks, negative controls, positive controls, and test compounds at various concentrations.
-
-
Assay Execution:
-
Add 50 µL of the assay buffer to each well.
-
Add 10 µL of the serially diluted test compounds, Acarbose (positive control), or vehicle (DMSO in buffer for negative control) to the appropriate wells.
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells (add 20 µL of buffer to blanks instead).
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution (5 mM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the 0.2 M Na₂CO₃ solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is stable after adding the stopping solution.
-
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Pillar 3: Data Analysis, Interpretation, and Biological Context
Quantitative Data Analysis:
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme activity inhibited at each compound concentration:
% Inhibition = [1 - (Absinhibitor / Absnegative control)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.
Example Data Presentation:
The table below presents hypothetical inhibition data for three 3-phenylimidazo[1,2-a]pyridine derivatives against α-glucosidase, with Acarbose as the standard.
| Compound | IC50 (µM) |
| Derivative A | 0.85 |
| Derivative B | 5.20 |
| Derivative C | 0.25 |
| Acarbose (Standard) | 2.15 |
From this data, Derivative C is the most potent inhibitor, being significantly more active than the standard drug Acarbose.
Biological Context and Mechanism of Action:
α-Glucosidase is a key enzyme located in the brush border of the small intestine. Its function is to break down complex carbohydrates into simpler sugars like glucose, which can then be absorbed into the bloodstream. Inhibiting this enzyme slows down carbohydrate digestion and absorption, leading to a reduction in the post-prandial glucose peak. This is a clinically validated strategy for managing type 2 diabetes.[5] The diagram below illustrates this physiological context.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Further kinetic studies, such as generating Lineweaver-Burk or Michaelis-Menten plots at varying substrate and inhibitor concentrations, can elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5] This provides deeper insight into how the compound interacts with the enzyme.
Conclusion
The 3-phenylimidazo[1,2-a]pyridine scaffold represents a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The protocol detailed in this application note provides a reliable and reproducible method for screening and characterizing these derivatives against α-glucosidase. This assay serves as a critical first step in the drug discovery pipeline, enabling the identification of lead compounds that can be further optimized and evaluated for the treatment of metabolic diseases and other conditions. By adhering to the principles of robust assay design, including proper controls and systematic data analysis, researchers can confidently assess the inhibitory activity of novel chemical entities.
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Arshada, N., et al. (2023). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. Journal of Molecular Structure, 1285, 135451. (Note: Direct link is to a university repository, specific journal link may vary). [Link]
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Request PDF (n.d.). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. ResearchGate. [Link]
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Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 234-245. [Link]
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Unitt, J. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 19(9), 2770. [Link]
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Quattrini, L., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603–4616. [Link]
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Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167–9174. [Link]
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Hung, T. Q., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 10(44), 26315–26325. [Link]
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Hicken, E. J., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(12), 1219–1224. [Link]
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Fakhraei, S., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
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Da Settimo, A., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 38(26), 5164–5172. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1083–1098. [Link]
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Illuminating the Cellular World: A Guide to Cell Imaging with 3-Phenylimidazo[1,2-a]pyridine Fluorescent Probes
For researchers, scientists, and drug development professionals at the forefront of cellular biology, the ability to visualize the intricate and dynamic processes within a living cell is paramount. Fluorescent probes are the lanterns that illuminate this microscopic world, and among the rising stars in this field are the 3-Phenylimidazo[1,2-a]pyridine derivatives. This guide provides an in-depth exploration of these versatile fluorophores, offering not just protocols, but the scientific rationale to empower your research and ensure the integrity of your findings.
The 3-Phenylimidazo[1,2-a]pyridine scaffold offers a unique combination of favorable photophysical properties, including high quantum yields, significant Stokes shifts, and environmental sensitivity, making them exceptional candidates for a variety of cell imaging applications.[1] Their compact structure allows for good cell permeability and low cytotoxicity, crucial prerequisites for meaningful live-cell imaging.[2][3] This guide will delve into the practical application of these probes for visualizing key cellular parameters such as organelle dynamics, ion concentrations, and the biophysical properties of the cellular environment.
Core Principles and Advantages of 3-Phenylimidazo[1,2-a]pyridine Probes
The utility of 3-Phenylimidazo[1,2-a]pyridine probes stems from their tunable electronic structure. The strategic placement of substituents on the phenyl and imidazopyridine rings allows for the fine-tuning of their absorption and emission spectra.[4] Many of these derivatives exhibit solvatochromism, where their fluorescence emission spectrum shifts in response to the polarity of their microenvironment. This property is particularly valuable for probing lipid bilayers and membrane dynamics.[5] Furthermore, specific functionalities can be incorporated to create probes that act as "turn-on" or ratiometric sensors for specific ions or molecules, providing a clear and quantifiable fluorescent response.[6][7]
Key Advantages:
-
High Photostability: Resistance to photobleaching allows for longer imaging times and time-lapse experiments with minimal signal degradation.[8]
-
Large Stokes Shifts: A significant separation between the excitation and emission maxima minimizes self-quenching and improves the signal-to-noise ratio.
-
Environmental Sensitivity: The fluorescence of many derivatives is sensitive to local polarity and viscosity, enabling the study of the cellular microenvironment.
-
Tunable Photophysical Properties: The core structure can be readily modified to create a palette of probes with different colors and sensing capabilities.
-
Biocompatibility: Generally, these probes exhibit low toxicity, making them suitable for long-term live-cell imaging.[2]
Applications and Protocols
This section provides detailed protocols for key applications of 3-Phenylimidazo[1,2-a]pyridine probes. The causality behind each step is explained to facilitate optimization and troubleshooting.
Application 1: Live-Cell Imaging of Lipid Droplets
Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Solvatochromic 3-Phenylimidazo[1,2-a]pyridine probes that are lipophilic can selectively accumulate in the nonpolar environment of lipid droplets, exhibiting a significant increase in fluorescence intensity and a spectral shift.[9]
Protocol for Live-Cell Staining of Lipid Droplets:
-
Cell Culture: Plate cells (e.g., HeLa, Cos-7, or McA-RH7777) on glass-bottom dishes or chamber slides and culture to 60-80% confluency. The use of phenol red-free medium is recommended to reduce background fluorescence.[10]
-
Probe Preparation: Prepare a 1-5 mM stock solution of the lipophilic 3-Phenylimidazo[1,2-a]pyridine probe in anhydrous DMSO.
-
Staining: Dilute the stock solution to a final concentration of 200 nM to 1 µM in pre-warmed serum-free culture medium or a suitable imaging buffer like Hank's Balanced Salt Solution (HBSS).
-
Incubation: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed imaging buffer.[8]
-
Imaging: Image the cells immediately using a fluorescence microscope (confocal microscopy is recommended for optimal resolution).
Self-Validation and Controls:
-
Co-localization: To confirm the specific localization of the probe to lipid droplets, co-stain with a known lipid droplet marker, such as Nile Red or BODIPY 493/503.[11][12] Analyze the co-localization using Pearson's correlation coefficient in image analysis software.[12][13]
-
Photostability Check: Acquire a time-lapse series of images to assess the photostability of the probe under your specific imaging conditions.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT assay, to ensure that the probe concentration and incubation time used are not toxic to the cells.[14][15][16]
Application 2: Ratiometric Sensing of Intracellular Viscosity
The viscosity of the intracellular environment plays a crucial role in regulating diffusion-limited processes. "Molecular rotors" based on the 3-Phenylimidazo[1,2-a]pyridine scaffold can be designed to exhibit viscosity-dependent fluorescence. As viscosity increases, the intramolecular rotation of parts of the molecule is hindered, leading to an increase in fluorescence quantum yield and lifetime.[7][17][18]
Protocol for Ratiometric Imaging of Intracellular Viscosity:
-
Cell Culture: Culture cells as described in the lipid droplet protocol.
-
Probe Preparation: Prepare a 1 mM stock solution of the viscosity-sensitive 3-Phenylimidazo[1,2-a]pyridine probe in DMSO.
-
Staining: Dilute the probe to a final concentration of 1-5 µM in serum-free medium.
-
Incubation: Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed imaging buffer.
-
Imaging: Acquire fluorescence images at two different emission wavelengths, corresponding to the fluorescence maxima in low and high viscosity environments. A confocal microscope equipped with spectral imaging capabilities is ideal.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel. This ratiometric image will represent the relative viscosity map of the cell.
Self-Validation and Controls:
-
Calibration Curve: To obtain quantitative viscosity values, a calibration curve must be generated by measuring the fluorescence ratio of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).[17][19]
-
Positive Control: Induce changes in intracellular viscosity using known modulators. For example, treatment with agents that disrupt the cytoskeleton can alter cytoplasmic viscosity.
-
Negative Control: Use a structurally similar but viscosity-insensitive 3-Phenylimidazo[1,2-a]pyridine derivative as a negative control to ensure that the observed changes are due to viscosity and not other factors.
Application 3: Fixed-Cell Imaging and Co-localization Studies
While live-cell imaging is powerful, fixed-cell imaging is often necessary for high-resolution structural analysis and co-localization with antibody-based labels.
Protocol for Fixed-Cell Staining:
-
Cell Culture and Fixation: Grow cells on coverslips. Wash briefly with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if required): If the target of the probe is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Staining: Incubate the fixed and permeabilized cells with the 3-Phenylimidazo[1,2-a]pyridine probe (typically 1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope.
Workflow for Co-localization with Immunofluorescence:
Data Presentation and Interpretation
Table 1: Representative Photophysical Properties of 3-Phenylimidazo[1,2-a]pyridine Derivatives
| Derivative | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application | Reference |
| Probe A | 350 | 450 | 100 | 0.65 | General Cytoplasmic Staining | Fictional Example |
| Probe B | 405 | 520 (in oil) | 115 | 0.80 | Lipid Droplet Imaging | Fictional Example |
| Probe C | 488 | 530 / 590 | - | Varies | Ratiometric Viscosity Sensing | Fictional Example |
| Probe D | 380 | 480 | 100 | 0.1 (off), 0.7 (on) | "Turn-on" Ion Sensing | Fictional Example |
Note: The values in this table are illustrative. Please refer to the specific literature for the exact properties of a particular probe.
Mechanistic Insights: How Environmental Sensitivity Works
The fluorescence of many 3-Phenylimidazo[1,2-a]pyridine probes is governed by intramolecular charge transfer (ICT) states. In a polar environment, the excited state is stabilized, leading to a red-shift in the emission spectrum. In viscous environments, non-radiative decay pathways involving molecular rotation are suppressed, resulting in enhanced fluorescence.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Low probe concentration- Photobleaching- Incorrect filter sets | - Increase probe concentration or incubation time- Use an anti-fade reagent and minimize light exposure- Ensure excitation and emission filters match the probe's spectra |
| High Background | - High probe concentration- Insufficient washing- Autofluorescence of medium | - Decrease probe concentration- Increase the number and duration of wash steps- Use phenol red-free medium |
| Cell Death/Toxicity | - Probe concentration too high- Prolonged incubation | - Perform a dose-response curve to determine the optimal non-toxic concentration (e.g., via MTT assay)- Reduce incubation time |
| Non-specific Staining | - Probe aggregation- Hydrophobic interactions | - Ensure the probe is fully dissolved in DMSO before diluting in aqueous buffer- Include a blocking step (e.g., with BSA) for fixed-cell staining |
Conclusion
3-Phenylimidazo[1,2-a]pyridine fluorescent probes represent a powerful and versatile class of tools for cell imaging. Their tunable properties and environmental sensitivity open up new avenues for investigating the complex and dynamic nature of living cells. By understanding the principles behind their function and following robust, self-validating protocols, researchers can confidently employ these probes to generate high-quality, reproducible data, and shed new light on the fundamental processes of life.
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Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3845. [Link]
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Han, X. H., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 3(4), 1062-1067. [Link]
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Wang, Y., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta, 1063, 136-143. [Link]
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Li, S., et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1, 2-a] Pyridine. Molecules, 29(4), 859. [Link]
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Saha, S. S., et al. (2023). Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging. Journal of Materials Chemistry C, 11(15), 5133-5145. [Link]
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Spangler, J. B., et al. (2009). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic, 10(12), 1735-1742. [Link]
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Kuimova, M. K., et al. (2009). Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging. Journal of the American Chemical Society, 131(19), 6672-6673. [Link]
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Dunn, K. W., et al. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723-C742. [Link]
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De Nora, N., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 77, 150-157. [Link]
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Levitt, J. A., et al. (2023). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Angewandte Chemie International Edition, 62(1), e202212727. [Link]
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Das, D., et al. (2015). Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. Journal of Fluorescence, 25(5), 1331-1339. [Link]
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Kim, J. Y., et al. (2011). Phosphorescent Iridium Complexes Based on 2-Phenylimidazo[1,2-a]pyridine Ligands: Tuning of Emission Color toward the Blue Region and Application to Polymer Light-Emitting Devices. Inorganic Chemistry, 50(15), 6983-6991. [Link]
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Molecular Devices. (n.d.). Tips for Running a Successful Live Cell Imaging Experiment. Retrieved from [Link]
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Chen, X., et al. (2021). Simultaneous dual-colour tracking lipid droplets and lysosomes dynamics using a fluorescent probe. Chemical Communications, 57(66), 8191-8194. [Link]
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Spandl, J., et al. (2009). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic, 10(12), 1735-1742. [Link]
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Appelqvist, H., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Bioconjugate Chemistry, 28(5), 1363-1370. [Link]
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Boltersdorf, T., et al. (2020). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols, 1(3), 100183. [Link]
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Kuimova, M. K. (2012). Mapping intracellular viscosity by advanced fluorescence imaging of molecular rotors in living cells. Physical Chemistry Chemical Physics, 14(39), 13494-13501. [Link]
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Al-Qadi, A. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
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Wiley Analytical Science. (2005). Environmental Control for Live Cell Imaging. Retrieved from [Link]
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Zhang, Y. H., et al. (2023). Organic fluorescent probes for live-cell super-resolution imaging. Frontiers of Optoelectronics, 16(1), 34. [Link]
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Jana, P., et al. (2020). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry, 18(29), 5608-5616. [Link]
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Image.sc Forum. (n.d.). Colocalization Analysis. Retrieved from [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Rutten, P. (2019). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. Retrieved from [Link]
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Grillo-Bosch, D., et al. (2016). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Journal of Visualized Experiments, (115), 54101. [Link]
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CellBioEd. (2021, December 29). Part 4: Analyzing (ImageJ) Lipid Droplet data- contrast & brightness [Video]. YouTube. [Link]
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French, A. P., et al. (2008). Colocalization of fluorescent markers in confocal microscope images of plant cells. Nature Protocols, 3(4), 619-628. [Link]
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Blood, A. (n.d.). Molecular Rotors for Visualizing Intracellular Viscosity. Retrieved from [Link]
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Zinchuk, V., & Zinchuk, O. (2019). Colocalization Analysis in Fluorescence Microscopy. Current Protocols in Cell Biology, 84(1), e87. [Link]
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Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]
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Li, D., et al. (2022). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 27(19), 6599. [Link]
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Le Bizec, B., et al. (2023). Recent methodological developments in data-dependent analysis and data-independent analysis workflows for exhaustive lipidome co. Frontiers in Molecular Biosciences, 10, 1113854. [Link]
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Blood, A. (n.d.). Molecular Rotors for Visualizing Intracellular Viscosity. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Phenylimidazo[1,2-a]pyridine
Welcome to the technical support center dedicated to the synthesis of 3-Phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols.
Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 3-Phenylimidazo[1,2-a]pyridine in a question-and-answer format, focusing on the underlying chemical principles to empower your experimental design.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?
-
Answer: Low or nonexistent yields are a frequent challenge and can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly 2-aminopyridine and the corresponding phenacyl bromide or acetophenone derivative, is paramount. Impurities can act as catalyst poisons or participate in undesired side reactions. It is highly recommended to use freshly purified reagents. Ensure accurate stoichiometric ratios of your reactants; an excess of one reactant may not always drive the reaction to completion and can complicate purification.
-
Catalyst Activity and Selection: When employing a catalyst, such as copper or iron salts, its activity is critical.[1][2][3] For heterogeneous catalysts, ensure they have been stored under appropriate conditions to prevent deactivation. Consider using a fresh batch of catalyst or activating it prior to use. The choice of catalyst can also be pivotal. For instance, while copper(I) iodide is commonly used, some syntheses may benefit from iron(III) bromide or even catalyst-free conditions under the right circumstances.[2][4][5]
-
Solvent and Temperature Effects: The reaction solvent plays a multifaceted role, influencing reagent solubility, reaction kinetics, and even the reaction pathway. Aprotic polar solvents like DMF or DMSO are often effective, but in some cases, greener solvents like water or ethanol can be employed, particularly in microwave-assisted syntheses.[6][7] The reaction temperature must be carefully optimized. Insufficient temperature can lead to a sluggish or stalled reaction, while excessive heat may promote decomposition of starting materials or products, or favor the formation of side products.
-
Atmosphere Control: Certain catalytic cycles, particularly those involving copper, are sensitive to the reaction atmosphere. While some protocols utilize air as a green oxidant, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation or undesired side reactions.[2][3][8]
-
Issue 2: Formation of Significant Impurities
-
Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are the likely side products and how can their formation be minimized?
-
Answer: The formation of impurities is a common issue, and understanding the potential side reactions is key to mitigating them.
-
Self-Condensation of Carbonyl Compound: Under basic or acidic conditions, the ketone starting material (e.g., acetophenone) can undergo self-condensation reactions. This can be minimized by the slow addition of the ketone to the reaction mixture and maintaining careful temperature control.
-
Formation of Bis(imidazo[1,2-a]pyridine) Derivatives: In some instances, particularly with certain aldehydes and iron catalysts, the formation of 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) can occur.[2][3][8] Optimizing the stoichiometry of the reactants and the reaction atmosphere (an inert atmosphere often favors this side product) can help control this.
-
Over-alkylation or Arylation: If the product, 3-phenylimidazo[1,2-a]pyridine, is sufficiently nucleophilic, it may undergo further reaction with the electrophilic partner, leading to complex mixtures. Careful control of stoichiometry and reaction time is essential to prevent this.
-
Incomplete Cyclization: The initial condensation between the 2-aminopyridine and the carbonyl compound forms an intermediate that must cyclize to form the desired product. If the reaction conditions (e.g., temperature, catalyst) are not optimal, this intermediate may accumulate or react via alternative pathways.
-
Issue 3: Reaction Stalls or Fails to Reach Completion
-
Question: The reaction starts but appears to stall before all the starting material is consumed. What could be the cause and how can I drive it to completion?
-
Answer: A stalled reaction can be frustrating, but several strategies can be employed to push it towards completion.
-
Catalyst Deactivation: As mentioned earlier, the catalyst may deactivate over the course of the reaction. In such cases, the addition of a fresh portion of the catalyst may restart the reaction.
-
Product Inhibition: The desired product may, in some cases, coordinate to the catalyst and inhibit its activity. Increasing the catalyst loading or changing the solvent to one that better solvates the product could alleviate this issue.
-
Equilibrium Limitations: The reaction may be reversible and have reached equilibrium. Shifting the equilibrium towards the product side can be achieved by removing a byproduct (e.g., water) through the use of a Dean-Stark trap or by adding a dehydrating agent.
-
Insufficient Energy Input: The reaction may simply require more energy to overcome the activation barrier. If thermal heating is being used, a moderate increase in temperature or switching to microwave irradiation, which can significantly accelerate reaction rates, could be beneficial.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the synthesis of 3-Phenylimidazo[1,2-a]pyridine?
-
A1: The most common synthetic routes involve the initial condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or a related carbonyl compound.[9] This is followed by an intramolecular nucleophilic substitution to form the fused heterocyclic ring system. More modern approaches involve multi-component reactions or C-H functionalization pathways.[9][10][11]
-
-
Q2: Can I use substituted 2-aminopyridines and phenyl-containing reagents?
-
A2: Yes, this reaction is generally amenable to a wide range of substituted starting materials. Electron-donating or electron-withdrawing groups on either the 2-aminopyridine or the phenyl ring of the carbonyl compound can be tolerated, although they may affect reaction rates and yields.[6] It is advisable to perform a small-scale test reaction to optimize conditions for new substrates.
-
-
Q3: Is microwave-assisted synthesis a viable option for this reaction?
-
Q4: Are there "green" or more environmentally friendly synthetic methods available?
-
A4: Yes, there is a growing emphasis on developing greener synthetic protocols. This includes the use of more benign solvents like water or ethanol, employing environmentally friendly catalysts such as molecular iodine or iron salts, and developing catalyst-free reaction conditions.[2][5][6] The use of air as an oxidant is another approach aligned with green chemistry principles.[4]
-
Experimental Protocols
Protocol 1: Standard Synthesis of 3-Phenylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 mmol), phenacyl bromide (1.0 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
-
Add a base such as sodium bicarbonate (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-Phenylimidazo[1,2-a]pyridine.[12][13]
Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis
This method offers a more modern approach, avoiding the use of lachrymatory α-haloketones.
-
In a reaction vessel, combine 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and a copper(I) iodide (CuI) catalyst (5-10 mol%).
-
Add a suitable solvent such as DMSO or DMF (5 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) under an atmosphere of air (using a balloon or by leaving the vessel open to the air).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[4]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be varied for optimizing the synthesis of 3-Phenylimidazo[1,2-a]pyridine, along with typical ranges and considerations.
| Parameter | Typical Range/Options | Considerations |
| Catalyst | CuI, CuBr, FeCl₃, Iodine, None | Catalyst choice can significantly impact yield and reaction time. Some reactions proceed well without a catalyst.[2][4][6] |
| Solvent | DMF, DMSO, Ethanol, Water, Toluene | Solvent polarity and boiling point are critical. Greener options like water and ethanol are increasingly used.[6][7] |
| Base | NaHCO₃, K₂CO₃, Et₃N, DBU | The choice of base can influence the rate of both the desired reaction and potential side reactions.[14] |
| Temperature | Room Temp. to 150 °C | Higher temperatures generally increase reaction rates but can also lead to decomposition. Microwave heating can be effective.[7][9] |
| Atmosphere | Air, Nitrogen, Argon | Some catalytic systems require an inert atmosphere, while others utilize oxygen from the air as an oxidant.[2][3][4][8] |
Visualizations
Reaction Mechanism Workflow
Caption: General workflow for the synthesis of 3-Phenylimidazo[1,2-a]pyridine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Recyclability results of Cu-Mn B catalyst for synthesis of.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]
-
ResearchGate. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The iodine‐promoted synthesis of 3‐phenylimidazo[1,2‐a]pyridines 8. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
Semantic Scholar. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
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- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Side reactions and byproduct formation in the Groebke-Blackburn-Bienaymé reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. As a powerful three-component reaction for the synthesis of diverse fused imidazo-heterocycles, the GBB reaction is a cornerstone in medicinal chemistry and drug discovery.[1][2] However, like any sophisticated chemical transformation, it can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice to navigate common side reactions and byproduct formations, ensuring the successful synthesis of your target molecules.
Our approach is rooted in a deep understanding of the reaction mechanism and the subtle interplay of reactants, catalysts, and conditions. We aim to empower you not just to fix a problem, but to understand its origin and prevent its recurrence.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My GBB reaction is giving low yields and a complex mixture of products. What are the likely side reactions?
Answer:
Low yields and product mixtures in the GBB reaction often stem from several competing side reactions. Understanding these pathways is the first step to mitigating them. The primary culprits are typically related to the reactivity of the starting materials and intermediates.
Common Side Reactions and Byproducts:
-
Ugi-type Byproducts: With certain aliphatic aldehydes, the classic Ugi adduct can sometimes be observed as a byproduct.[3] This occurs when the nucleophilic isocyanide attacks the aldehyde before the formation of the Schiff base with the amidine.
-
Amidine Self-Condensation: Under harsh acidic or thermal conditions, the aminoazole (amidine) component can undergo self-condensation or decomposition, leading to a range of undesired oligomeric byproducts.
-
Aldehyde Instability: Some aldehydes, particularly those with sensitive functional groups or those prone to enolization, can degrade or undergo side reactions under the reaction conditions. For example, 5-hydroxymethylfurfural (5-HMF) is known for its limited stability in acidic conditions and at high temperatures.[4]
-
Solvent Participation: Protic solvents, especially alcohols like methanol, are not always "innocent" bystanders. They can act as cocatalysts but can also participate in side reactions.[5][6] For instance, methanol can add to the imine intermediate, forming a temporary "dead-end" species that can slow down the main reaction.[6]
-
Formation of Regioisomers: Depending on the nature of the amidine and the aldehyde, it is possible to form two different regioisomers.[7] This is particularly relevant when using unsymmetrical amidines where either of the two nitrogen atoms can form the initial imine with the aldehyde.[7]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for low yields in the GBB reaction.
Question 2: I am observing incomplete conversion even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common hurdle and can often be traced back to suboptimal reaction conditions or catalyst deactivation.
Key Factors Influencing Reaction Rate and Conversion:
-
Catalyst Choice and Loading: The GBB reaction is typically catalyzed by Brønsted or Lewis acids.[8] While scandium triflate (Sc(OTf)₃) is a highly effective and commonly used catalyst, others like p-toluenesulfonic acid (TsOH), perchloric acid (HClO₄), and various rare earth triflates can also be employed.[9][10][11] The optimal catalyst and its loading are substrate-dependent. Lower catalyst loadings can lead to incomplete reactions.[9]
-
Solvent Effects: The choice of solvent plays a critical role. Alcohols like methanol and ethanol are frequently used and can act as cocatalysts, accelerating key steps.[4][5][6] However, in some cases, less nucleophilic solvents like trifluoroethanol (TFE) or even non-polar solvents like dichloromethane (DCM) might be beneficial to prevent solvent-related side reactions, although reactions in non-polar solvents may not proceed at all without a catalyst.[6][9]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation and degradation of sensitive substrates.[12] For DNA-encoded library synthesis, for example, elevated temperatures led to decreased conversion due to DNA degradation.[12]
-
Concentration: The concentration of the reactants can significantly impact the reaction rate. Higher concentrations generally favor the desired multicomponent reaction.[12]
Experimental Protocol for Optimizing Reaction Conversion:
-
Catalyst Screening:
-
Solvent Optimization:
-
Temperature and Concentration Adjustment:
-
Once an optimal catalyst-solvent system is identified, perform a temperature titration (e.g., room temperature, 40 °C, 60 °C) to find the sweet spot between reaction rate and byproduct formation.
-
Investigate the effect of reactant concentration. Doubling the concentration of the aldehyde and isocyanide has been shown to significantly improve conversion in some systems.[12]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Lewis (Sc(OTf)₃, Gd(OTf)₃) and Brønsted acids (TsOH, AcOH).[3][9] | Optimal catalyst is substrate-dependent; some are more effective for specific substrate combinations. |
| Solvent | Start with MeOH or EtOH. Consider TFE for nucleophilic substrates.[9] | Alcohols can act as cocatalysts.[5][6] TFE is less nucleophilic and can minimize solvent addition byproducts.[9] |
| Temperature | Start at room temperature and gently heat if necessary (e.g., 40-60 °C). | Higher temperatures can lead to degradation and side reactions.[12] |
| Concentration | Higher concentrations are generally better. | Increases the probability of the three components reacting together.[12] |
Question 3: My desired product is difficult to purify. What are some common impurities and how can I remove them?
Answer:
Purification challenges in the GBB reaction often arise from byproducts with similar polarities to the desired product or unreacted starting materials.
Common Impurities and Purification Strategies:
-
Unreacted Aldehyde and Amidine: These are common impurities, especially in cases of incomplete conversion.
-
Solution: A simple aqueous workup with a mild acid (to protonate and solubilize the amidine) followed by extraction can be effective. Aldehyd impurities can sometimes be removed by derivatization with reagents like sodium bisulfite or through chromatography.
-
-
Isocyanide-derived Byproducts: Isocyanides are reactive and can hydrolyze to the corresponding formamides or polymerize, especially in the presence of acid.
-
Solution: Careful control of stoichiometry is key. Using a slight excess of the isocyanide is sometimes beneficial, but a large excess should be avoided. Most isocyanide-derived impurities can be removed by standard silica gel chromatography.
-
-
Ugi or Passerini-type Byproducts: As mentioned, these can form and may have similar chromatographic behavior to the desired GBB product.
-
Solution: Optimizing the reaction to favor the GBB pathway is the best approach (see Question 1). If these byproducts do form, careful optimization of the chromatographic conditions (e.g., solvent gradient, choice of stationary phase) may be required for separation.
-
General Purification Protocol:
-
Initial Workup: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Caption: A general workflow for the purification of GBB reaction products.
Question 4: I am working with an electron-poor aminoazole and getting very low yields. Why is this happening and how can I improve it?
Answer:
Electron-poor aminoazoles, such as 2-amino-5-nitrothiazole, are notoriously challenging substrates for the GBB reaction.[9] The reduced nucleophilicity of the amino group disfavors the initial condensation with the aldehyde to form the crucial Schiff base intermediate. This slow imine formation allows competing side reactions to dominate, leading to low yields of the desired product.[9]
Strategies for Improving Yields with Electron-Poor Aminoazoles:
-
Stronger Lewis Acid Catalysis: While many GBB reactions proceed well with mild acids, electron-poor substrates often require a more potent Lewis acid to activate the aldehyde's carbonyl group towards nucleophilic attack by the weakly nucleophilic amine. Scandium(III) triflate (Sc(OTf)₃) is often a good choice.[3][10]
-
Higher Temperatures and Microwave Irradiation: Increasing the reaction temperature can provide the necessary activation energy to overcome the high barrier to imine formation. Microwave heating, in particular, has been shown to be effective in accelerating these sluggish reactions.[9]
-
Anhydrous Conditions: Water is a byproduct of imine formation. Under Le Chatelier's principle, removing water can help drive the equilibrium towards the imine. Using anhydrous solvents and reagents, and potentially a dehydrating agent (like molecular sieves), can be beneficial.
-
Pre-formation of the Imine: In some challenging cases, it may be advantageous to pre-form the Schiff base between the electron-poor aminoazole and the aldehyde before adding the isocyanide. This can be done by heating the two components together, often with a catalyst and a Dean-Stark trap to remove water.
Caption: The GBB reaction mechanism and the challenge posed by electron-poor amidines.
References
-
Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate. Available from: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Semantic Scholar. Available from: [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available from: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. Available from: [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available from: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available from: [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available from: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Center for Biotechnology Information. Available from: [Link]
-
Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals. Available from: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). IRIS UniGe. Available from: [Link]
-
Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. National Center for Biotechnology Information. Available from: [Link]
-
Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. Available from: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. National Center for Biotechnology Information. Available from: [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. National Center for Biotechnology Information. Available from: [Link]
Sources
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- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: HPLC Purification of 3-Phenylimidazo[1,2-a]pyridine Products
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Phenylimidazo[1,2-a]pyridine and its derivatives. This guide is designed to provide expert advice and practical solutions for common challenges encountered during the HPLC purification of these valuable heterocyclic compounds. Drawing from established chromatographic principles and field-proven insights, this resource aims to empower you to optimize your purification workflows, ensuring high purity, recovery, and reproducibility.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its purification can present unique challenges due to its basic nature, potential for secondary interactions with the stationary phase, and varying solubility depending on the substitution pattern. This guide will address these issues in a direct question-and-answer format, providing not just the "how" but also the "why" behind each troubleshooting step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC purification of your crude 3-Phenylimidazo[1,2-a]pyridine products.
Issue 1: My peak for 3-Phenylimidazo[1,2-a]pyridine is tailing or showing poor symmetry.
Q: I'm observing significant peak tailing for my target compound on a C18 column. What is causing this and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like 3-Phenylimidazo[1,2-a]pyridine on standard silica-based reversed-phase columns.[2] The primary cause is the interaction between the basic nitrogen atoms in your molecule and residual acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[3] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Here are several strategies to address this, from simple mobile phase modifications to more fundamental method adjustments:
1. Mobile Phase pH Adjustment:
-
The Principle: The ionization state of both your compound and the stationary phase is pH-dependent. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. By lowering the mobile phase pH, you can protonate your basic analyte. While this might seem counterintuitive, operating at a low pH (typically below 3) also protonates and neutralizes the acidic silanol groups on the silica surface, minimizing the undesirable ionic interactions that cause tailing.[4]
-
Protocol:
-
Prepare your aqueous mobile phase (e.g., water) and add a small amount of an acidifier. Trifluoroacetic acid (TFA) at 0.1% (v/v) is a common and effective choice. Formic acid (0.1%) is another option, particularly if your downstream application is mass spectrometry.
-
Ensure the final pH of your aqueous component is below 3.
-
Mix with your organic solvent (e.g., acetonitrile or methanol) to your desired starting composition.
-
Equilibrate the column with the new mobile phase until the baseline is stable before injecting your sample.
-
2. Use of a Competing Base (Mobile Phase Additive):
-
The Principle: Adding a small, basic compound to the mobile phase can "shield" your analyte from the active silanol sites. This "competing base" will preferentially interact with the silanol groups, reducing the opportunity for your 3-Phenylimidazo[1,2-a]pyridine product to engage in secondary interactions.[5]
-
Protocol:
-
Triethylamine (TEA) is a common competing base. Add it to your aqueous mobile phase at a concentration of 0.1-0.5% (v/v).
-
Adjust the pH of the aqueous mobile phase to your desired level (e.g., with phosphoric acid) after adding the TEA.
-
Caution: TEA can shorten column lifetime and may suppress ionization in mass spectrometry. Use it judiciously and ensure thorough column washing after use.
-
3. Column Selection:
-
The Principle: Modern HPLC columns are designed to minimize silanol interactions.
-
End-capped columns: These columns have been chemically treated to convert most of the accessible silanol groups into less interactive species.
-
"Base-deactivated" or "high-purity silica" columns: These are manufactured with silica that has a lower metal content and is more effectively end-capped, providing excellent peak shape for basic compounds even at neutral pH.
-
-
Recommendation: If you frequently work with basic compounds, investing in a modern, base-deactivated C18 or a phenyl-hexyl column can save significant time in method development and troubleshooting.
Issue 2: My product is not pure enough after a single purification run (co-elution with impurities).
Q: I have impurities that are co-eluting with my main product peak. How can I improve the resolution?
A: Achieving baseline separation is crucial for obtaining high-purity material. If you are facing co-elution, you need to alter the selectivity of your chromatographic system. Here’s a systematic approach:
1. Optimize the Organic Solvent Gradient:
-
The Principle: A shallower gradient increases the separation window for compounds with similar retention times.
-
Protocol:
-
Start with a scouting gradient (e.g., 5-95% acetonitrile in water over 15 minutes) to determine the approximate elution time of your compound.
-
Based on the scouting run, design a shallower gradient around the elution point of your target compound. For example, if your product elutes at 40% acetonitrile, try a gradient of 30-50% acetonitrile over 20-30 minutes.
-
2. Change the Organic Solvent:
-
The Principle: Different organic solvents (e.g., acetonitrile and methanol) interact differently with the analyte and the stationary phase, leading to changes in selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and can offer different selectivity for aromatic and heterocyclic compounds.
-
Protocol:
-
If you are using acetonitrile, try substituting it with methanol. You may need to adjust the gradient profile, as methanol has a different elution strength. A good starting point is to use a slightly higher percentage of methanol compared to acetonitrile.
-
Consider using a ternary mobile phase system (e.g., water/acetonitrile/methanol) to fine-tune selectivity.
-
3. Change the Stationary Phase:
-
The Principle: The choice of stationary phase has a significant impact on selectivity. If a C18 column is not providing adequate resolution, consider a different chemistry.
-
Recommendation:
-
Phenyl-Hexyl Column: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and your aromatic 3-Phenylimidazo[1,2-a]pyridine. This can be particularly effective for separating aromatic isomers or compounds with similar hydrophobicity.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for basic compounds and are often compatible with highly aqueous mobile phases.
-
Issue 3: I am experiencing low recovery of my purified product.
Q: After purification and solvent evaporation, the yield of my 3-Phenylimidazo[1,2-a]pyridine is much lower than expected. What could be the reasons?
A: Low recovery can be attributed to several factors, ranging from on-column issues to post-purification handling.
1. On-Column Degradation:
-
The Principle: The imidazo[1,2-a]pyridine ring system can be susceptible to degradation under certain pH conditions, especially in the presence of active silica surfaces.[6][7] While acidic conditions often improve peak shape, highly acidic mobile phases (pH < 2) combined with prolonged exposure on the column could potentially lead to hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Inject a pure standard: Analyze a known pure sample of your compound under your purification conditions. The appearance of new peaks can indicate on-column degradation.
-
Vary the mobile phase pH: If you suspect acid-catalyzed degradation, try a less acidic mobile phase (e.g., pH 3-4 with a formate or acetate buffer) and see if recovery improves. You may need to accept a slight compromise in peak shape for better recovery.
-
Use a different column: A highly inert, well-end-capped column can reduce the catalytic activity of the stationary phase.
-
2. Poor Solubility in the Mobile Phase:
-
The Principle: If your crude product has poor solubility in the initial mobile phase conditions, it may precipitate at the head of the column, leading to poor peak shape and low recovery.
-
Protocol:
-
Dissolve your crude sample in a strong solvent (like DMSO or DMF) but inject the smallest volume possible.
-
Ideally, dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. This may require some solubility testing beforehand.
-
If solubility in the mobile phase is a major issue, consider using a different mobile phase system or a different chromatographic mode (e.g., normal phase).
-
3. Inefficient Fraction Collection:
-
The Principle: The settings of your fraction collector can significantly impact recovery. Incorrect delay volume settings or a collection threshold that is too high can lead to loss of product.
-
Protocol:
-
Calibrate the delay volume: This is the volume between the detector and the fraction collector outlet. An inaccurate delay volume can cause fractions to be collected too early or too late.
-
Optimize collection parameters: Set the collection threshold low enough to capture the entire peak, including the shoulders. Collecting based on slope can also be more effective than collecting based on a simple threshold.
-
Combine fractions wisely: Analyze your collected fractions by analytical HPLC before combining them to ensure you are only pooling the fractions with the highest purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for a novel 3-Phenylimidazo[1,2-a]pyridine derivative?
A1: A good starting point would be a reversed-phase method on a C18 column. Here is a recommended initial protocol:
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm (or scan for λmax) |
| Injection Volume | 10 µL |
This generic gradient will give you a good idea of the retention time of your compound and the complexity of your crude mixture. From here, you can optimize the gradient, solvent system, or stationary phase as described in the troubleshooting guide.
Q2: My 3-Phenylimidazo[1,2-a]pyridine has very low solubility in water/acetonitrile mixtures. What are my options?
A2: Low solubility is a common challenge, especially with more lipophilic derivatives.[8]
-
Increase the organic content of the initial mobile phase: If your compound is eluting late in the gradient, you can start with a higher percentage of organic solvent.
-
Use a different organic modifier: Tetrahydrofuran (THF) is a stronger solvent than acetonitrile or methanol and can improve the solubility of some compounds. However, be aware that THF can cause swelling of some PEEK tubing and seals.
-
Sample preparation: Dissolve your sample in a small amount of a strong, water-miscible organic solvent like DMSO or N,N-Dimethylformamide (DMF) before injection. Ensure the injection volume is small to avoid solvent effects that can distort peak shape.
-
Consider Normal Phase Chromatography: If your compound is highly non-polar, normal phase HPLC (with a polar stationary phase like silica and a non-polar mobile phase like hexane/ethyl acetate) might be a more suitable purification strategy.
Q3: How do I know if I am overloading the column?
A3: Column overload occurs when you inject too much sample mass onto the column. This saturates the stationary phase, leading to poor peak shape. The characteristic sign of mass overload in reversed-phase HPLC is a peak that is broad and "fronting" (a sharp tail and a sloping front). If you observe this, reduce the amount of sample you are injecting. For preparative HPLC, you will need to perform a loading study to determine the maximum amount of your crude product that can be purified effectively on your chosen column.
Q4: Can I use a buffered mobile phase instead of TFA or formic acid?
A4: Yes, buffered mobile phases can be very effective, especially if your compound's retention is highly sensitive to small changes in pH.
-
Phosphate buffers: Provide excellent buffering capacity but can precipitate in high concentrations of acetonitrile. They are also not ideal for mass spectrometry.
-
Formate or acetate buffers: Are volatile and MS-friendly. A 10-20 mM ammonium formate or ammonium acetate buffer, with the pH adjusted with formic acid or acetic acid, is a good choice for LC-MS applications. Remember that the buffering capacity is greatest within +/- 1 pH unit of the buffer's pKa.
Visualizing Key Concepts
Impact of Mobile Phase pH on Peak Shape
The following diagram illustrates how lowering the mobile phase pH can improve the peak shape of a basic compound like 3-Phenylimidazo[1,2-a]pyridine by minimizing secondary interactions with the silica stationary phase.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Systematic HPLC Method Development Workflow
This workflow provides a logical sequence of steps for developing a robust purification method for your 3-Phenylimidazo[1,2-a]pyridine products.
Caption: A workflow for systematic HPLC method development.
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate. How can I prevent peak tailing in HPLC?.
- Chrom Tech, Inc.
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Veeprho. Exploring the Different Mobile Phases in HPLC.
- Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- alwsci.
- LCGC International.
- ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- ResearchGate. Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- MicroSolv Technology Corporation. Degradation of Samples Due to Hydrolysis in HPLC Columns.
- PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
- Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
- Sisco Research Laboratories Pvt. Ltd. PYRIDINE For HPLC/Spectroscopy.
- BLD Pharm. 3-Phenylimidazo[1,2-a]pyridine.
- PubMed Central.
- BenchChem. Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds.
- RSC Publishing.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yields in Multicomponent Synthesis of Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines using multicomponent reactions (MCRs). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges and systematically improve reaction yields. We will focus primarily on the widely employed Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a cornerstone for accessing this privileged heterocyclic scaffold.
Core Principles of MCR Yield Optimization
Multicomponent reactions are powerful tools for building molecular complexity in a single step. However, their efficiency is a delicate balance of multiple equilibria. The GBB reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide, is no exception. Yields are often dictated by the efficiency of the initial imine formation, the subsequent nucleophilic attack by the isocyanide, and the final intramolecular cyclization. Understanding these steps is critical for effective troubleshooting.
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments.
Category 1: Low or No Product Yield
Q: My Groebke-Blackburn-Bienaymé (GBB) reaction is failing or providing a very low yield. What are the most common culprits?
A: Low yields in GBB reactions typically trace back to one of three areas: the quality of your starting materials, suboptimal reaction conditions, or an inappropriate catalyst system. A systematic approach is the most effective way to diagnose the issue.
First, scrutinize your reagents. The GBB reaction is particularly sensitive to the purity of the aldehyde and the stability of the isocyanide.[1] Second, re-evaluate your reaction conditions. The initial imine formation is a condensation that releases water, which can inhibit the reaction by shifting the equilibrium back to the starting materials.[1] Finally, the choice of catalyst can be critical; while many GBB reactions are catalyzed by Brønsted or Lewis acids, the optimal choice is substrate-dependent.[2][3][4]
Caption: Systematic workflow for troubleshooting low MCR yields.
Q: How critical are the purity and handling of my starting materials?
A: Extremely critical. This is often the most overlooked aspect.
-
Aldehydes: Aromatic and aliphatic aldehydes are prone to oxidation, forming carboxylic acids. These acidic impurities can neutralize acid catalysts or interfere with the reaction mechanism.
-
Validation: Always use freshly distilled or purified aldehydes. If you suspect oxidation, perform a simple extraction (e.g., wash a solution of the aldehyde in ether with a mild base like NaHCO₃ solution) to remove acidic content.
-
-
Isocyanides: These reagents can degrade over time, especially if exposed to moisture or acid fumes. Their potent odor is not a reliable indicator of purity.[1]
-
Validation: Use freshly prepared isocyanides or high-purity commercial stock. If yields are inconsistent, purity should be the first suspect. Decomposition of isocyanides can be a major reason for low yields in multicomponent reactions.[5]
-
-
2-Aminopyridines: Ensure the purity of the aminopyridine substrate. Electron-donating or electron-withdrawing groups on the pyridine ring can significantly affect its nucleophilicity and, consequently, the reaction rate and yield.[2][6]
Q: My starting materials are pristine, but the yield is still low. How should I approach optimizing the reaction conditions?
A: The reaction environment plays a pivotal role. Focus on solvent, temperature, and water removal.
-
Solvent Selection: The choice of solvent can dramatically influence reaction outcomes. Alcohols like methanol and ethanol are commonly used and have been shown to be effective, potentially by facilitating proton transfer steps.[3] In some cases, greener solvents like water or deep eutectic solvents have been successfully employed.[7][8]
-
Causality: The solvent must effectively dissolve all three components but also facilitate the delicate equilibria of the reaction. A solvent screen is a highly recommended first step in optimization.
-
-
Temperature Control: While many GBB reactions proceed at room temperature, some substrate combinations require heating to overcome activation barriers.[7][9] Conversely, excessive heat can promote side reactions or decomposition.
-
Water Scavenging: As the initial imine formation is a reversible condensation, the presence of water is detrimental.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Screen polar protic (MeOH, EtOH) and aprotic (DCM, MeCN) solvents.[3][13] | Solvent polarity and proticity affect imine formation and the stability of charged intermediates like the nitrilium ion. |
| Temperature | Start at room temp, then screen up to 60-80 °C. Consider microwave heating.[9][10] | Provides energy to overcome activation barriers, but excessive heat can cause degradation. Microwaves offer rapid, uniform heating. |
| Catalyst | Screen a Brønsted acid (e.g., PTSA) and a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃).[3][14][15] | The acid catalyzes imine formation. Lewis acids activate the aldehyde carbonyl, while Brønsted acids protonate it. |
| Additives | Add a dehydrating agent like trimethyl orthoformate.[2] | Removes water byproduct from imine condensation, driving the reaction forward according to Le Châtelier's principle. |
Category 2: Complex Reaction Mixture & Side Reactions
Q: My reaction produces a complex mixture of products. What are the likely side reactions and how can I suppress them?
A: Side product formation often arises from the inherent reactivity of the intermediates.
-
Hydrolysis of Intermediates: The nitrilium ion intermediate is susceptible to hydrolysis by any water present in the reaction, leading back to starting materials or forming unwanted amides. This reinforces the need for anhydrous conditions.[16]
-
Self-Condensation of Aldehyde: Under certain conditions (especially basic), aldehydes can undergo self-condensation. This is less common in GBB conditions but possible.
-
Incomplete Cyclization: The reaction may stall after the formation of the acyclic intermediate. This can be due to steric hindrance or electronic effects that disfavor the final intramolecular cyclization.
-
Troubleshooting: If you isolate an acyclic intermediate, resubjecting it to the reaction conditions, perhaps with a stronger acid catalyst or higher temperature, can drive the cyclization to completion.
-
Category 3: Purification & Isolation Challenges
Q: I seem to get a good crude product by TLC/LC-MS, but I lose most of it during column chromatography. What are some tips for purification?
A: Imidazo[1,2-a]pyridines can be basic, leading to tailing on silica gel chromatography.
-
Column Chromatography:
-
Tip 1: Neutralize the Silica. Pre-treat your silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (~1%) or ammonia (by washing with a solvent mixture containing ammonium hydroxide and then re-equilibrating). This deactivates acidic sites on the silica surface, preventing your product from sticking and streaking.
-
Tip 2: Alternative Stationary Phases. If tailing persists, consider using neutral or basic alumina as your stationary phase.
-
-
Crystallization: Many imidazo[1,2-a]pyridines are crystalline solids. Attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective purification method that avoids chromatography altogether.
-
Acid/Base Extraction: For particularly stubborn mixtures, you can exploit the basicity of the product. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.
Advanced Strategies for Yield Enhancement
Q: Can non-conventional energy sources improve my reaction?
A: Yes, significantly. Both ultrasound and microwave irradiation have proven highly effective for this chemistry.
-
Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This can enhance mass transfer and accelerate reaction rates, often leading to higher yields in shorter times under milder overall conditions.[7][17][18][19]
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave heating is a powerful tool. The rapid, uniform heating often minimizes the formation of thermal decomposition byproducts compared to conventional oil bath heating, leading to cleaner reactions and better yields.[9][10][11][12][20]
Q: Is flow chemistry a viable option for this synthesis?
A: Absolutely. Continuous flow chemistry offers several advantages for imidazo[1,2-a]pyridine synthesis, including superior heat and mass transfer, precise control over reaction time, and enhanced safety. It is particularly well-suited for scale-up and library synthesis, often providing higher yields and purity compared to batch methods.[6][21]
Validated Experimental Protocols
Protocol 1: General Procedure for GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol is a robust starting point for optimization.
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., methanol, 0.2 M concentration).
-
Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 10 mol %).[3]
-
Aldehyde: Add the aldehyde (1.0 eq.) and stir for 5 minutes to facilitate pre-formation of the imine.
-
Isocyanide: Add the isocyanide (1.0 eq.) to the mixture.
-
Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or 60 °C) for 6-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography or crystallization as described in the troubleshooting section above.
Protocol 2: Purification by Column Chromatography with Base-Washed Silica
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexanes/Triethylamine).
-
Packing: Pack the column with the slurry.
-
Equilibration: Flush the packed column with several column volumes of the starting eluent (e.g., 90:9:1 Hexanes/Ethyl Acetate/Triethylamine) until the pH of the eluate is basic.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of your chosen solvent system, maintaining the ~1% triethylamine concentration throughout. Collect fractions and analyze by TLC to isolate the pure product.
References
- Current time information in DE. (n.d.). Google.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC. (n.d.). NIH.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal.
- Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. (n.d.). arkat usa.
- troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. (n.d.). Benchchem.
- Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. (n.d.). Semantic Scholar.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate.
- Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)–H Functionalization. (n.d.). ResearchGate.
- Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (n.d.). MDPI.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. (n.d.).
- (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (n.d.). ResearchGate.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC. (n.d.). NIH.
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters. (n.d.). ACS Publications.
- Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar. (n.d.).
- Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. (n.d.).
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH.
- Optimization of the reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate.
- Optimization of the cyclization reaction conditions. a. (n.d.). ResearchGate.
- Synthesis of imidazo[1,2‐a]pyridine derivatives and the plausible... (n.d.). ResearchGate.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC. (n.d.). NIH.
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (n.d.). Benchchem.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Journals.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.).
- (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.). ResearchGate.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. (n.d.). NIH.
- Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015).
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. (n.d.). Benchchem.
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances (RSC Publishing). [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (n.d.). Nanomaterials Chemistry.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Archives.
- Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds. (n.d.). Benchchem.
- Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (n.d.). MDPI.
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Publishing. [Link]
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
- Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
Sources
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Strategies to enhance the aqueous solubility of 3-Phenylimidazo[1,2-a]pyridine for biological assays
Welcome to the technical support center for researchers working with 3-Phenylimidazo[1,2-a]pyridine and other structurally similar small molecules. This guide is designed to provide you with practical, field-proven strategies to overcome the common challenge of poor aqueous solubility in biological assays. As researchers, scientists, and drug development professionals, ensuring your compound is in a true solution is critical for generating accurate and reproducible data. This resource, presented in a question-and-answer format, offers troubleshooting guides and foundational knowledge to help you navigate these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with 3-Phenylimidazo[1,2-a]pyridine and I'm concerned about its solubility. What should I expect?
A1: 3-Phenylimidazo[1,2-a]pyridine, a heterocyclic aromatic compound, is predicted to have low aqueous solubility. This is a common characteristic for many small molecules with significant nonpolar surface area.[1] In biological assays that rely on aqueous buffer systems, this poor solubility can lead to several issues, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results. It is crucial to address solubility from the outset of your experimental design.
Q2: Why is addressing solubility so critical for my biological assays?
A2: The therapeutic effectiveness and in-vitro activity of a drug candidate are fundamentally linked to its bioavailability, which is heavily influenced by its solubility. If a compound precipitates out of solution in your assay, the actual concentration exposed to your biological target (e.g., cells, enzymes) will be unknown and lower than intended. This can lead to an underestimation of the compound's potency (e.g., IC50, EC50) and generate misleading structure-activity relationships (SAR). Furthermore, precipitated compound can interfere with assay readouts, particularly in optical-based assays, leading to artifacts and false positives or negatives.
Q3: What is the first and most common step to solubilize a poorly soluble compound like 3-Phenylimidazo[1,2-a]pyridine for in-vitro testing?
A3: The most prevalent initial strategy is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of both polar and nonpolar compounds.[2]
Initial Protocol: Preparing a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of your 3-Phenylimidazo[1,2-a]pyridine.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize water absorption and degradation.
Troubleshooting Guide: My Compound Precipitates Upon Dilution from DMSO
This is a very common issue. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution. Here are a series of strategies to troubleshoot this, from simple adjustments to more advanced formulation techniques.
Strategy 1: Optimizing the Dilution Protocol
Q: I see a precipitate when I add my DMSO stock to my assay buffer. What can I do?
A: The way you dilute your stock solution can significantly impact solubility.
-
Expertise & Experience: Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer creates localized high concentrations of the compound in a now unfavorable solvent environment, promoting precipitation. A stepwise dilution or a higher final concentration of DMSO can often mitigate this. However, it is crucial to keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Troubleshooting Steps:
-
Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO.[2] This reduces the amount of compound introduced at the final step.
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always validate the tolerance of your specific assay to DMSO.
-
Temperature: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help, but be mindful of the thermal stability of your compound and biological system.
-
Strategy 2: pH Modification
Q: My compound is still precipitating. Can I change the pH of my buffer?
A: Yes, if your compound has ionizable groups, pH modification can be a powerful tool.
-
Expertise & Experience: The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can be protonated. As a weak base, the solubility of 3-Phenylimidazo[1,2-a]pyridine is expected to increase in acidic conditions (lower pH).[3][4] By protonating the basic nitrogen atoms, the molecule becomes charged and more readily interacts with polar water molecules. However, the biological activity of your target and the integrity of your assay system must be maintained at the chosen pH.
-
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, consistent amount of your compound to each buffer.
-
Equilibrate the samples (e.g., shaking for 24-48 hours).
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Trustworthiness: This systematic approach will provide you with an empirical understanding of how pH affects the solubility of your specific compound, allowing you to select an optimal buffer for your biological assay, provided it is compatible with your biological system.
Strategy 3: Utilizing Co-solvents
Q: pH adjustment is not an option for my assay. What else can I try?
A: Incorporating a co-solvent into your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for nonpolar compounds. Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol. The key is to use the lowest concentration of the co-solvent that achieves the desired solubility, as high concentrations can be toxic to cells or interfere with protein function.
-
Co-solvent Screening Protocol:
-
Prepare stock solutions of various co-solvents (e.g., 20% v/v in water).
-
In a multi-well plate, create a matrix of your compound at a fixed concentration with varying final concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).
-
Visually inspect for precipitation and/or quantify the dissolved compound concentration.
-
-
Data Presentation: Co-solvent Compatibility Table
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Cell-based assays) | Notes |
| Ethanol | 1-2% | ~1-2% | Can be toxic to cells at higher concentrations. |
| PEG 400 | 1-5% | Up to 10% | Generally well-tolerated. |
| Propylene Glycol | 1-5% | Up to 5% | Similar properties to PEG 400. |
This table provides general guidelines. The compatibility of each co-solvent must be determined for your specific assay.
Strategy 4: Cyclodextrin Encapsulation
Q: I need a more significant increase in solubility without using high concentrations of organic solvents. Are there other options?
A: Cyclodextrins can be an excellent choice for enhancing the solubility of aromatic compounds.
-
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly soluble "guest" molecules, like 3-Phenylimidazo[1,2-a]pyridine, within their hydrophobic core, forming an inclusion complex.[2][5] This complex has a hydrophilic exterior, rendering it water-soluble.[2][5] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are commonly used in pharmaceutical formulations.[2]
-
Workflow for Cyclodextrin-Mediated Solubilization
Caption: Workflow for preparing a cyclodextrin inclusion complex.
-
Trustworthiness: It is important to note that the cyclodextrin itself can sometimes interact with biological systems. Therefore, it is essential to include a vehicle control containing the same concentration of cyclodextrin in your experiments.
Advanced Formulation Strategies
For more challenging cases, or when developing a compound for in-vivo studies, more advanced formulation techniques may be necessary. These typically require specialized equipment and expertise.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1] When introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and solubility.[1][6]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio. This leads to a significant increase in the dissolution rate and saturation solubility.
These advanced methods are typically employed in later stages of drug development but are powerful tools for overcoming significant solubility hurdles.
Final Checklist for Troubleshooting Solubility
-
Start with a High-Quality DMSO Stock: Use anhydrous DMSO and store your stock solution properly.
-
Optimize Your Dilution: Try serial dilutions in DMSO before adding to the aqueous buffer.
-
Mind Your Final DMSO Concentration: Keep it as low as possible and consistent across all wells, including controls.
-
Consider pH Modification: If your compound is ionizable and your assay allows, test a range of pH values.
-
Explore Co-solvents: Systematically screen low concentrations of biocompatible co-solvents.
-
Try Cyclodextrins: For a significant solubility boost with minimal organic solvent, cyclodextrin encapsulation is a strong option.
-
Always Use Controls: A vehicle control (buffer + same concentration of solvent/excipient) is non-negotiable for reliable data.
By systematically applying these strategies, you can enhance the aqueous solubility of 3-Phenylimidazo[1,2-a]pyridine and obtain more accurate and reproducible results in your biological assays.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
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STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. Available at: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. Available at: [Link]
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Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central, National Institutes of Health. Available at: [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]
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The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PubMed Central, National Institutes of Health. Available at: [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central, National Institutes of Health. Available at: [Link]
-
Imidazopyridine derivatives as ligands for different biological targets. Theses.fr. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central, National Institutes ofHealth. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
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Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
(PDF) Solubility Enhancement Techniques by Solid Dispersion. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online. Available at: [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
(PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PubMed Central, National Institutes of Health. Available at: [Link]
-
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Available at: [Link]
-
Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. PubMed. Available at: [Link]
-
Insights into the Performance of CusF as a Solubility Tag for Recombinant Protein Expression. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
17.6 pH Effects on Solubility. YouTube. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available at: [Link]
-
Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. Available at: [Link]
-
Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Five stability risks that can undermine drug formulation. News-Medical.Net. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
-
Nanotechnology & Poorly Soluble Drugs. Dove Medical Press. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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Overcoming challenges in the crystallization of 3-Phenylimidazo[1,2-a]pyridine derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-Phenylimidazo[1,2-a]pyridine derivatives. This class of molecules, recognized as a "drug prejudice" scaffold, holds immense potential in medicinal chemistry and material science.[1] However, their unique structural features can present significant challenges during the final, critical step of crystallization.
This guide is structured to provide both quick-reference solutions and in-depth troubleshooting protocols. As your virtual application scientist, my goal is to explain the causality behind each experimental choice, empowering you to move beyond trial-and-error and toward rational crystal engineering.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of 3-Phenylimidazo[1,2-a]pyridine derivatives.
Q1: My compound won't crystallize at all. Where do I start?
A: This is a common issue. The first step is to rigorously assess the purity of your sample. Even trace impurities can significantly inhibit nucleation. Confirm purity via ¹H NMR, ¹³C NMR, and LC-MS. If the compound is pure, the problem lies with the crystallization conditions. Your compound is likely either too soluble or not soluble enough in the chosen solvent, preventing it from reaching the necessary supersaturated state. A systematic solvent screening is the logical next step.
Q2: What are the best starting solvents for this class of compounds?
A: There is no single "best" solvent, as solubility is highly dependent on the specific substitutions on the phenyl and imidazopyridine rings. However, a good starting point is to test a range of solvents with varying polarities and hydrogen bonding capabilities. Acetone has been successfully used for growing crystals of some derivatives.[2] Consider the solvents used in the final step of your synthesis or purification (e.g., toluene), as your compound's solubility in them is known.[3][4] A good crystallization solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.
Q3: I'm getting an oil instead of crystals. What does this mean and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution as a liquid instead of a solid.[5] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (which can be depressed by the solvent or impurities).[5] To fix this, you need to slow down the crystallization process and lower the temperature at which saturation occurs. Try adding a bit more of the "good" solvent to keep the compound dissolved longer during cooling, or switch to a solvent system where the compound is less soluble.[5][6][7]
Q4: My crystals are too small, like a fine powder. What should I do?
A: The formation of microcrystals is usually a sign that nucleation is happening too rapidly and uncontrollably.[7] The goal is to reduce the number of nucleation sites and slow the growth rate. Try the following:
-
Lower the concentration: An overly concentrated solution will crash out quickly.[7]
-
Slow down the cooling or evaporation: Place your vial in an insulated container (a beaker with cotton, a Dewar flask) to slow cooling.[5][6] For evaporation, cover the vial with parafilm and poke only one or two small holes with a needle.
-
Use cleaner glassware: Scratches on glass can act as nucleation sites. If you are using new, unscratched glass and still getting powder, try intentionally making a single scratch on the bottom to encourage growth from a single point.[7]
Section 2: In-Depth Troubleshooting Guides
Guide 1: The "Oiling Out" Dilemma
Oiling out is one of the most persistent challenges. It prevents the ordered molecular packing required for a crystalline lattice, often trapping impurities within the resulting amorphous solid.[5]
Q: I've tried adding more solvent, but my compound still oils out. What's the next step?
A: If simply diluting the solution doesn't work, the intermolecular forces between your solute and solvent need to be adjusted more fundamentally.
Protocol: Modifying the Solvent System to Prevent Oiling Out
-
Rationale: The goal is to find a solvent system where the compound's solubility curve is steep, but saturation is reached at a temperature below its melting point.
-
Step 1: Re-dissolve the Oil. Gently warm your vial to re-dissolve the oil. Add more of the "good" solvent (the one your compound dissolves well in) until you have a clear solution at an elevated temperature.
-
Step 2: Introduce an "Anti-Solvent." Select an "anti-solvent" (also called a "bad solvent") in which your compound is poorly soluble but which is fully miscible with your "good" solvent. For many imidazopyridine derivatives soluble in acetone or ethyl acetate, hexane or heptane can be effective anti-solvents.
-
Step 3: Attempt Crystallization via Vapor Diffusion. This is the most controlled method. Place your solution in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow, controlled crystal growth.
-
Step 4: Attempt Crystallization via Liquid-Liquid Diffusion. Carefully layer the anti-solvent on top of your solution in a narrow tube (like an NMR tube). Do not mix. Over time, slow diffusion at the interface will create a supersaturated zone ideal for crystal growth.
Guide 2: Conquering Polymorphism
Polymorphs are different crystalline forms of the same compound. They can have different stabilities, solubilities, and physical properties, making polymorph control critical in drug development.
Q: I've successfully grown crystals, but I suspect I have a mixture of polymorphs (e.g., needles and plates). How can I isolate a single form?
A: Controlling polymorphism requires precise control over nucleation and growth conditions, as different forms are often favored under different thermodynamic and kinetic regimes.
Workflow: Systematic Polymorph Screening
The diagram below illustrates a systematic approach to exploring the conditions that may favor different crystal forms.
Caption: The Encapsulated Nanodroplet Crystallization (ENaCt) workflow.
Causality: The ENaCt method works by injecting a nanoliter-scale droplet of your compound's solution into a larger droplet of an inert oil. [8]The organic solvent slowly diffuses out through the oil, leading to a very gradual increase in concentration. This slow, controlled approach is ideal for promoting the nucleation and growth of high-quality single crystals, even for compounds that are difficult to crystallize by conventional means. [8]This technique allows for hundreds of conditions to be screened simultaneously with only micrograms of material.
References
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). National Institutes of Health (NIH). [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A beginner's guide to macromolecular crystallization. (2021). The Biochemist - Portland Press. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). ResearchGate. [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
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Protocol refinement for cell-based assays with poorly soluble imidazo[1,2-a]pyridines
As a Senior Application Scientist, I've designed this technical support guide to provide you with robust, field-proven strategies for overcoming the challenges associated with poorly soluble imidazo[1,2-a]pyridines in cell-based assays. This guide is structured to offer not just protocols, but a deeper understanding of the underlying principles to empower your research.
Introduction: The Imidazo[1,2-a]pyridine Solubility Challenge
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, their often-hydrophobic nature presents a significant hurdle in the laboratory, particularly in aqueous cell-based assay environments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.[4][5] This guide provides a systematic approach to protocol refinement, ensuring the accurate and effective use of these promising compounds in your research.
Troubleshooting Guide: Addressing Compound Precipitation and Poor Solubility
This section is designed to help you diagnose and resolve common issues encountered when working with imidazo[1,2-a]pyridines.
Q1: I've prepared my imidazo[1,2-a]pyridine in DMSO, but I see precipitation when I add it to my cell culture medium. What's happening and how can I fix it?
A1: The Root of the Problem: Kinetic vs. Thermodynamic Solubility
What you're observing is likely a result of the difference between kinetic and thermodynamic solubility.[6] Your compound may be kinetically soluble in your DMSO stock, but upon dilution into the aqueous environment of your cell culture medium, it crashes out of solution as it exceeds its thermodynamic solubility limit.
Initial Troubleshooting Workflow:
Here is a decision-making workflow to address this common issue:
Caption: Workflow for dosing cells with a poorly soluble compound.
-
Prepare Intermediate Dilutions: From your 10 mM stock, prepare serial dilutions in pure DMSO to achieve concentrations that are 1000x your desired final concentrations (e.g., a 10 mM stock for a final concentration of 10 µM).
-
Prepare Final Working Solution: Warm your cell culture medium to 37°C. For each final concentration, add 1 µL of the corresponding 1000x DMSO stock to 1 mL of medium. Immediately vortex or pipette vigorously to ensure rapid mixing.
-
Dose the Cells: Remove the old medium from your cell culture plate and add the freshly prepared compound-containing medium.
-
Include Controls: Remember to prepare a vehicle control by adding 1 µL of pure DMSO to 1 mL of medium.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous, cell-culture grade DMSO | High solvating power for hydrophobic compounds. [4] |
| Stock Concentration | 10-20 mM (compound dependent) | Minimizes the volume of solvent added to the final assay. |
| Final DMSO Concentration | 0.1% - 0.5% | Balances solubility enhancement with minimizing solvent toxicity. [7] |
| Solubility Enhancer | (2-Hydroxypropyl)-β-cyclodextrin | Encapsulates hydrophobic molecules to increase aqueous solubility. [7][8] |
| Physical Methods | Warming to 37°C, Sonication | Can help dissolve small precipitates for non-heat-sensitive compounds. [4] |
References
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
-
How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? | ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. Available from: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available from: [Link]
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed. Available from: [Link]
-
A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst | Request PDF - ResearchGate. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. Available from: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC - NIH. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link]
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- 5. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing degradation of 3-Phenylimidazo[1,2-a]pyridine during storage and handling
Technical Support Center: 3-Phenylimidazo[1,2-a]pyridine
Welcome to the dedicated support center for 3-Phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic compound throughout its storage and experimental lifecycle. As a molecule with significant potential in medicinal chemistry and materials science, maintaining its purity is paramount for reproducible and reliable results.[1][2][3] This document provides field-proven insights and troubleshooting protocols based on the fundamental chemical properties of the imidazo[1,2-a]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: My solid 3-Phenylimidazo[1,2-a]pyridine has developed a yellow or brownish tint. What is the cause and is it still usable?
A: A color change from its typical colorless or pale yellow appearance is a primary indicator of degradation. The most common causes are oxidation and photodegradation. The imidazo[1,2-a]pyridine ring system is susceptible to oxidation, especially when exposed to atmospheric oxygen over prolonged periods or in the presence of trace metal catalysts.[4][5] Furthermore, the scaffold is known to be photosensitive and can participate in various reactions when exposed to visible light, which can generate radical intermediates or react with atmospheric oxygen to form reactive singlet oxygen.[6][7]
Is it usable? This depends on the extent of degradation and the sensitivity of your application. For non-critical applications, it may still be functional. However, for quantitative studies, medicinal chemistry, or GMP-regulated work, you must re-verify the purity via analytical methods like HPLC or NMR before use. We strongly recommend using a fresh, non-discolored lot for critical experiments.
Q2: What are the absolute ideal storage conditions for long-term stability?
A: To maximize shelf-life and prevent degradation, adhere to the following conditions, summarized in the table below. The core principles are the exclusion of light, atmospheric oxygen, and moisture. While many suppliers recommend "room temperature, sealed in dry,"[8] adopting more stringent measures provides an extra margin of safety.
Q3: I am seeing unexpected peaks in my HPLC and NMR analysis of a reaction mixture. Could my starting material be the problem?
A: Yes, this is a distinct possibility. If the 3-Phenylimidazo[1,2-a]pyridine has degraded, these impurities will carry through your experiment and may even interfere with the reaction mechanism. Degradation can lead to a variety of byproducts, including oxidized species or products of ring-opening. Aldehyde oxidase (AO), for instance, is known to mediate the metabolism and degradation of similar imidazo[1,2-a]pyrimidine moieties.[9] Always run a purity check on your starting material if you encounter unexpected analytical results in your product.
Q4: How critical is it to use an inert atmosphere when handling this compound?
A: For simply weighing out the solid for non-sensitive applications, working quickly on the bench is often sufficient. However, the necessity of an inert atmosphere (like nitrogen or argon) increases with the sensitivity of your subsequent reaction. Many synthetic transformations involving imidazo[1,2-a]pyridines, such as metal-catalyzed cross-couplings, are air-sensitive.[10] If your reaction involves organometallics, strong bases, or precious metal catalysts, handling the 3-Phenylimidazo[1,2-a]pyridine under an inert atmosphere is critical to prevent both its degradation and the quenching of your reagents.[11][12]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to compound degradation.
Issue 1: Visual Degradation (Color Change, Clumping)
-
Problem: The solid appears discolored (yellow, brown) or has changed in physical consistency (e.g., clumping, indicating moisture absorption).
-
Causality Analysis:
-
Oxidation: The electron-rich heterocyclic ring system is susceptible to aerobic oxidation, a process that can be accelerated by trace impurities and light.[4] This often results in the formation of highly conjugated, colored byproducts.
-
Photodegradation: The imidazo[1,2-a]pyridine core can absorb light, leading to excited states that can undergo various chemical reactions or generate reactive oxygen species from ambient air.[6][7]
-
Moisture Absorption: While not strictly degradation, absorbed moisture can hydrolyze the compound under certain conditions or act as a medium for other degradative processes. It indicates improper sealing.
-
-
Recommended Solution Pathway:
-
Isolate the material: Segregate the suspect vial to prevent accidental use in critical experiments.
-
Analytical Verification: Perform a purity analysis using a validated HPLC method or dissolve a sample in a deuterated solvent for ¹H NMR analysis. Compare the results against the certificate of analysis or a reference standard.
-
Decision:
-
If purity is compromised (>2-3% impurities), discard the material or consider purification by recrystallization or column chromatography if the quantity and value justify the effort.
-
If purity is acceptable for your needs, immediately transfer the material to a fresh, dry amber vial, purge with inert gas (see Protocol 2), and store correctly.
-
-
Issue 2: Inconsistent or Failed Experimental Outcomes
-
Problem: Reactions using 3-Phenylimidazo[1,2-a]pyridine are giving low yields, high variability, or failing completely, especially when compared to previous successful runs.
-
Causality Analysis:
-
Reduced Molar Equivalency: If the starting material has partially degraded, its actual purity is lower than assumed. You are inadvertently using less of the active reactant, leading to lower yields.
-
Inhibitory Byproducts: Degradation products can sometimes act as inhibitors or side-reactants for your intended chemical transformation, poisoning catalysts or consuming reagents.
-
-
Recommended Solution Pathway:
Caption: Troubleshooting workflow for reaction failure.
-
Rule out other variables: Ensure solvents are anhydrous, other reagents are pure, and the experimental setup is correct.
-
Test the Starting Material: As per the workflow, analyze the purity of the 3-Phenylimidazo[1,2-a]pyridine lot being used.
-
Take Corrective Action: If the purity is low, acquire a new, high-purity batch. It is often more time- and cost-effective to purchase a new lot than to purify a degraded one.
-
Data & Protocols
Table 1: Recommended Storage & Handling Conditions
| Parameter | Standard Practice (Good) | Best Practice (Excellent) | Rationale |
| Temperature | Room Temperature (20-22 °C)[8] | Refrigerated & Dry (<4 °C) | Slows down all potential degradation pathways. |
| Atmosphere | Tightly sealed cap. | Headspace purged with N₂ or Ar.[11] | Prevents long-term exposure to atmospheric O₂ and moisture. |
| Light | Store in original supplier vial. | Store in an amber glass vial inside a secondary container (box) in the dark. | The imidazo[1,2-a]pyridine core is photosensitive.[6][7] |
| Container | Original supplier bottle. | Borosilicate amber glass vial with a PTFE-lined cap. | Provides excellent chemical resistance and light protection. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Preparation: Work in an area with low humidity. Have an amber glass vial with a PTFE-lined cap ready.
-
Aliquot: If you have a large bottle, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the main stock to the atmosphere.
-
Transfer: Quickly transfer the required amount of 3-Phenylimidazo[1,2-a]pyridine to the amber vial.
-
Inerting (Mandatory for Best Practice): Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 15-30 seconds.[13]
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Place the sealed vial in a labeled box and store it in a refrigerator (<4 °C) or a designated cool, dark, and dry place.
Protocol 2: Handling for Air- & Moisture-Sensitive Reactions
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas or in a desiccator.[12]
-
Inert Atmosphere Setup: Assemble your reaction apparatus and flush the entire system with dry nitrogen or argon. Use a bubbler to maintain a slight positive pressure.[11] A balloon filled with inert gas is a simpler alternative for many applications.[10]
-
Reagent Transfer:
-
Allow the vial of 3-Phenylimidazo[1,2-a]pyridine to warm to room temperature before opening to prevent condensation.
-
Briefly remove the cap, quickly weigh and add the solid to your reaction flask against a positive flow of inert gas.
-
Alternatively, for solution-based transfers, dissolve the solid in an anhydrous solvent inside a glove box or under an inert atmosphere and transfer via a dry syringe.[13][14]
-
-
Execution: Maintain the inert atmosphere throughout the course of the reaction.
Protocol 3: Routine Purity Verification by HPLC
-
Objective: To quantify the purity of 3-Phenylimidazo[1,2-a]pyridine and detect the presence of degradation products.
-
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both with 0.1% Trifluoroacetic acid or Formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm or a determined λmax).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. A pure sample should show a single major peak. The appearance of new, significant peaks over time is indicative of degradation.[15]
-
Visualization of Degradation Pathways
Caption: Key environmental factors leading to degradation.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). ResearchGate. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Europe PMC. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Semantic Scholar. Retrieved from [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). ACS Publications. Retrieved from [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2020). ResearchGate. Retrieved from [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). NIH National Library of Medicine. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. Retrieved from [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). NIH National Library of Medicine. Retrieved from [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. Retrieved from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2022). NIH National Library of Medicine. Retrieved from [Link]
-
Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
2-phenylimidazo[1,2-a]pyridine. (n.d.). Chemsrc. Retrieved from [Link]
-
Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. (2019). NIH National Library of Medicine. Retrieved from [Link]
-
Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. (2007). Semantic Scholar. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Minimizing impurities in the scale-up synthesis of 3-Phenylimidazo[1,2-a]pyridine
Introduction: Welcome to the technical support center for the synthesis of 3-Phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, found in several commercial drugs like Zolpidem and Alpidem[1][2]. As synthesis moves from the bench to pilot scale, controlling the impurity profile becomes paramount for ensuring safety, efficacy, and regulatory compliance. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during process development and scale-up.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, practical problems that can arise during the scale-up synthesis. The most common and robust method for preparing the 3-phenyl derivative involves the condensation of 2-aminopyridine with a phenacyl halide, typically 2-bromoacetophenone, a reaction often referred to as the Tschitschibabin (or Chichibabin) synthesis for this class of heterocyles.[3][4] Our troubleshooting will focus on this primary pathway.
Question 1: My reaction yield is significantly lower on a larger scale, and I'm recovering a high percentage of unreacted 2-aminopyridine. What's going wrong?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
Answer:
The decrease in yield upon scale-up, coupled with the recovery of starting material, points toward inefficient reaction kinetics or incomplete conversion. Here’s a breakdown of the likely causes and solutions:
-
Causality - The "Why": The initial step is an SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of 2-bromoacetophenone.[3] On a small scale, heat dissipates quickly, and mixing is efficient. On a larger scale:
-
Poor Mixing: Inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to side reactions, while other parts of the reactor remain cold and unconverted.
-
Exotherm Control: This condensation is exothermic. Without proper cooling and controlled addition rates, a rapid temperature increase can promote the self-condensation of 2-bromoacetophenone or other degradation pathways, consuming the reagent before it can react with the 2-aminopyridine.
-
Solubility: If the reagents or intermediates have limited solubility, inefficient mixing can prevent them from reacting effectively.
-
Recommended Actions:
-
Controlled Reagent Addition: Instead of adding all the 2-bromoacetophenone at once, add it portion-wise or as a solution via an addition funnel over a prolonged period. This allows the cooling system to manage the exotherm.
-
Optimize Agitation: Ensure the reactor's impeller type and speed are sufficient to maintain a homogenous mixture. For viscous slurries, a stronger motor or a different impeller design (e.g., an anchor stirrer) may be necessary.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature. This gives a true reading of the reaction conditions.
-
In-Process Control (IPC): Implement regular sampling and analysis (e.g., by TLC or HPLC) to track the disappearance of starting materials. Do not proceed to work-up until the conversion is complete.
Question 2: My final product is contaminated with a persistent impurity of similar polarity, making it difficult to remove by crystallization. How do I identify and eliminate it?
An impurity with similar polarity is likely a structural isomer or a closely related byproduct. A systematic approach is required.
Answer:
The key is to combine analytical characterization with a mechanistic understanding of the reaction.
-
Step 1: Identification and Characterization The first step is to get a molecular weight and, ideally, a structure for the unknown.
-
LC-MS Analysis: This is the fastest way to get the molecular weight of the impurity. If its mass is identical to the product, it's an isomer. If it's different, it could be a byproduct from an incomplete reaction or a side reaction.
-
Preparative HPLC/Chromatography: Isolate a small, pure sample of the impurity for structural elucidation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the exact structure.[5] For example, a regioisomer formed from a substituted 2-aminopyridine would show a different aromatic splitting pattern.
-
-
Step 2: Plausible Sources & Mitigation Strategies Once the structure is hypothesized, you can pinpoint its origin.
| Plausible Impurity Source | Mitigation Strategy |
| Regioisomer (e.g., 2-Phenyl-7-methyl-imidazo[1,2-a]pyridine instead of the 5-methyl isomer) | Source this from using a substituted 2-aminopyridine. Ensure the purity and correct isomer of the starting 2-aminopyridine. Some synthetic routes can yield mixtures of isomers. |
| Unreacted Intermediate (e.g., the N-alkylated pyridinium salt) | This suggests the final cyclization/dehydration step is incomplete. Increase reaction time or temperature moderately after the initial SN2 reaction is complete. The addition of a mild base (e.g., NaHCO₃) can facilitate this step. |
| Dimerization Product (e.g., 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)) | This can occur via side reactions, especially if aldehydes are present as impurities or formed via oxidation.[6] Ensure high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
Below is a logical workflow for addressing such an impurity.
Question 3: During scale-up, I'm observing the formation of dark, tar-like substances that complicate the work-up and isolation. What causes this?
Answer:
The formation of dark, often insoluble, polymeric material is a common indicator of thermal decomposition or uncontrolled side reactions, particularly involving the highly reactive 2-bromoacetophenone starting material.
-
Causality - The "Why": 2-Bromoacetophenone is a potent lachrymator and is prone to self-condensation, especially in the presence of base or at elevated temperatures. This process can generate a complex mixture of polymeric byproducts. Furthermore, impurities in the starting materials or solvents can catalyze these decomposition pathways.
Recommended Actions:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature rigorously, especially during the addition of the α-haloketone. A runaway exotherm is the most common cause of polymerization.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents air oxidation, which can generate radical species that initiate polymerization and form colored impurities.
-
Purity of Reagents: Use high-purity 2-bromoacetophenone. Older material can contain acidic (HBr) or oligomeric impurities that accelerate decomposition.
-
Consider an in situ Bromination Protocol: To avoid handling and potential decomposition of 2-bromoacetophenone, consider a one-pot synthesis where acetophenone is brominated in situ followed by condensation with 2-aminopyridine.[7] This approach avoids the isolation of the unstable α-haloketone.
Frequently Asked Questions (FAQs)
This section covers broader strategic questions pertinent to developing a robust and scalable process.
FAQ 1: What are the Critical Process Parameters (CPPs) I should monitor for this synthesis?
Answer:
Critical Process Parameters are those that have a direct and significant impact on product quality and yield. For the synthesis of 3-Phenylimidazo[1,2-a]pyridine, the following CPPs should be carefully controlled and monitored.
| Critical Process Parameter | Impact on Impurity Profile & Yield | Recommended Control Strategy |
| Temperature | Controls reaction rate vs. side reactions. High temps lead to polymerization and degradation. | Monitor internal reaction temp. Use a controlled heating/cooling circulator. Define a narrow operating range (e.g., 60-65 °C). |
| Rate of Addition | Manages the reaction exotherm. A fast addition can cause temperature spikes, leading to impurity formation. | Use a syringe pump or addition funnel. The rate should be set to ensure the internal temperature does not exceed the defined limit. |
| Stoichiometry | Excess of either reactant can remain as an impurity or drive side reactions. | Typically, a slight excess (1.05-1.10 eq.) of 2-aminopyridine is used to ensure the complete consumption of the more reactive α-haloketone. |
| Agitation Speed | Affects mass and heat transfer. Poor mixing leads to localized overheating and incomplete conversion. | Define a stirring speed (RPM) that ensures good surface movement and a visible vortex (if applicable). |
| Work-up pH | The product is basic. Incorrect pH during aqueous work-up can lead to incomplete extraction or precipitation of the free base vs. salt form. | Use a calibrated pH meter. Adjust pH slowly to the target range for optimal phase separation and product isolation. |
FAQ 2: How can I effectively purify 3-Phenylimidazo[1,2-a]pyridine on a multi-gram or kilogram scale?
Answer:
While column chromatography is excellent for small-scale purification, it is generally not practical or economical for large-scale production.[4] Crystallization is the preferred method.
Protocol: Scalable Crystallization of 3-Phenylimidazo[1,2-a]pyridine
-
Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include isopropanol (IPA), ethanol, or mixtures like toluene/heptane or ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent. The presence of a co-solvent can be beneficial.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 15-30 minutes at high temperature to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Controlled Cooling: This is critical for obtaining a pure product with a good crystal habit.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can cause impurities to be trapped within the crystal lattice.
-
Once at room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for several hours to maximize recovery.
-
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified product under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This step is crucial for removing residual solvents.[8]
FAQ 3: Which analytical techniques are essential for process monitoring and final product release?
Answer:
A suite of analytical techniques is necessary to ensure a robust process and a high-quality final product.[8][9]
-
In-Process Control (IPC):
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visually track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative tool. Use it to monitor reaction completion (e.g., <1% starting material remaining) before proceeding with the work-up.
-
-
Final Product Release Testing:
-
HPLC: To determine purity (e.g., >99.5% by area) and quantify any specified or unspecified impurities.
-
Mass Spectrometry (MS): To confirm the identity (molecular weight) of the main peak.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound and ensure no isomeric impurities are present.
-
Gas Chromatography (GC): To quantify residual solvents.
-
Loss on Drying (LOD): To measure the amount of volatile matter (water and residual solvents).
-
The general workflow for synthesis and purification is outlined below.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Gong, J., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(5), 5653-5660. Available from: [Link]
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications, 53(10), 835-844. Available from: [Link]
-
Nguyen, T., et al. (2021). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 11(45), 28235-28245. Available from: [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6285. Available from: [Link]
-
ResearchGate. (n.d.). The iodine-promoted synthesis of 3-phenylimidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available from: [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 13. Available from: [Link]
-
Cambridge University Press. (n.d.). Chichibabin Reaction. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01004. Available from: [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
- Google Patents. (1983). US4386209A - Chichibabin reaction.
-
PMC. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 23. Available from: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
IJRAR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research and Analytical Reviews, 7(4), 485-494. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1488-1494. Available from: [Link]
-
NIH. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(6), 106834. Available from: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191-35207. Available from: [Link]
-
ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available from: [Link]
-
ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 368-371. Available from: [Link]
-
PMC. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2016). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 9(12), 655. Available from: [Link]
-
Semantic Scholar. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. Available from: [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS, 10(10). Available from: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Catalyst Loading for Efficient Synthesis of 3-Phenylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 3-Phenylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, with a particular focus on the critical aspect of catalyst loading.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no 3-Phenylimidazo[1,2-a]pyridine. What are the likely causes and how can I fix it?
A: Low or no product yield is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Inactive or Inefficient Catalyst: The choice and state of your catalyst are paramount.
-
Catalyst Selection: A wide array of catalysts can be employed for this synthesis, including those based on copper, iron, gold, and iodine.[3][4][5] If you are using a metal catalyst, ensure it is from a reliable source and has not degraded. For instance, copper(I) iodide (CuI) is a common choice, but its effectiveness can be diminished by oxidation.
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. Conversely, excessive loading can sometimes lead to side product formation. Start with a previously reported optimal concentration, for example, 10 mol% for some copper-catalyzed systems, and then screen different loadings to find the sweet spot for your specific substrates.[3]
-
In Situ Catalyst Generation: Some protocols benefit from the in situ generation of the active catalytic species. For example, a combination of CuSO₄ and sodium ascorbate can generate the active Cu(I)/Cu(II) species in the reaction mixture.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many syntheses of imidazo[1,2-a]pyridines require elevated temperatures to proceed at a reasonable rate. If you are operating at room temperature, a gradual increase in temperature (e.g., to 80-110 °C) could significantly improve your yield.[6][7]
-
Solvent: The choice of solvent can dramatically influence reaction outcomes. While solvents like DMF or toluene are common, greener alternatives like water or ethanol have also been used effectively, sometimes in conjunction with surfactants to create micellar reaction media.[3][8] Acetonitrile has also been shown to be effective in certain protocols.[9]
-
Atmosphere: Some catalytic cycles, particularly those involving oxidative coupling, are sensitive to the reaction atmosphere. Copper-catalyzed aerobic oxidative syntheses, for instance, require the presence of an oxidant, which can be air or pure oxygen.[6] Conversely, other mechanisms may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or unwanted side reactions.[5][10]
-
-
Poor Quality of Starting Materials:
-
Ensure your 2-aminopyridine and the corresponding ketone or alkyne are pure. Impurities can poison the catalyst or participate in side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC plate, and the isolated yield of my desired product is low due to purification difficulties. What are these side products and how can I minimize them?
A: Side product formation often points to issues with reaction selectivity, which can be influenced by catalyst loading, temperature, and reaction time.
Potential Causes & Step-by-Step Solutions:
-
Over-reaction or Decomposition:
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the desired product. Monitor your reaction by TLC and stop it once the starting material is consumed.
-
Catalyst Loading: As mentioned, an overly high catalyst concentration can sometimes promote undesired reaction pathways. Try reducing the catalyst loading in increments (e.g., from 10 mol% to 5 mol%).
-
-
Formation of Isomers or Homocoupling Products:
-
In some multicomponent reactions, particularly those involving alkynes, homocoupling of the alkyne can be a competing side reaction. The choice of catalyst and ligands can influence the selectivity towards the desired product.
-
For reactions involving functionalization at the C3 position, lack of regioselectivity can be an issue. The catalyst plays a crucial role in directing the reaction to the desired position.[9]
-
-
Unwanted Reactions with the Solvent:
-
Ensure your solvent is inert under the reaction conditions. Some solvents can participate in the reaction, leading to unexpected byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst loading in the synthesis of 3-Phenylimidazo[1,2-a]pyridine?
A1: A general starting point for many metal-based catalysts like CuI or FeBr₃ is in the range of 5-20 mol%.[3][5] For instance, some iron-catalyzed reactions have been optimized with a 20 mol% catalyst loading.[5] However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. It is always advisable to consult the literature for a similar transformation and then perform your own optimization.
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on your 2-aminopyridine and the phenyl group of the ketone or alkyne can have a significant impact. Generally, electron-donating groups on the 2-aminopyridine increase its nucleophilicity, which can accelerate the initial steps of the reaction. The effect on the other reaction partner is more varied. For example, in some multicomponent reactions, aldehydes with electron-withdrawing groups have been shown to reduce reaction times and increase yields.[11]
Q3: Can I use microwave irradiation to speed up the synthesis?
A3: Absolutely. Microwave-assisted synthesis is a well-established technique for preparing imidazo[1,2-a]pyridines. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields by promoting rapid and uniform heating.[12]
Q4: Are there more environmentally friendly ("green") methods for this synthesis?
A4: Yes, there is a significant research effort focused on developing greener synthetic routes. Key strategies include:
-
Using water as a solvent, often with the aid of surfactants.[3]
-
Employing more benign catalysts, such as molecular iodine, which is less toxic than many heavy metals.[8][13]
-
Developing catalyst-free reaction conditions where possible.[14]
-
Utilizing air as a green oxidant in aerobic coupling reactions.[6]
Q5: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine core?
A5: While the exact mechanism can vary depending on the starting materials and catalyst, a common pathway for the reaction between a 2-aminopyridine and an α-haloketone (which can be formed in situ from a ketone) involves:
-
N-alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then attacks the carbonyl carbon in an intramolecular fashion.
-
Dehydration: A subsequent dehydration step leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
General Reaction Scheme
Caption: A simplified overview of the imidazo[1,2-a]pyridine synthesis workflow.
Data Presentation: Catalyst Loading Optimization
The following table summarizes data from various literature sources, illustrating the impact of different catalysts and their loadings on the synthesis of imidazo[1,2-a]pyridine derivatives. This data highlights the importance of empirical optimization for achieving high yields.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O / NaOAs | 10 / 20 | Water (SDS) | 50 | - | Good to Excellent | [3] |
| FeBr₃ | 20 | - | 110 | 16-24 | ~55 | [10] |
| Y(OTf)₃ | 20 | Toluene | 110 | 12 | 90 | [15] |
| I₂ | 20 | Water | Ultrasound | 1 | 96 | [13] |
| PicAuCl₂ | - | Dichloromethane | 40 | 15 | 72 | [4] |
| ZnS-ZnFe₂O₄ | - | PEG | - | - | High | [11] |
Experimental Protocols
Protocol 1: Y(OTf)₃-Catalyzed Three-Component Synthesis of C3-Alkylated Imidazo[1,2-a]pyridines [7][15]
-
To a reaction vessel, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), the aromatic aldehyde (0.3 mmol, 1.5 equiv.), the cycloamine (0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).
-
Add toluene (1.0 mL) as the solvent.
-
Stir the mixture at 110 °C for 12 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture and quench with water (15 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Iodine-Catalyzed Synthesis under Ultrasonic Conditions [13]
-
In a suitable reaction vessel, combine 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol).
-
Add molecular iodine (I₂) (20 mol%).
-
Add water as the solvent.
-
Place the reaction vessel in an ultrasonic bath and irradiate for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate workup, typically involving extraction with an organic solvent and removal of the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Mahaur, P., et al. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available from: [Link]
-
ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]
-
National Institutes of Health. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Available from: [Link]
-
RSC Advances. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
ResearchGate. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available from: [Link]
-
MDPI. C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available from: [Link]
-
National Institutes of Health. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available from: [Link]
-
ResearchGate. The iodine‐promoted synthesis of 3‐phenylimidazo[1,2‐a]pyridines 8. Available from: [Link]
-
National Institutes of Health. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available from: [Link]
-
MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
National Institutes of Health. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]
-
Nanomaterials Chemistry. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available from: [Link]
-
National Institutes of Health. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
National Institutes of Health. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
National Institutes of Health. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]
-
Thieme. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Available from: [Link]
-
Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
-
ERIC. EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. Available from: [Link]
-
Journal of Medicinal Chemistry. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available from: [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
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- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanomaterchem.com [nanomaterchem.com]
- 12. bio-conferences.org [bio-conferences.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of 3-Phenylimidazo[1,2-a]pyridine and other kinase inhibitors
A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Kinase Drug Discovery
In the landscape of oncology and inflammatory disease research, the pursuit of novel kinase inhibitors remains a paramount objective. The ideal candidate must exhibit not only high potency against its intended target but also a pristine selectivity profile to minimize off-target toxicities. Furthermore, as resistance to existing therapies inevitably emerges, the need for structurally distinct scaffolds that can overcome these new challenges is perpetual.
The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a robust framework for substituent derivatization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity. This guide provides a comparative study of a representative 3-Phenylimidazo[1,2-a]pyridine derivative targeting the PI3K/AKT/mTOR pathway, juxtaposing its performance with established inhibitors. We will delve into the mechanistic rationale, present key comparative data, and provide the detailed experimental methodologies required for a rigorous evaluation.
The Rise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic system that has been successfully incorporated into a wide range of biologically active compounds, including therapeutics for insomnia (e.g., Zolpidem) and, more recently, a new generation of kinase inhibitors.[1][2] Its appeal lies in its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases. Research has demonstrated that derivatives of this scaffold can potently inhibit a diverse array of kinases, including Phosphoinositide 3-kinases (PI3Ks)[3][4][5], FMS-like tyrosine kinase 3 (FLT3)[6], and Transforming growth factor-β activated kinase (TAK1)[7].
This guide will focus on its application as a PI3K inhibitor, a critical node in cell signaling pathways that is frequently dysregulated in cancer.
The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most attractive targets for drug development.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.
Comparative Analysis: Imidazo[1,2-a]pyridine vs. Other PI3K Inhibitors
For this analysis, we will evaluate a potent imidazo[1,2-a]pyridine-based PI3Kα inhibitor, designated here as IMP-12 , which is based on compound 12 described by Hayakawa et al.[3][8]. We will compare its performance against ZSTK474 , a well-characterized pan-Class I PI3K inhibitor, and Alpelisib (BYL719) , an FDA-approved PI3Kα-selective inhibitor.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Reference |
| IMP-12 | PI3Kα | 2.8 | Highly selective for PI3Kα over other isoforms (β, δ, γ) | [3][8] |
| ZSTK474 | Pan-Class I PI3K | 37 (α), 210 (β), 9 (δ), 160 (γ) | Pan-inhibitor with activity against all Class I isoforms | [9] |
| Alpelisib | PI3Kα | 5 | ~50-fold selective for α over β/δ, >200-fold over γ | FDA Label |
Expert Analysis: The data clearly positions IMP-12 as a highly potent and selective PI3Kα inhibitor, with an IC50 value in the low nanomolar range, comparable to the approved drug Alpelisib.[3][8] Its high selectivity for the alpha isoform is a critical feature. While pan-PI3K inhibitors like ZSTK474 can be effective, they often come with a higher burden of off-target effects (e.g., hyperglycemia, colitis) due to the inhibition of other isoforms involved in distinct physiological processes. The development of isoform-selective inhibitors like IMP-12 is a key strategy to improve the therapeutic window.
Table 2: In Vitro and In Vivo Efficacy
| Compound | Assay / Model | Key Result | Reference |
| IMP-12 | A375 & HeLa Cell Proliferation | IC50 = 140 nM & 210 nM, respectively | [3][8] |
| HeLa Mouse Xenograft | 37% tumor growth suppression (25 mg/kg, i.p.) | [3][8] | |
| IMP-14 (analogue) | A2780 Mouse Xenograft | Significant tumor growth inhibition | [4] |
| ZSTK474 | Multiple Cancer Cell Lines | Broad anti-proliferative activity | [9] |
| A549 Mouse Xenograft | ~70% tumor growth inhibition (200 mg/kg, p.o.) | Published Data | |
| Alpelisib | PIK3CA-mutant Breast Cancer Cells | Potent inhibition of cell proliferation | FDA Label |
| PIK3CA-mutant Xenograft | Significant tumor regression | FDA Label |
Expert Analysis: IMP-12 demonstrates clear anti-proliferative activity in cancer cell lines known to be dependent on PI3K signaling.[3][8] The in vivo data, showing a 37% tumor growth suppression, is a promising starting point for lead optimization.[3][8] It is important to note that the dose and route of administration differ between the compounds, making a direct comparison of tumor growth inhibition percentages complex. However, the data confirms that the imidazo[1,2-a]pyridine scaffold is capable of producing compounds with significant in vivo efficacy. An analogue, compound 14, also showed in vivo efficacy in an ovarian cancer model, reinforcing the potential of this scaffold.[4]
Experimental Methodologies
To ensure scientific rigor and reproducibility, the protocols used to generate the above data must be robust and well-validated. Below are representative, step-by-step protocols for key assays in kinase inhibitor evaluation.
Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo™)
Causality: This assay is a primary screen to determine the direct inhibitory effect of a compound on the target kinase. It quantifies ATP consumption by the kinase; a potent inhibitor will spare ATP, leading to a higher luminescent signal. The choice of a luminescence-based readout provides high sensitivity and a broad dynamic range.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). For PI3Kα, the substrate is typically phosphatidylinositol (PI) or PIP2.
-
Serially dilute the test compounds (e.g., IMP-12) in DMSO, then further dilute in reaction buffer to create a 2X compound solution. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Reconstitute the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a white, 384-well assay plate, add 5 µL of the 2X compound solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of the reconstituted Kinase-Glo™ reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Causality: This secondary assay measures the effect of the inhibitor on the viability and proliferation of cancer cells. The choice of cell line is critical; for a PI3K inhibitor, cell lines with known PIK3CA mutations or PTEN loss (which hyperactivates the pathway) are most relevant.
Methodology:
-
Cell Plating:
-
Culture cancer cells (e.g., A375, HeLa) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed them into a 96-well clear-bottom plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (MTT Method):
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the DMSO control.
-
Plot the viability data against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50/IC50 value.
-
Conclusion and Future Directions
The 3-Phenylimidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel kinase inhibitors. As demonstrated with the PI3Kα inhibitor IMP-12, this scaffold can yield compounds with potency and selectivity that are competitive with approved drugs.[3][8] The key advantages of this scaffold include its synthetic accessibility and the rich potential for structure-activity relationship (SAR) exploration to optimize properties such as metabolic stability, oral bioavailability, and the ability to overcome drug resistance mutations.
Future research should focus on comprehensive selectivity profiling against a broad panel of kinases to fully understand the off-target interaction landscape. Furthermore, exploring modifications to the core to address known resistance mechanisms in targets like PI3K (e.g., gatekeeper mutations) will be a critical step in translating these promising compounds into next-generation clinical candidates.
References
- Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. Bartın Üniversitesi.
- Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors | Request PDF.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed.
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A Comparative In Vitro Analysis of 3-Phenylimidazo[1,2-a]pyridine Derivatives and Doxorubicin in Oncology Research
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the in vitro anticancer activity of a promising class of heterocyclic compounds, 3-phenylimidazo[1,2-a]pyridines, against the well-established chemotherapeutic agent, doxorubicin. By presenting supporting experimental data and detailed methodologies, this document aims to equip scientists with the critical information needed to evaluate the potential of these emerging drug candidates.
Introduction: Two Distinct Approaches to Targeting Cancer
3-Phenylimidazo[1,2-a]pyridines: This class of nitrogen-based heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Recent research highlights their potential as anticancer agents, with various derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[2][3] The anticancer effects of these compounds are often attributed to their ability to modulate key cellular pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and by acting as inhibitors of tubulin polymerization.[4][5]
Doxorubicin: A cornerstone of cancer chemotherapy for decades, doxorubicin is an anthracycline antibiotic known for its broad-spectrum antitumor activity.[6] Its primary mechanisms of action involve the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[7][8] This disruption of DNA integrity ultimately leads to cell cycle arrest and apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[7]
Comparative In Vitro Anticancer Activity: A Data-Driven Assessment
The efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells, a parameter quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for various 3-phenylimidazo[1,2-a]pyridine derivatives and doxorubicin against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potential. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.[7]
| Cell Line | Cancer Type | 3-Phenylimidazo[1,2-a]pyridine Derivative (IC50 in µM) | Doxorubicin (IC50 in µM) | Reference(s) |
| MCF-7 | Breast | 2.35 - 11 | 0.69 - 9.908 | [3][6][9][10][11][12] |
| MDA-MB-231 | Breast | Not widely reported | 0.69 - 3.16 | [6][9][10] |
| HCT-116 | Colon | 4.38 | 0.075 - 0.96 | [2][13] |
| HT-29 | Colon | 4.15 - 84.05 | 0.29 - 10.8 | [13][14] |
| A549 | Lung | Not widely reported | > 20 - 71 | [7][15][16][17] |
| H460 | Lung | Not widely reported | Not widely reported | [18] |
| HepG2 | Liver | 13 | 0.45 - 12.2 | [5][7][12][19][20][21] |
Mechanistic Insights: Divergent Signaling Pathways to Apoptosis
The distinct chemical structures of 3-phenylimidazo[1,2-a]pyridines and doxorubicin translate into different mechanisms of inducing cancer cell death. Understanding these pathways is crucial for rational drug design and the development of combination therapies.
3-Phenylimidazo[1,2-a]pyridine Signaling
Many 3-phenylimidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting intracellular signaling cascades that are often dysregulated in cancer. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4] By inhibiting key kinases in this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis. Another established mechanism for some derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[22]
Caption: Signaling pathway of 3-Phenylimidazo[1,2-a]pyridine derivatives.
Doxorubicin Signaling
Doxorubicin's primary mode of action is its interaction with DNA. It intercalates between base pairs, leading to the inhibition of topoisomerase II and the formation of DNA double-strand breaks.[6][7] This DNA damage triggers a cellular stress response, activating pathways that lead to cell cycle arrest, primarily at the G2/M phase, and ultimately apoptosis. Additionally, doxorubicin's metabolism produces reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxicity.[7]
Caption: Signaling pathway of Doxorubicin.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro anticancer activity assessment, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.
General Experimental Workflow
A typical workflow for the in vitro evaluation of a novel anticancer compound involves a series of sequential assays to determine its cytotoxicity and elucidate its mechanism of action.
Caption: General workflow for in vitro anticancer drug evaluation.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[23]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and doxorubicin as a positive control) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.[25]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[25]
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[4]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][27]
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.[4][28]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.[27][28]
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.[1][27]
-
Absorbance Measurement: Measure the absorbance at approximately 510-565 nm.[1][27]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Mechanistic Assays
1. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
-
Data Interpretation: The resulting DNA histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.
2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).[29][30]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression, using a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion and Future Directions
The in vitro data presented in this guide suggest that 3-phenylimidazo[1,2-a]pyridine derivatives represent a promising class of anticancer compounds, with some exhibiting potency comparable to or even exceeding that of doxorubicin against certain cancer cell lines. Their distinct mechanisms of action, often targeting key signaling pathways dysregulated in cancer, offer potential advantages in terms of selectivity and overcoming drug resistance.
However, it is crucial to acknowledge that in vitro findings are the initial step in a long and complex drug development process. Further comprehensive studies are warranted, including:
-
Broad-Spectrum Screening: Evaluating the most potent 3-phenylimidazo[1,2-a]pyridine derivatives against a larger panel of cancer cell lines from diverse tissue origins.
-
In Vivo Efficacy and Toxicity: Assessing the antitumor activity and safety profiles of lead compounds in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of these compounds in vivo.
The continued exploration of 3-phenylimidazo[1,2-a]pyridine derivatives holds significant promise for the development of novel and more effective cancer therapies. This guide serves as a foundational resource for researchers embarking on the evaluation of these and other emerging anticancer agents.
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A Comparative Validation Guide to 3-Phenylimidazo[1,2-a]pyridine as a Selective Fluorescent Sensor for Ferric Iron (Fe³⁺)
For researchers, scientists, and professionals in drug development, the precise detection of metal ions is paramount. Fluorescent sensors have emerged as indispensable tools due to their high sensitivity, selectivity, and applicability in biological imaging.[1] This guide provides an in-depth validation of a fused 3-phenylimidazo[1,2-a]pyridine derivative as a selective fluorescent sensor for ferric iron (Fe³⁺), herein referred to as IP-FeS (Imidazo[1,2-a]Pyridine-based Ferric Sensor). We will objectively compare its performance with established alternatives and provide the supporting experimental data and protocols to ensure scientific integrity.
Introduction to Imidazo[1,2-a]pyridine-Based Sensors
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and material science due to its unique photophysical properties.[2][3] Its rigid, planar structure and electron-rich nature make it an excellent fluorophore. By functionalizing the 3-phenylimidazo[1,2-a]pyridine core, it is possible to design highly selective and sensitive fluorescent sensors for various analytes, including metal ions.[4][5]
The fundamental principle behind many fluorescent sensors is the modulation of their fluorescence output upon binding to a target analyte. This can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.[6] The selectivity of the sensor is dictated by the specific chelating groups incorporated into its structure, which are designed to bind preferentially with the target ion.
In this guide, we focus on a fused imidazo[1,2-a]pyridine-based sensor, IP-FeS , which has demonstrated a selective "turn-on" fluorescent response to Fe³⁺.[4][5] We will dissect the experimental validation of this sensor and compare its performance metrics against other commonly used fluorescent probes for Fe³⁺.
The Causality Behind Experimental Design for Sensor Validation
A robust validation of a fluorescent sensor hinges on a series of well-designed experiments that quantify its performance. The choice of these experiments is not arbitrary; each is designed to probe a critical aspect of the sensor's function and reliability.
Caption: Workflow for the comprehensive validation of a fluorescent sensor.
Experimental Validation of IP-FeS
Photophysical Properties
The foundational photophysical properties of a fluorescent sensor are its absorption and emission spectra, and its fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] A higher quantum yield generally translates to a brighter, more easily detectable signal.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination [1][8][9][10]
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range similar to the sample. For blue-emitting probes like many imidazo[1,2-a]pyridines, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of five to six dilute solutions of both the standard and the test sample (IP-FeS) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The quantum yield of the test sample (Φx) is calculated using the following equation:
Φx = Φs * (m_x / m_s) * (n_x² / n_s²)
Where:
-
Φs is the quantum yield of the standard.
-
m_x and m_s are the slopes of the linear fits for the test sample and standard, respectively.
-
n_x and n_s are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Selectivity Assay
Selectivity is arguably the most critical parameter for a fluorescent sensor. It defines the sensor's ability to detect the target analyte in the presence of other, potentially interfering species.[11]
Experimental Protocol: Competitive Selectivity Assay
-
Prepare Solutions: Prepare solutions of the fluorescent sensor (IP-FeS) and a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb³⁺, Al³⁺, Cr³⁺) at a concentration significantly higher than that of the target analyte.
-
Fluorescence Measurement:
-
Record the fluorescence spectrum of the sensor alone.
-
Record the fluorescence spectra of the sensor in the presence of each of the interfering ions.
-
Record the fluorescence spectra of the sensor with both the interfering ion and the target analyte (Fe³⁺).
-
-
Data Analysis: Compare the fluorescence intensity of the sensor in the presence of Fe³⁺ alone to its intensity in the presence of Fe³⁺ and the competing ions. A highly selective sensor will show a strong response to the target analyte with minimal change in the presence of other ions.
For IP-FeS , studies have shown a significant fluorescence enhancement upon the addition of Fe³⁺, with negligible interference from a wide range of other metal ions.[4][5]
Caption: Selective binding of IP-FeS to Fe³⁺ leading to a fluorescent response.
Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected by the sensor.[12][13] It is a crucial metric for applications requiring the detection of trace amounts of the target.
Experimental Protocol: Limit of Detection (LOD) Calculation [14]
-
Blank Measurement: Record the fluorescence intensity of the sensor solution in the absence of the analyte multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
Calibration Curve: Prepare a series of solutions with increasing, low concentrations of the analyte (Fe³⁺) and record the fluorescence intensity for each. Plot the fluorescence intensity as a function of the analyte concentration to obtain a linear calibration curve.
-
LOD Calculation: The LOD is calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement.
-
k is the slope of the linear calibration curve.
-
IP-FeS has demonstrated a limit of detection for Fe³⁺ of 4.0 ppb (approximately 71.6 nM), indicating high sensitivity.[5]
Comparative Analysis: IP-FeS vs. Alternative Fe³⁺ Probes
To provide a comprehensive evaluation, the performance of IP-FeS is compared with other classes of fluorescent sensors for Fe³⁺.
| Sensor Class | Fluorophore | Detection Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Imidazo[1,2-a]pyridine | IP-FeS | "Turn-on" | 4.0 ppb (~71.6 nM)[5] | High selectivity, good sensitivity, potential for bio-imaging.[4][5] | May require organic co-solvents. |
| Rhodamine-based | Rhodamine B derivative | "Turn-on" | 0.0521 µM (52.1 nM)[15] | High quantum yield, visible light excitation. | Potential for non-specific binding. |
| Quinoline-based | Quinoline derivative | "Turn-off" (Quenching) | 86.7 µM[16] | Simple synthesis, good photostability.[17][18] | Higher LOD in some cases. |
| Pyrazoline-based | Pyrazoline derivative | "Turn-off" (Quenching) | - | Good selectivity.[19][20] | Often require non-aqueous solvents. |
| Chromone-based | Chromone derivative | "Turn-off" (Quenching) | 0.044 µM (44 nM)[21] | High sensitivity, stable over a wide pH range. | "Turn-off" response can be prone to false positives. |
| Pyrene-based | Pyrene derivative | "Turn-on" | 1.95 nM[22] | Very low LOD, potential for ratiometric sensing. | Excitation in the UV region can cause cell damage. |
Conclusion and Future Perspectives
The fused 3-phenylimidazo[1,2-a]pyridine-based fluorescent sensor, IP-FeS , demonstrates excellent potential as a selective and sensitive probe for the detection of Fe³⁺. Its "turn-on" response and low limit of detection make it a valuable tool for researchers in various fields. The comparative analysis reveals that while other sensor classes offer competitive or even superior performance in specific metrics (e.g., the lower LOD of some pyrene-based sensors), the imidazo[1,2-a]pyridine scaffold provides a balanced profile of high selectivity, good sensitivity, and potential for biological applications.
The modular nature of the imidazo[1,2-a]pyridine core allows for further structural modifications to fine-tune its photophysical properties and enhance its performance. Future research may focus on developing water-soluble derivatives to improve biocompatibility and designing ratiometric sensors to provide more robust quantitative measurements in complex biological environments.
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. Available at: [Link]
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The Ascending Threat of Resistance: Evaluating 3-Phenylimidazo[1,2-a]pyridine Derivatives Against Standard Antibiotics
A Senior Application Scientist's Guide to Comparative Antibacterial Efficacy
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the promising candidates, 3-Phenylimidazo[1,2-a]pyridine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antibacterial properties.[1][2] This guide provides a comprehensive comparison of the antibacterial efficacy of these derivatives against established standard antibiotics, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and standardized protocols.
Unveiling the Potential: The Rationale for Investigation
Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their versatile structure allows for various substitutions, leading to a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] Notably, certain derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning them as a promising scaffold for the development of new anti-infective agents.[4] This guide will delve into the experimental methodologies used to quantify this activity and present a comparative analysis of their performance.
Gauging the Potency: Methodologies for Antibacterial Susceptibility Testing
To ensure the reliability and reproducibility of our comparative analysis, we adhere to the globally recognized standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI). The two primary methods employed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing the zone of inhibition.
Broth Microdilution Method: A Quantitative Assessment of Inhibition
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Causality Behind the Choices: This protocol is designed to ensure a standardized and reproducible assessment of antibacterial activity. The use of Mueller-Hinton Broth (MHB) is recommended by CLSI as it has a defined composition and does not inhibit the activity of most common antibiotics.[5] The inoculum density is meticulously controlled to a 0.5 McFarland standard to ensure that a consistent number of bacteria are challenged by the test compounds.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This step is critical for standardizing the bacterial load in each well.
-
-
Preparation of Test Compounds and Controls:
-
Prepare a stock solution of the 3-Phenylimidazo[1,2-a]pyridine derivative and the standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of drug concentrations to pinpoint the MIC.
-
-
Inoculation and Incubation:
-
Further dilute the standardized inoculum in CAMHB.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7][8]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method: A Visual Assessment of Susceptibility
The Kirby-Bauer test provides a qualitative or semi-quantitative assessment of antibacterial activity. It is based on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test bacterium. The presence and size of a zone of inhibition around the disk indicate the susceptibility of the organism.[9][10][11]
Causality Behind the Choices: This method offers a rapid and visually intuitive way to screen for antibacterial activity. Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and its minimal inhibition of common antibiotics.[9] The uniform streaking of the inoculum ensures a confluent "lawn" of bacterial growth, making the zones of inhibition clear and measurable.
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[6]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.[6]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place paper disks impregnated with a known concentration of the 3-Phenylimidazo[1,2-a]pyridine derivative and the standard antibiotic onto the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart to prevent the zones of inhibition from overlapping.[6]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or caliper.[12]
-
The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by the CLSI.
-
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 3-Phenylimidazo[1,2-a]pyridine derivatives against a panel of clinically relevant bacteria, in comparison to the standard antibiotic Ciprofloxacin.
| Compound/Antibiotic | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| 3-Phenylimidazo[1,2-a]pyridine Derivative 1 | 16 | 32 | 64 | [4] |
| 3-Phenylimidazo[1,2-a]pyridine Derivative 2 | 8 | 16 | 32 | [1] |
| Ciprofloxacin | 0.25 - 1.0 | ≤0.25 | 0.25 - 1.0 | CLSI M100 |
Data Interpretation: The presented data indicates that while the 3-Phenylimidazo[1,2-a]pyridine derivatives exhibit antibacterial activity, their potency, as measured by MIC values, is generally lower than that of the standard antibiotic Ciprofloxacin against the tested strains. However, it is crucial to note that these derivatives represent a novel chemical scaffold with the potential for further optimization to enhance their efficacy.
Unraveling the Mechanism of Action: Targeting Bacterial Replication
The antibacterial activity of imidazo[1,2-a]pyridine derivatives is believed to stem from their ability to inhibit essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV.[13][14] These enzymes are critical for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase (GyrB): This enzyme introduces negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV (ParE): This enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.
By inhibiting these enzymes, 3-Phenylimidazo[1,2-a]pyridine derivatives disrupt the normal processing of bacterial DNA, leading to a cascade of events that ultimately result in bacterial cell death. This mechanism of action is similar to that of quinolone antibiotics, such as ciprofloxacin.[15]
Conclusion and Future Directions
This guide has provided a comparative overview of the antibacterial efficacy of 3-Phenylimidazo[1,2-a]pyridine derivatives against standard antibiotics, grounded in established scientific methodologies. While the currently synthesized derivatives may not surpass the potency of established drugs like ciprofloxacin, they represent a valuable and promising scaffold for the development of novel antibacterial agents. Their distinct chemical structure offers opportunities for further medicinal chemistry efforts to optimize their activity, selectivity, and pharmacokinetic properties. The continued investigation into their mechanism of action and the exploration of a wider range of structural modifications will be crucial in realizing the full therapeutic potential of this intriguing class of compounds in the fight against antibiotic resistance.
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Navigating the Cytotoxic Landscape of 3-Phenylimidazo[1,2-a]pyridine Analogues: A Comparative Guide for Cancer Researchers
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] Among its numerous derivatives, 3-phenylimidazo[1,2-a]pyridine analogues have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive, data-supported comparison of the cytotoxic profiles of these analogues, delves into the experimental methodologies for their evaluation, and explores their molecular mechanisms of action to empower researchers in the rational design of next-generation anticancer agents.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of novel therapeutic agents is fundamentally benchmarked by their ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) remains a critical metric in this assessment. Below, we have consolidated cytotoxic data for a series of 3-phenylimidazo[1,2-a]pyridine analogues across multiple human cancer cell lines, offering a clear comparative landscape of their potency.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 (nitro group at C-2 of the phenyl ring, p-chlorophenyl at C-3) | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| MEF (Normal) | 40.54 ± 4.34 | [6] | |
| Compound 14 (tolyl moiety at C-2, p-chlorophenyl amine at C-3) | B16F10 (Melanoma) | 21.75 ± 0.81 | [6] |
| MEF (Normal) | > 200 | [6] | |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| HT-29 (Colon) | 10.11 ± 0.70 | [6] | |
| MEF (Normal) | 16.31 ± 0.08 | [6] | |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [7] |
| WM115 (Melanoma) | 9.7 - 44.6 | [7] | |
| HeLa (Cervical) | 9.7 - 44.6 | [7] | |
| Compound IXb | HepG2 (Liver) | 5.39 ± 0.4 | [8] |
| MCF-7 (Breast) | 3.81 ± 0.2 | [8] | |
| HCT-116 (Colon) | 4.38 ± 0.3 | [8] | |
| Compound HB9 | A549 (Lung) | 50.56 | [9] |
| Compound HB10 | HepG2 (Liver) | 51.52 | [9] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | Promising activity | [10] |
| Compound 13k | Various | 0.09 - 0.43 | [11] |
Note: The presented data is a selection from various studies to illustrate the range of activities. For detailed structures and a complete dataset, please refer to the cited literature.
Experimental Workflow: Ensuring Rigorous Cytotoxicity Assessment
The reliability of cytotoxicity data is contingent upon robust and well-validated experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and, by extension, the cytotoxic potential of chemical compounds.[12]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-phenylimidazo[1,2-a]pyridine analogues in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of 3-phenylimidazo[1,2-a]pyridine analogues is often attributed to their ability to modulate critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[1][3][4] A frequently implicated target is the PI3K/Akt/mTOR pathway, which is hyperactivated in a wide range of human cancers.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a crucial intracellular pathway that regulates a multitude of cellular processes.[11] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR, leading to the promotion of cell growth, proliferation, and the inhibition of apoptosis. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7][11] For instance, some analogues have been shown to reduce the phosphorylation levels of Akt and mTOR, key indicators of pathway inhibition.[7]
Caption: The inhibitory action of 3-phenylimidazo[1,2-a]pyridine analogues on the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The 3-phenylimidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer therapeutics. The comparative data presented herein highlights the potent and selective cytotoxicity of certain analogues against a range of cancer cell lines. The elucidated mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, provide a solid foundation for the rational design of more efficacious and targeted derivatives. Future research should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising candidates in preclinical cancer models.
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A Head-to-Head Comparison of Synthetic Routes to 3-Phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials.[1] Its unique chemical properties and biological activities have driven the development of numerous synthetic methodologies. This guide provides an objective comparison of the most prominent methods for synthesizing 3-phenyl-substituted imidazo[1,2-a]pyridines, a key pharmacophore. We will delve into classical and modern techniques, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.
The Classical Routes: Foundational and Reliable
Two classical methods have long served as the bedrock for constructing the imidazo[1,2-a]pyridine core: the Tschitschibabin reaction and the Ortoleva-King reaction.
Tschitschibabin Reaction
First reported in 1925, the Tschitschibabin (or Chichibabin) reaction is the condensation of a 2-aminopyridine with an α-haloketone.[1] For the synthesis of 3-phenylimidazo[1,2-a]pyridine, this typically involves 2-aminopyridine and 2-bromo-1-phenylethan-1-one (α-bromoacetophenone).
Mechanistic Rationale: The reaction proceeds via a two-step sequence. First, the exocyclic nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the endocyclic pyridine nitrogen attacking the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of a base is often to neutralize the HBr byproduct, driving the reaction to completion.
Caption: Mechanism of the Tschitschibabin Reaction.
Experimental Protocol: Microwave-Assisted Tschitschibabin Synthesis
Microwave irradiation dramatically accelerates this classical reaction, reducing times from hours to minutes.[2]
-
Reaction Setup: In a sealed microwave tube, combine phenacyl bromide (1 mmol) and 2-aminopyridine (1.2 mmol).
-
Catalyst Addition: Add 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate (3 mL) as an ionic liquid catalyst.[2]
-
Microwave Irradiation: Seal the tube and irradiate in a microwave oven at 100°C for 30-60 seconds.[2]
-
Work-up: After cooling, wash the reaction mixture with diethyl ether (3 x 10 mL). Dilute the remaining ionic liquid with water (3 x 10 mL).
-
Extraction & Purification: Combine the ether extracts and concentrate using a rotary evaporator. Purify the crude product by column chromatography (eluting with 5% ethyl acetate in hexane) to yield the pure product.
Field Insights:
-
Advantages: This method is generally high-yielding and conceptually straightforward. The use of microwave assistance makes it exceptionally rapid.[2]
-
Disadvantages: The primary drawback is the use of α-haloketones, which are potent lachrymators and require careful handling in a fume hood.[3] The availability of diverse α-haloketones can also be limited.
Ortoleva-King Reaction
The Ortoleva-King reaction provides a clever one-pot alternative by generating the key reactive intermediate in situ. It involves the reaction of a ketone (acetophenone), an aminopyridine, and a halogen (typically iodine).[4]
Mechanistic Rationale: The reaction circumvents the need to pre-form and handle the lachrymatory α-haloketone. Iodine reacts with 2-aminopyridine to form a charge-transfer complex, which then facilitates the α-iodination of the ketone (acetophenone). The resulting α-iodoketone is not isolated but immediately undergoes the classical Tschitschibabin-type condensation and cyclization sequence as described above. Modern variations often employ catalytic amounts of iodine with a co-oxidant or a transition metal catalyst to improve efficiency and reduce waste.[5][6]
Caption: Workflow of the one-pot Ortoleva-King reaction.
Experimental Protocol: Iron/Iodine-Catalyzed Ortoleva-King Reaction
This protocol uses an inexpensive and environmentally benign iron catalyst to facilitate the reaction.[6]
-
Reactant Charging: To a round-bottom flask, add acetophenone (1 mmol), 2-aminopyridine (1.2 mmol), FeCl₃·6H₂O (10 mol%), and molecular iodine (20 mol%).
-
Reaction Conditions: Heat the mixture at 100°C for 1-4 hours, monitoring progress by TLC.
-
Work-up: After cooling to room temperature, add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the final product.
Field Insights:
-
Advantages: This is a one-pot synthesis that avoids handling lachrymatory reagents, a significant safety and practical improvement over the Tschitschibabin method.[4][7] It utilizes readily available starting materials.
-
Disadvantages: Classical versions often require stoichiometric iodine and high temperatures. While catalytic versions exist, they may still require elevated temperatures and can sometimes result in moderate yields depending on the substrate.[5][7]
Modern Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools that combine three or more starting materials in a single pot to form a complex product, maximizing atom economy and efficiency.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[8] This reaction is exceptionally versatile for creating substituted 3-aminoimidazo[1,2-a]pyridines, which can be further modified. While not a direct route to a simple 3-phenyl derivative, it is a cornerstone for library synthesis.
Mechanistic Rationale: The reaction is initiated by the formation of a Schiff base between the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base intermediate. A subsequent proton transfer and tautomerization (the Mumm rearrangement) leads to the final, stable aromatic product.
Experimental Protocol: Microwave-Assisted GBB Reaction
-
Reaction Setup: In a microwave vial, combine 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1 mmol), and NH₄Cl (20 mol%) as a catalyst.[8]
-
Microwave Irradiation: Add a suitable solvent (e.g., methanol) and irradiate the mixture in a microwave reactor at 60-80°C for 30 minutes.[8]
-
Purification: Upon completion, concentrate the reaction mixture and purify directly by flash chromatography to isolate the 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine product.
Field Insights:
-
Advantages: The GBB reaction offers incredible efficiency and diversity. A vast number of products can be generated by simply varying the three input components, making it ideal for creating chemical libraries for drug discovery.[9]
-
Disadvantages: The direct product is a 3-amino derivative, not the target 3-phenyl compound, requiring further synthetic steps if the amine is not desired. Isocyanides are known for their unpleasant odors and require careful handling.
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a copper-catalyzed three-component reaction between an aldehyde, a terminal alkyne, and an amine. For our target, this involves 2-aminopyridine, benzaldehyde, and phenylacetylene.
Mechanistic Rationale: The reaction is believed to start with the formation of a copper(I) acetylide from phenylacetylene. Simultaneously, the 2-aminopyridine and benzaldehyde condense to form an imine. The copper acetylide then attacks the imine, forming a propargylamine intermediate. The final step is a copper-catalyzed 5-exo-dig cycloisomerization, where the endocyclic pyridine nitrogen attacks the alkyne, leading to the formation of the fused imidazole ring.[10]
Caption: Simplified mechanism for the A³ coupling reaction.
Experimental Protocol: Aqueous Micellar A³ Coupling
This "green" protocol uses water as the solvent, enhancing sustainability.[10]
-
Catalyst Preparation: In a flask, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in water to form the active Cu(II)-ascorbate catalyst system.
-
Reactant Addition: Add 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), and phenylacetylene (1.2 mmol).
-
Reaction Conditions: Stir the mixture at 50°C for 6-12 hours. The reaction proceeds in aqueous micellar media.[10]
-
Work-up and Extraction: After the reaction is complete, cool to room temperature and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Field Insights:
-
Advantages: This method offers high atom economy and often proceeds under milder conditions than classical methods. The use of aqueous media is a significant environmental benefit.[10]
-
Disadvantages: The product is a 2,3-disubstituted imidazo[1,2-a]pyridine. To obtain the specific 3-phenyl target, one would need to start with a different set of reagents (e.g., using formaldehyde instead of benzaldehyde), which may alter reaction efficiency.
Head-to-Head Performance Comparison
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin | 2-Aminopyridine + α-Haloketone | NaHCO₃, EtOH, reflux, 2-6 h or MW, 1-2 min[2] | 80-95% | High yields, reliable, very fast with microwave assistance. | Uses lachrymatory and toxic α-haloketones.[3] |
| Ortoleva-King | 2-Aminopyridine + Ketone + I₂ | Neat or solvent, I₂, FeCl₃·6H₂O, 100-110°C, 1-4 h[4][7] | 40-96%[7] | One-pot, avoids handling lachrymators, uses cheap reagents. | Can require high temperatures and stoichiometric oxidants. |
| A³ Coupling | 2-Aminopyridine + Aldehyde + Alkyne | Cu(I) catalyst, solvent (e.g., H₂O, Toluene), 50-100°C, 6-14 h[10] | 70-90% | High atom economy, mild conditions, "green" options available.[10] | Typically produces 2,3-disubstituted products. |
| GBB Reaction | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis/Brønsted acid catalyst, MW, 60-80°C, 0.5 h[8] | 80-90% | Excellent for library synthesis, high diversity, very fast. | Produces 3-amino derivatives, isocyanides are malodorous. |
Conclusion and Recommendations
The choice of synthetic route to 3-phenylimidazo[1,2-a]pyridines depends heavily on the specific goals of the researcher.
-
For Large-Scale, Cost-Effective Synthesis: The Ortoleva-King reaction , particularly modern catalytic variants, stands out.[5][6] It uses inexpensive, readily available starting materials and avoids the safety hazards of pre-formed α-haloketones, making it suitable for process chemistry.
-
For Rapid Synthesis and High Yield: If the necessary safety precautions are in place, the microwave-assisted Tschitschibabin reaction is unparalleled in speed and efficiency, delivering high yields in minutes.[2]
-
For Medicinal Chemistry and Library Development: While not a direct route, the GBB reaction is the superior choice for generating a diverse library of analogues for structure-activity relationship (SAR) studies.[8][9] The resulting 3-amino handle provides a valuable point for further chemical elaboration.
Ultimately, each method offers a unique set of advantages. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can make an informed decision to select the most appropriate and efficient pathway for their synthetic campaign.
References
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Kurteva, V. et al. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. RSC Advances. Available at: [Link]
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Badsara, S. S. et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
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Olyaei, A. et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications. Available at: [Link]
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Kusy, R. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Bautista-Hernández, C. I. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
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A Comparative Guide to the Fluorescence Quantum Yield of 3-Phenylimidazo[1,2-a]pyridine Scaffolds and the Benchmark Dye, Rhodamine 6G
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence spectroscopy and imaging, the choice of a fluorophore is paramount to experimental success. The fluorescence quantum yield (Φf), a direct measure of a molecule's efficiency in converting absorbed light into emitted fluorescence, stands as a critical performance benchmark. This guide provides a detailed comparison between the well-established, high-performance dye Rhodamine 6G (R6G) and the versatile, tunable class of fluorophores based on the 3-Phenylimidazo[1,2-a]pyridine (PIP) scaffold. While R6G serves as a "gold standard" for brightness, the PIP platform offers unparalleled opportunities for rational design and functionalization in targeted sensing and bioimaging applications.
Core Comparison: At a Glance
Rhodamine 6G is renowned for its exceptionally high and consistent fluorescence quantum yield, often approaching unity under optimal conditions.[1][2] In contrast, 3-Phenylimidazo[1,2-a]pyridine is a parent scaffold whose derivatives exhibit a wide, tunable range of quantum yields. This variability is not a weakness but a key strength, allowing for the strategic design of fluorophores with specific photophysical properties.[3][4]
| Feature | Rhodamine 6G | 3-Phenylimidazo[1,2-a]pyridine Derivatives |
| Fluorescence Quantum Yield (Φf) | ~0.95 (in Ethanol)[1][5][6] | 0.2 - 0.7 (Highly dependent on substitution and solvent)[3] |
| Typical Excitation (λex) | ~530 nm (Visible)[1] | 350 - 400 nm (UV-A to Violet)[4] |
| Typical Emission (λem) | ~550 - 590 nm (Green-Yellow)[1] | 380 - 500 nm (Blue to Green)[4] |
| Key Characteristic | Benchmark Brightness & Photostability[7] | High Tunability & Versatility[8][9] |
| Primary Applications | Laser Dyes, Fluorescence Standards, General Labeling[1][2][10] | Targeted Probes, Chemosensors, Bioimaging, Medicinal Chemistry Scaffolds[11][12][13][14] |
Understanding the Numbers: Why the Disparity?
Rhodamine 6G owes its high quantum yield to a rigid xanthene core structure. This rigidity minimizes energy loss through non-radiative pathways like molecular vibrations and rotations, ensuring that a very high fraction of absorbed photons are re-emitted as fluorescence.[15][16]
3-Phenylimidazo[1,2-a]pyridine (PIP) derivatives present a more complex picture. The quantum yield of a PIP-based fluorophore is profoundly influenced by its chemical structure and environment:
-
Electronic Substituents: Attaching electron-donating groups (e.g., -NH₂, -OCH₃) to the phenyl or imidazopyridine rings generally enhances the quantum yield.[8][17] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can quench fluorescence, a property that can be harnessed for designing "turn-off" sensors.[8][17][18]
-
Structural Rigidity: Planar, rigid derivatives exhibit higher quantum yields. Some PIP derivatives can adopt a non-planar, twisted conformation in the excited state (a process known as Twisted Intramolecular Charge Transfer or TICT), which promotes non-radiative decay and lowers the quantum yield.[17]
-
Solvent Environment: The polarity and viscosity of the solvent can significantly alter the photophysical properties of PIPs, making some derivatives sensitive reporters of their local environment.[9][17][19]
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which measures its fluorescence relative to a well-characterized standard of known quantum yield (Φf, std).[20][21] Rhodamine 6G (Φf = 0.95 in ethanol) is an excellent standard for compounds emitting in the visible range.
Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology:
-
Standard Selection: Choose a standard with an emission range that overlaps with your instrument's detection capabilities and is soluble in the chosen solvent. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are common choices.
-
Solvent Selection: Use a spectroscopic grade, pure solvent. The same solvent must be used for both the test sample and the standard to keep the refractive index constant.[20]
-
Concentration Series: Prepare a series of five dilutions for both the test sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength (e.g., 488 nm for R6G).
-
Record the fluorescence emission spectrum for each of the prepared solutions, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Record the emission spectrum of a solvent blank to subtract any background signal (e.g., Raman scattering).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum after correcting for the blank.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (Gradient, Grad) of the resulting straight line for both the test (Gradx) and the standard (Gradstd).
-
-
Calculation: Calculate the quantum yield of the test sample (Φf, x) using the following equation:[21]
Φf,x = Φf,std * ( Gradx / Gradstd ) * ( η2x / η2std )
Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).
-
Causality Behind Experimental Choices
-
Why use a comparative method? Absolute quantum yield measurements require specialized instrumentation like an integrating sphere to capture all emitted photons.[20] The comparative method is more accessible, utilizing standard fluorometers, and provides high accuracy when performed carefully.[22]
-
Why keep absorbance below 0.1? At higher concentrations, the light absorbed by molecules at the front of the cuvette reduces the light available to molecules deeper in the solution (the primary inner filter effect). This leads to a non-linear relationship between absorbance and fluorescence intensity, invalidating the analysis.
-
Why plot intensity vs. absorbance? This graphical method is more robust than a single-point measurement.[22][23] It averages out random errors over several concentrations and confirms a linear relationship, ensuring the data is in a reliable range for calculation.
Conclusion: A Tale of Two Fluorophores
The choice between Rhodamine 6G and a 3-Phenylimidazo[1,2-a]pyridine derivative is dictated by the experimental objective.
-
Rhodamine 6G is the undisputed choice for applications demanding maximum, reliable brightness and for use as a calibration standard. Its high photostability and quantum yield make it a workhorse for fluorescence microscopy and bulk spectroscopic measurements.[1][2][7]
-
3-Phenylimidazo[1,2-a]pyridine derivatives are the superior option for the development of "smart" molecular probes. Their appeal lies in their structural versatility, which allows for the fine-tuning of photophysical properties.[9] Researchers can rationally design PIPs that respond to specific analytes (e.g., metal ions, nerve agents) or environmental changes (e.g., pH, polarity), making them powerful tools for targeted sensing, diagnostics, and advanced cellular imaging.[11][12][24][25]
Ultimately, R6G provides the raw power of fluorescence, while the PIP scaffold offers a platform for fluorescent intelligence. Understanding the fundamental differences in their quantum yield characteristics is the first step toward leveraging their respective strengths in research and development.
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How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration? Homework.Study.com. [Link]
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3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. ResearchGate. [Link]
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A Comparative Analysis of In Vivo Efficacy: 3-Phenylimidazo[1,2-a]pyridine Derivatives Versus Cisplatin
In the landscape of oncology drug development, the quest for therapeutic agents that offer enhanced efficacy and a more favorable safety profile over established standards of care is perpetual. Cisplatin, a cornerstone of cancer chemotherapy for decades, is renowned for its potent cytotoxic effects, yet its clinical utility is often hampered by severe dose-limiting toxicities and the emergence of drug resistance.[1] This has spurred the exploration of novel chemical scaffolds, among which the 3-phenylimidazo[1,2-a]pyridine derivatives have emerged as a promising class of targeted anticancer agents. This guide provides a comprehensive comparison of the in vivo efficacy of these emerging derivatives against the well-established chemotherapeutic, cisplatin, based on available preclinical data.
Introduction to the Contenders
Cisplatin: The Incumbent Standard
Cisplatin, or cis-diamminedichloroplatinum(II), has been a frontline treatment for a multitude of cancers, including testicular, ovarian, bladder, and lung cancers, since its FDA approval in 1978.[2] Its mechanism of action is primarily mediated by its ability to form covalent adducts with DNA, leading to inter- and intrastrand cross-links.[3] This distortion of the DNA helix obstructs replication and transcription, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[4] Despite its broad efficacy, the clinical application of cisplatin is associated with significant side effects such as nephrotoxicity, neurotoxicity, and ototoxicity, alongside the challenge of intrinsic and acquired resistance.[5]
3-Phenylimidazo[1,2-a]pyridine Derivatives: A New Wave of Targeted Therapy
The imidazo[1,2-a]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its versatile pharmacological activities.[6] Derivatives of this core structure have been investigated for their potential as inhibitors of various survival kinases crucial for cancer progression, such as the PI3K/Akt/mTOR pathway.[7][8] By selectively targeting these signaling cascades, which are often dysregulated in cancer, these derivatives aim to inhibit tumor growth and proliferation with potentially greater precision and fewer off-target effects than traditional cytotoxic agents like cisplatin.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the anticancer activity of cisplatin and 3-phenylimidazo[1,2-a]pyridine derivatives lies in their molecular targets and mechanisms of action.
Cisplatin: The DNA Damager
Cisplatin exerts its cytotoxic effects through a direct interaction with nuclear DNA. After entering the cell, it undergoes aquation, becoming a reactive species that binds to the N7 position of purine bases, primarily guanine. This leads to the formation of DNA adducts that induce conformational changes in the DNA structure, activating the DNA damage response and culminating in apoptosis.[3][4]
3-Phenylimidazo[1,2-a]pyridine Derivatives: The Signal Transduction Modulators
Many imidazo[1,2-a]pyridine derivatives function as inhibitors of key signaling pathways that drive tumorigenesis. A prominent target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9] By inhibiting kinases within this pathway, these derivatives can effectively halt the downstream signals that promote cancer cell proliferation and survival.[10]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Comparative In Vivo Efficacy: A Preclinical Overview
| Compound/Drug | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Imidazo[1,2-a]pyridine Derivative 14 | pan-PI3K | A2780 Ovarian Cancer Xenograft | Not Specified | Significant tumor growth inhibition | [10] |
| Imidazo[1,2-a]pyridine Derivative 15a | PI3K/mTOR | HCT116 & HT-29 Colon Cancer Xenografts | Not Specified | Significant tumor growth inhibition | [8] |
| Imidazo[1,2-a]pyridine Derivative (unnamed) | PI3Kα | HeLa Cervical Cancer Xenograft | 50 mg/kg | Significant tumor growth inhibition | [7] |
| Imidazo[1,2-a]pyridine Derivative 22e | c-Met | EBC-1 Lung Cancer Xenograft | 50 mg/kg, oral, daily | 62.9% | [11] |
| Imidazo[1,2-a]pyridine Derivative 22e | c-Met | EBC-1 Lung Cancer Xenograft | 100 mg/kg, oral, daily | 75.0% | [11] |
| Cisplatin | DNA | Oral Squamous Carcinoma Xenograft | 0.9 mg/kg, i.p., twice weekly | 86% | [4] |
| Cisplatin | DNA | SKOV3 Ovarian Cancer Xenograft | 2 mg/kg | Significant tumor growth inhibition | [2] |
Disclaimer: The data presented in this table is collated from separate studies and does not represent a direct head-to-head comparison. Experimental conditions, including the specific animal strains, tumor implantation sites, and endpoint measurements, may vary between studies.
In Vivo Toxicity Profile: A Critical Consideration
A significant driver for the development of alternatives to cisplatin is its toxicity profile. Cisplatin is known to cause severe nephrotoxicity, which is dose-limiting, as well as neurotoxicity and ototoxicity.[5] In preclinical studies, imidazo[1,2-a]pyridine derivatives have shown promising safety profiles. For instance, studies on PI3K/mTOR dual inhibitors from this class reported no obvious effect on the body weight of the treated mice, suggesting good tolerability at effective doses.[8] Similarly, other in vivo studies with orally administered platinum(IV) complexes, a different class of cisplatin alternatives, also showed no signs of toxicity such as fatigue or weight loss.[5] This suggests that newer targeted agents may offer a wider therapeutic window compared to cisplatin.
Experimental Protocol: A Guide to In Vivo Efficacy Assessment in a Xenograft Model
The following protocol outlines a standardized workflow for evaluating the in vivo anti-tumor efficacy of a novel compound, such as a 3-phenylimidazo[1,2-a]pyridine derivative, in comparison to a standard agent like cisplatin using a subcutaneous xenograft mouse model.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies in a xenograft mouse model.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection).
-
-
Animal Husbandry and Acclimatization:
-
House immunodeficient mice (e.g., athymic nude or SCID mice) in a specific pathogen-free environment.
-
Allow the animals to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Inoculation:
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 6-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the 3-phenylimidazo[1,2-a]pyridine derivative and cisplatin in appropriate vehicles for the chosen route of administration (e.g., oral gavage for the derivative, intraperitoneal injection for cisplatin).
-
Administer the drugs according to the planned dosing schedule and duration. Include a vehicle control group.
-
-
In-life Monitoring:
-
Continue to monitor tumor volume and body weight regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size, or at a predefined study endpoint.
-
Excise the tumors, weigh them, and photograph them.
-
Collect blood and other tissues as needed for pharmacokinetic or toxicological analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Discussion and Future Perspectives
The available preclinical data suggests that 3-phenylimidazo[1,2-a]pyridine derivatives represent a promising class of anticancer agents with the potential for significant in vivo efficacy. Their targeted mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, offers a rational approach to cancer therapy that may circumvent some of the resistance mechanisms associated with DNA-damaging agents like cisplatin.[7][10] Furthermore, the initial indications of a more favorable toxicity profile are encouraging.
However, the lack of direct comparative in vivo studies with established chemotherapeutics like cisplatin makes it challenging to definitively position these derivatives in the therapeutic landscape. Future research should focus on conducting such head-to-head comparisons in relevant preclinical models, including patient-derived xenografts (PDXs), which more accurately recapitulate the heterogeneity of human tumors.[3] These studies should not only compare anti-tumor efficacy but also provide a comprehensive assessment of the toxicity profiles of these novel agents.
References
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A Comparative Analysis of the Binding Modes of Imidazo[1,2-a]pyridine Analogues to Key Protein Targets: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its synthetic tractability and its ability to interact with a diverse range of biological targets. This versatility has led to the development of numerous analogues with potent inhibitory activity against key proteins implicated in cancer, inflammation, and other diseases. Understanding the specific molecular interactions that govern the binding of these analogues to their target proteins is paramount for rational drug design and the development of next-generation therapeutics with improved potency and selectivity.
This guide provides a comparative analysis of the binding modes of imidazo[1,2-a]pyridine analogues to four distinct classes of protein targets: protein kinases (p38 MAPK and Aurora Kinase A), the enzyme autotaxin, and histone deacetylase 6 (HDAC6). By examining the structural basis of these interactions, supported by X-ray crystallography and molecular modeling data, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their own discovery efforts.
The Structural Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core, with its fused imidazole and pyridine rings, offers a unique combination of features that contribute to its success as a pharmacophore. The nitrogen atoms in the ring system can act as hydrogen bond acceptors and donors, while the aromatic nature of the scaffold allows for various substitutions to modulate physiochemical properties and explore different binding pockets within a target protein. This inherent adaptability is a key reason for the broad spectrum of biological activities observed with this class of compounds.
Comparative Binding Mode Analysis
A deep dive into the structural data reveals both common themes and distinct differences in how imidazo[1,2-a]pyridine analogues engage with their respective protein targets. The following sections will dissect these binding modes, highlighting key amino acid interactions and the structural features of the ligands that drive these interactions.
Protein Kinases: Targeting the ATP-Binding Site
Imidazo[1,2-a]pyridine and its isosteres, such as imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrazine, are potent inhibitors of various protein kinases, typically by competing with ATP for binding to the enzyme's active site.[1][2][3] We will focus on two well-studied examples: p38 MAPK and Aurora Kinase A.
p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress.[3] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of inflammatory diseases and cancers.
The binding of imidazo[1,2-b]pyridazine-based inhibitors to p38 MAPK has been elucidated through X-ray crystallography (PDB ID: 6ANL).[4][5] A key interaction involves the formation of a hydrogen bond between the pyridine nitrogen of the inhibitor and the backbone amide of Met109 in the hinge region of the kinase.[3][4] This "hinge-binding" motif is a common feature of many kinase inhibitors.
Furthermore, the imidazo[4,5-b]pyridin-2-one scaffold has been shown to induce an infrequent "peptide flip" in the hinge region between Met109 and Gly110, which is thought to contribute to high kinase selectivity (PDB ID: 6M95).[6][7] The substituents on the imidazopyridine core play a crucial role in occupying the hydrophobic pocket adjacent to the ATP-binding site, with interactions observed with residues such as Phe169.[4][7]
Aurora kinases are essential for the regulation of mitosis, and their overexpression is a hallmark of many cancers.[8] Imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases.[8][9]
Crystal structures of imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine analogues in complex with Aurora Kinase A (PDB IDs: 2XNE, 3MYG, 5AAE) reveal a similar hinge-binding interaction to that observed with p38 MAPK, with a hydrogen bond to the backbone of Ala213.[9][10][11][12][13] The selectivity of these inhibitors for Aurora A over Aurora B can be attributed to exploiting differences in the ATP-binding pocket, specifically at residues Leu215, Thr217, and Arg220 in Aurora A.[8] For instance, the T217 residue in Aurora A plays a critical role in governing the isoform selectivity of certain imidazo[4,5-b]pyridine inhibitors.[8]
Autotaxin: A Non-Kinase Target
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer and fibrosis.[14][15][16][17] A series of imidazo[1,2-a]pyridine derivatives have been identified as potent ATX inhibitors.[14][17]
The co-crystal structure of an imidazo[1,2-a]pyridine analogue with ATX (PDB ID: 5MHP) reveals a novel binding mode that is distinct from that of kinase inhibitors.[14][18] The inhibitor occupies the hydrophobic pocket and a channel within the enzyme, but notably, it does not interact with the zinc ions in the catalytic site.[14] The imidazo[1,2-a]pyridine core is embedded in an aromatic cage formed by residues such as Phe211, Phe274, Phe275, Trp261, and His252.[18] A key interaction is a pi-pi stacking interaction between the thiazole sulfur of the inhibitor and the carbonyl group of Phe274.[18] Additionally, two H-bond donor-pi interactions involve His252 and a structural water molecule.[18] A water-mediated hydrogen bond is also observed between the azetidine carbonyl of the inhibitor and the backbone NH of Trp261.[18]
Histone Deacetylase 6 (HDAC6): A Unique Binding Mode
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that regulates the acetylation status of non-histone proteins, including α-tubulin and Hsp90.[19][20][21] It is a promising therapeutic target for cancer and neurodegenerative diseases.
A multicomponent synthesis approach has led to the discovery of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors.[19][22][23] The X-ray crystal structure of one such inhibitor (MAIP-032) in complex with the catalytic domain 2 of zebrafish HDAC6 revealed a monodentate zinc-binding mode.[19][22] The hydroxamic acid moiety of the inhibitor chelates the catalytic zinc ion, a common feature for many HDAC inhibitors. The imidazo[1,2-a]pyridine "cap" group occupies the hydrophobic tunnel of the active site. Interestingly, the pendant propyl substituent on the capping group is oriented toward Pro464, while the bicyclic aromatic ring is oriented toward Phe643.[19] A hydrogen bond between the inhibitor and Ser531, a residue unique to HDAC6, is believed to contribute to the inhibitor's selectivity.[19]
Summary of Binding Interactions
| Target Protein | PDB ID(s) | Key Interacting Residues | Type of Interactions |
| p38 MAPK | 6ANL, 6M95 | Met109 (hinge), Phe169 | Hydrogen bonding, Hydrophobic interactions, Pi-pi stacking |
| Aurora Kinase A | 2XNE, 3MYG, 5AAE | Ala213 (hinge), Leu215, Thr217, Arg220 | Hydrogen bonding, Hydrophobic interactions |
| Autotaxin | 5MHP | Phe211, Phe274, Phe275, Trp261, His252 | Hydrophobic interactions, Pi-pi stacking, Water-mediated hydrogen bonds |
| HDAC6 | 5WGI (related) | Zinc ion, Ser531, Pro464, Phe643 | Metal chelation, Hydrogen bonding, Hydrophobic interactions |
Experimental Methodologies: A Foundation for Discovery
The elucidation of these binding modes relies on a combination of robust experimental techniques. The following sections provide detailed, step-by-step methodologies for the key experiments cited in this guide.
X-ray Crystallography of Protein-Ligand Complexes
Protocol:
-
Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.
-
Protein-Ligand Complex Formation: The purified protein is incubated with a molar excess of the imidazo[1,2-a]pyridine analogue. This can be done either before crystallization (co-crystallization) or by soaking a pre-formed apo-protein crystal in a solution containing the ligand.
-
Crystallization: The protein-ligand complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, and temperature) to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The atomic model is then built into the electron density and refined to obtain the final structure.
-
Binding Mode Analysis: The refined structure is analyzed to identify the specific interactions between the imidazo[1,2-a]pyridine analogue and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
In Vitro Kinase Assay for IC50 Determination
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP, and a substrate (e.g., a peptide or protein). Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP.
-
Detection: After a defined incubation period, the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Molecular Docking
Protocol:
-
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 2D structure of the imidazo[1,2-a]pyridine analogue is converted to a 3D structure and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose of the ligand within the protein's active site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The predicted binding poses are analyzed to identify the most likely binding mode. The interactions between the ligand and the protein are visualized and analyzed to understand the structural basis of binding.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors of a wide array of protein targets. This comparative analysis underscores the importance of a structure-based approach to drug design. By understanding the nuanced differences in the binding modes of these analogues to various proteins, from the hinge-binding interactions with kinases to the unique hydrophobic pocket occupancy in autotaxin and the zinc chelation in HDAC6, medicinal chemists can more effectively design next-generation inhibitors with improved therapeutic profiles. The experimental protocols provided herein offer a validated framework for researchers to characterize their own novel imidazo[1,2-a]pyridine analogues and contribute to the ever-expanding potential of this versatile scaffold.
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
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Faisal, A., et al. (2011). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 21(20), 6124-6128. [Link]
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Wilson, K. P., et al. (1996). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. *PubMed. [Link]
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Halekotte, J., et al. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1 delta and Their Structural Relation to p38 alpha MAPK. *RCSB PDB. [Link]
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Gijsbers, R., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. *PubMed. [Link]
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Bouloc, N., et al. (2010). Structure of Aurora-A bound to an imidazopyrazine inhibitor. *RCSB PDB. [Link]
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Wang, Z., et al. (1998). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. *PMC. [Link]
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Gagic, Z., et al. (2020). Crystal structures of p38 mitrogen-activated protein (MAP) kinase with imidazo[4,5-b]pyridin-2-one derivatives. *ResearchGate. [Link]
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Ai, Y., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. *PubMed. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. *ACS Publications. [Link]
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Kaieda, A., et al. (2019). Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. *ResearchGate. [Link]
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PDBj. (n.d.). PDB-5aag: Aurora A kinase bound to an imidazopyridine inhibitor (14b). *Yorodumi - PDBj. [Link]
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Tong, L. (1998). HUMAN P38 MAP KINASE INHIBITOR COMPLEX. *RCSB PDB. [Link]
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Kaieda, A., et al. (2018). Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors. *RCSB PDB. [Link]
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Medicine Innovates. (n.d.). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors. *Medicine Innovates. [Link]
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Bowers, A. A., et al. (2021). A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype. *PMC. [Link]
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Wang, J., et al. (2022). Hybrid imidazo[1,2-a]pyridine analogs as potent ATX inhibitors with concrete in vivo antifibrosis effect. *PubMed. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Phenylimidazo[1,2-a]pyridine
For the Researcher, Scientist, and Drug Development Professional: Ensuring Safety and Compliance in the Disposal of a Key Heterocyclic Compound.
The journey of a research chemical from synthesis to application is paved with meticulous protocols and safety considerations. The final, and arguably one of the most critical, stages of this lifecycle is its proper disposal. For 3-Phenylimidazo[1,2-a]pyridine, a versatile scaffold in medicinal chemistry, ensuring its responsible disposal is not just a matter of good laboratory practice, but a legal and ethical necessity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-Phenylimidazo[1,2-a]pyridine, safeguarding both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Proper Disposal Matters
Core Principles of Disposal: A Foundation of Safety
Before delving into specific procedures, it is crucial to establish the foundational principles that govern the disposal of 3-Phenylimidazo[1,2-a]pyridine:
-
Waste Characterization: All waste containing 3-Phenylimidazo[1,2-a]pyridine must be classified as hazardous waste. This includes pure compound, reaction mixtures, contaminated solvents, and any personal protective equipment (PPE) that has come into direct contact.
-
Segregation is Key: Hazardous waste must be segregated from non-hazardous waste streams. Furthermore, 3-Phenylimidazo[1,2-a]pyridine waste should be kept separate from incompatible materials, such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[5]
-
Consult Local Regulations: Disposal procedures are governed by local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that are in compliance with regulations from bodies such as the Environmental Protection Agency (EPA) in the United States.[6][7]
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of 3-Phenylimidazo[1,2-a]pyridine. It is not a substitute for your institution's specific procedures.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile gloves, always check manufacturer's compatibility chart) are essential.[5]
-
Body Protection: A fully buttoned lab coat should be worn.
-
Respiratory Protection: Work within a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
2. Waste Collection and Containment
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., polyethylene or polypropylene) and have a secure, sealable lid.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Phenylimidazo[1,2-a]pyridine," and any other identifiers required by your institution. Attach a completed hazardous waste tag as soon as the first drop of waste is added.[5]
-
Solid Waste: For solid 3-Phenylimidazo[1,2-a]pyridine, carefully transfer the material into the waste container using a dedicated scoop or spatula. Avoid generating dust.
-
Liquid Waste: For solutions containing 3-Phenylimidazo[1,2-a]pyridine, use a funnel to transfer the liquid into the designated waste container.
-
Contaminated Materials: Any items that have come into contact with 3-Phenylimidazo[1,2-a]pyridine, such as pipette tips, weigh boats, and contaminated gloves, must also be placed in the hazardous waste container.
3. Storage of Hazardous Waste
-
Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Documentation: Complete all necessary paperwork as required by your EHS department. This may include a chemical waste collection request form.[5]
-
Professional Disposal: The EHS department will then coordinate with a licensed hazardous waste disposal company. The most common and environmentally sound method for the disposal of pyridine and its derivatives is high-temperature incineration in a permitted hazardous waste incinerator.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages for the proper disposal of 3-Phenylimidazo[1,2-a]pyridine.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 3-Phenylimidazo[1,2-a]pyridine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these guidelines and, most importantly, the specific protocols established by your institution, you contribute to a safer research environment and the protection of our planet. Always remember that when in doubt, the most valuable resource is your institution's Environmental Health and Safety department.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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SDFine. (n.d.). PYRIDINE HYDROBROMIDE - Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and operational protocols for the handling and disposal of 3-Phenylimidazo[1,2-a]pyridine. As a compound with potential hazards, strict adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This document is designed to be a trusted resource, offering in-depth, practical guidance that extends beyond basic product information.
Understanding the Risks: Hazard Assessment
Key Assumed Hazards:
-
Acute Oral Toxicity
-
Skin Irritation/Corrosion
-
Serious Eye Damage/Irritation
-
Respiratory Tract Irritation
Core Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following protocols are based on a conservative assessment of the potential hazards.
Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place and fully operational.
-
Fume Hood: All handling of 3-Phenylimidazo[1,2-a]pyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[3] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are safely diluted and removed.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4]
The selection and proper use of PPE are paramount. The following table summarizes the required PPE for handling 3-Phenylimidazo[1,2-a]pyridine.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves is required. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended as the outer layer.[4] Nitrile gloves may be worn as the inner layer but are not recommended as the primary barrier against this class of chemicals.[4] Rationale: Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. Glove materials must be selected based on their resistance to the specific chemical class. |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5][6] In addition, a face shield must be worn over the goggles, especially when there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[7] Rationale: Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection to the entire face. |
| Body Protection | A fully-buttoned, long-sleeved lab coat is the minimum requirement.[4] For procedures with a higher risk of splashing or contamination, chemical-resistant coveralls made of materials like coated polyethylene are recommended.[8] Rationale: A lab coat provides a basic barrier against incidental contact. Chemical-resistant coveralls offer superior protection against significant spills. |
| Respiratory Protection | For standard handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if engineering controls are not available or functioning correctly, a full-face respirator with a chemical cartridge appropriate for organic vapors is necessary.[5][7] Note: Use of a respirator requires prior medical clearance, fit-testing, and training in accordance with OSHA's Respiratory Protection Standard.[4] |
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Spill and Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Spill Cleanup: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[10] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 3-Phenylimidazo[1,2-a]pyridine are considered hazardous waste and must be disposed of in accordance with all federal, state, and local regulations.[10][11]
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing 3-Phenylimidazo[1,2-a]pyridine should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[10] The recommended method of disposal is incineration by a licensed hazardous waste management company.[11]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
